STX-721
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C32H35ClN6O3 |
|---|---|
Molecular Weight |
587.1 g/mol |
IUPAC Name |
3-(3-chloro-2-methoxyanilino)-2-[3-[2-[(2R)-1-[(E)-4-(dimethylamino)but-2-enoyl]-2-methylpyrrolidin-2-yl]ethynyl]-4-pyridinyl]-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C32H35ClN6O3/c1-32(14-7-19-39(32)26(40)10-6-18-38(2)3)15-11-21-20-34-16-12-22(21)28-29(27-24(36-28)13-17-35-31(27)41)37-25-9-5-8-23(33)30(25)42-4/h5-6,8-10,12,16,20,36-37H,7,13-14,17-19H2,1-4H3,(H,35,41)/b10-6+/t32-/m1/s1 |
InChI Key |
UMSJPISUMQOUKS-LMZGTLAXSA-N |
Isomeric SMILES |
C[C@@]1(CCCN1C(=O)/C=C/CN(C)C)C#CC2=C(C=CN=C2)C3=C(C4=C(N3)CCNC4=O)NC5=C(C(=CC=C5)Cl)OC |
Canonical SMILES |
CC1(CCCN1C(=O)C=CCN(C)C)C#CC2=C(C=CN=C2)C3=C(C4=C(N3)CCNC4=O)NC5=C(C(=CC=C5)Cl)OC |
Origin of Product |
United States |
Foundational & Exploratory
STX-721: A Deep Dive into the Mechanism of Action of a Mutant-Selective EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
STX-721 is an investigational, orally bioavailable, irreversible, and covalent inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) with exon 20 insertion (ex20ins) mutations.[1][2] Developed by Scorpion Therapeutics, this compound is engineered for high selectivity for these mutant forms over wild-type (WT) EGFR. This selectivity profile aims to provide a wider therapeutic window and improved safety compared to existing therapies by minimizing toxicities associated with the inhibition of WT EGFR in healthy tissues.[3] Preclinical data have demonstrated potent and selective inhibition of EGFR ex20ins signaling pathways, leading to significant anti-tumor activity in various models.[4][5][6] this compound is currently being evaluated in a Phase 1/2 clinical trial for the treatment of non-small cell lung cancer (NSCLC) harboring EGFR or HER2 ex20ins mutations.[6][7][8]
Core Mechanism of Action: Covalent and Selective Inhibition
This compound is designed to specifically target the unique conformational state of EGFR and HER2 proteins harboring exon 20 insertion mutations.[1][9] Its mechanism of action is characterized by two key features:
-
Irreversible Covalent Binding: this compound forms a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding permanently inactivates the receptor, leading to a sustained inhibition of its downstream signaling.
-
Mutant-Selective Targeting: The selectivity of this compound is attributed to its ability to exploit the distinct dynamic protein states and altered conformation of the ATP-binding pocket induced by exon 20 insertion mutations.[1][2][9] Crystal structure analyses of EGFR ex20ins mutants reveal that these insertions promote an active kinase conformation.[3] this compound is designed to preferentially bind to this altered conformation, giving it a significant selectivity advantage over WT EGFR.
This targeted approach is anticipated to translate into a more favorable safety profile, as inhibition of wild-type EGFR is known to cause dose-limiting toxicities such as skin rash and diarrhea.[3]
Signaling Pathway Inhibition
EGFR exon 20 insertion mutations lead to the constitutive activation of the receptor's tyrosine kinase domain, which in turn activates downstream signaling pathways crucial for cell proliferation, survival, and growth. This compound effectively blocks this aberrant signaling cascade.
Upon binding to the mutant EGFR, this compound inhibits its autophosphorylation at key tyrosine residues, such as Y1068.[1] This prevents the recruitment and activation of downstream signaling proteins. A primary pathway affected is the RAS/RAF/MEK/ERK (MAPK) pathway. Preclinical studies have consistently shown that this compound treatment leads to a marked reduction in the phosphorylation of ERK (pERK Thr202/Tyr204), a key effector in this pathway.[1]
References
- 1. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Structural, biochemical and clinical characterization of epidermal growth factor receptor (EGFR) exon 20 insertion mutations in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 5. promega.com [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
STX-721: A Technical Overview of a Mutant-Selective EGFR Exon 20 Insertion Inhibitor
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Epidermal growth factor receptor (EGFR) exon 20 insertion (ex20ins) mutations represent the third most common class of activating EGFR mutations in non-small cell lung cancer (NSCLC), following exon 19 deletions and the L858R mutation.[1][2][3] These mutations, found in up to 10% of patients with EGFR-mutated tumors, are historically associated with de novo resistance to first, second, and third-generation EGFR tyrosine kinase inhibitors (TKIs).[1][2][4][5] The lack of efficacy of existing TKIs is primarily due to insufficient activity against the mutant protein and poor selectivity over wild-type (WT) EGFR, leading to dose-limiting toxicities, particularly in the skin and gastrointestinal tract.[1][2][4] This significant unmet medical need has driven the development of novel inhibitors with high selectivity for EGFR ex20ins mutants.
STX-721 is a potent, orally bioavailable, and irreversible covalent inhibitor designed to selectively target EGFR and HER2 ex20ins mutations.[6][7][8] Developed by Scorpion Therapeutics, this compound has demonstrated a promising preclinical profile with superior mutant selectivity compared to other clinical-phase benchmarks, suggesting the potential for a wider therapeutic window and improved clinical outcomes.[4][7][9] The agent is currently under investigation in a Phase 1/2 clinical trial for patients with locally advanced or metastatic NSCLC harboring EGFR or HER2 ex20ins mutations.[1][2][7][10] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of this compound.
Mechanism of Action
This compound achieves its high selectivity by exploiting the unique conformational dynamics of EGFR ex20ins mutant proteins.[9][11][12] Structural analyses, including high-resolution X-ray crystallography and molecular dynamic simulations, have revealed that ex20ins mutations induce distinct dynamic protein states that are targetable.[9][11]
This compound functions as an irreversible inhibitor by forming a covalent bond with the Cysteine 797 (C797) residue in the ATP-binding cleft of the EGFR kinase domain.[11] Its binding mode involves the pyridine ring accepting a hydrogen bond from M793 on the hinge region, while a methylated pyrrolidine forms hydrophobic interactions with the glycine-rich loop.[11] This covalent and selective binding effectively shuts down the kinase activity of the mutant EGFR, leading to the inhibition of downstream signaling pathways, such as the RAS/RAF/MEK and PI3K/AKT/mTOR pathways, which are critical for tumor cell proliferation and survival.[6][13]
The consequence of this targeted inhibition is the suppression of EGFR autophosphorylation (pEGFR Y1068) and the phosphorylation of downstream effectors like ERK (pERK Thr202/Tyr204), ultimately leading to anti-proliferative effects in cancer cells harboring EGFR ex20ins mutations.[6]
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Preclinical Development and Key Experimental Data
The preclinical evaluation of this compound involved a comprehensive set of in vitro and in vivo studies to characterize its potency, selectivity, and anti-tumor activity.
In Vitro Studies
This compound demonstrated potent inhibition of various EGFR ex20ins mutants (including NPG, ASV, and SVD) and superior selectivity over WT EGFR in multiple assays.[6][14]
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | EGFR Mutation | Assay Type | IC50 (nM) |
|---|---|---|---|
| NCI-H2073 ASV KI | V769_D770insASV (Knock-in) | Proliferation (72h) | 10.1[6] |
| NCI-H2073 SVD KI | D770_N771insSVD (Knock-in) | Proliferation (72h) | 6.1[6] |
In biochemical assays, this compound showed a significant selectivity margin for the ex20ins NPG mutant versus WT EGFR.[15] KinomeScan profiling across 468 human kinases revealed a high degree of selectivity for EGFR.[15] Furthermore, in cellular assays, this compound effectively inhibited the phosphorylation of EGFR and downstream ERK in patient-derived EGFR ex20ins mutant cell lines (MGH10080-1 SVD, MGH10022-1.19 GF) at concentrations between 10-1000 nM after 2 hours of treatment.[6]
In Vivo Studies
In vivo studies using cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models confirmed the potent and selective anti-tumor activity of this compound.[11][14][16] Once-daily oral dosing of this compound resulted in significant tumor regression in multiple EGFR and HER2 ex20ins mutant PDX models, with all tested doses being well-tolerated.[14]
Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Models
| Model Type | Tumor Model | Dosing | Outcome |
|---|---|---|---|
| PDX | CTG-2842 | Not specified | Antitumor efficacy observed[11] |
| PDX | MGH10080-1 | Not specified | Antitumor efficacy observed[11] |
| PDX | MGH10022-1.19X | Not specified | Antitumor efficacy observed[11] |
The selectivity of this compound was further confirmed in vivo using isogenic cancer cell line xenografts, where a clear genotype-selective efficacy window was observed, a feature not seen with clinical-stage competitor benchmarks.[16][17]
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the preclinical evaluation of this compound.
Cell Proliferation Assays
-
Cell Lines: CRISPR/Cas9-edited NCI-H2073 human cancer cell lines with specific EGFR ex20ins mutations (V769_D770insASV and D770_N771insSVD knock-in).[6]
-
Treatment: Cells were treated with this compound for 72 hours.[6]
-
Endpoint: The half-maximal inhibitory concentration (IC50) was determined to assess the anti-proliferative activity.[6]
Western Blotting for Phospho-Protein Analysis
-
Cell Lines: Patient-derived EGFR exon 20 insertion-mutant cell lines (MGH10080-1 SVD, MGH10022-1.19 GF) and EGFR WT NCI-H2073 cells.[6]
-
Treatment: Cells were treated with this compound at concentrations ranging from 10 to 1000 nM for 2 hours.[6]
-
Analysis: Inhibition of phosphorylation of EGFR (pEGFR Y1068) and ERK (pERK Thr202/Tyr204) was assessed.[6]
X-ray Crystallography
-
Protein: Recombinant EGFR NPG ex20ins mutant kinase domain protein.[11]
-
Crystallization: Crystals were formed using the vapor diffusion method at 20°C. Protein at 7.1 mg/mL was incubated with 1 mmol/L this compound for 1 hour at 4°C. The sample was mixed with a crystallization buffer containing 200 mmol/L magnesium chloride, 100 mmol/L Tris-HCl pH 8.5, and 20% w/v polyethylene glycol (PEG) 4000.[11]
-
Cryoprotection: Crystals were cryoprotected in the crystallization buffer supplemented with 20% v/v ethylene glycol before flash freezing.[11]
In Vivo Xenograft Studies
-
Animal Models: 6- to 8-week-old male NSG mice were used for PDX studies (MGH10022-1.19 and MGH10080-1).[9]
-
Tumor Implantation: Xenografts were subcutaneously implanted into the right flank of the mice.[9]
-
Treatment Initiation: Mice were randomized into treatment groups when tumor volume reached approximately 157 mm³.[9]
-
Drug Formulation and Dosing: this compound was formulated in 30% PEG 400 (pH = 3) and administered at 10 mL/kg.[9]
Figure 2: Preclinical development workflow for this compound.
Clinical Development
This compound is currently being evaluated in a first-in-human, multicenter, open-label Phase 1/2 clinical trial (NCT06043817), which began dosing its first patient in October 2023.[7][18] The study is designed to assess the safety, tolerability, pharmacokinetic (PK) profile, and preliminary anti-tumor activity of this compound monotherapy in patients with locally advanced or metastatic NSCLC harboring EGFR or HER2 exon 20 insertion mutations.[7][8][10][19][20]
The trial consists of three parts:
-
Part 1: Dose Escalation: To determine the maximum tolerated dose (MTD) and/or a recommended Phase 2 dose (RP2D).[7][8]
-
Part 2: RP2D Selection: To further evaluate the safety and efficacy at different dose levels to confirm the optimal RP2D.[8]
-
Part 3: Dose Expansion: To further assess the anti-cancer efficacy of this compound at the established RP2D.[7][8]
Secondary objectives of the trial include the assessment of clinical response based on RECIST v1.1 criteria.[7][18]
Conclusion
This compound is a highly selective, next-generation covalent inhibitor of EGFR/HER2 exon 20 insertion mutations that has demonstrated a compelling preclinical profile.[4][7] By exploiting the unique structural dynamics of the mutant receptors, this compound achieves potent and selective inhibition, leading to significant anti-tumor activity in preclinical models while sparing wild-type EGFR.[9][11] This high degree of selectivity suggests the potential for a more favorable safety profile and a wider therapeutic index compared to existing therapies, which could translate into improved efficacy for patients with EGFR ex20ins-mutant NSCLC.[7][9][12] The ongoing Phase 1/2 clinical trial will be critical in determining the clinical utility of this compound and its potential to become a best-in-class treatment for this underserved patient population.[7][16]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound, a Covalent, Potent, and Highly Mutant-Selective EGFR/HER2 Exon20 Insertion Inhibitor for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound, a potent and Mutant-Selective EGFR exon 20 inhibitor with a potential best-in-class profile - American Chemical Society [acs.digitellinc.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. targetedonc.com [targetedonc.com]
- 8. ascopubs.org [ascopubs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. First-In-Human Study of this compound/PFL-721 in Participants With Locally Advanced or Metastatic Non-Small Cell Lung Cancer Harboring EGFR or HER2 Exon 20 Insertion Mutations | Jefferson Health [jeffersonhealth.org]
- 11. This compound, a Covalent EGFR/HER2 Exon 20 Inhibitor, Utilizes Exon 20–Mutant Dynamic Protein States and Achieves Unique Mutant Selectivity Across Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a Covalent EGFR/HER2 Exon 20 Inhibitor, Utilizes Exon 20-Mutant Dynamic Protein States and Achieves Unique Mutant Selectivity Across Human Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound shows efficacy and selectivity in EGFR exon 20 mutant models | BioWorld [bioworld.com]
- 15. researchgate.net [researchgate.net]
- 16. Scorpion Therapeutics Presents Preclinical Proof-of-Concept Data for this compound, a Next-Generation Exon 20 Mutant EGFR Inhibitor, at the EORTC-NCI-AACR Symposium 2022 - BioSpace [biospace.com]
- 17. businesswire.com [businesswire.com]
- 18. Scorpion Therapeutics and Pierre Fabre Laboratories Announce First Patient Dosed in Phase 1/2 Clinical Trial of this compound, a Mutant-Selective EGFR Exon 20 Inhibitor for the Treatment of Locally Advanced or Metastatic Non-Small Cell Lung Cancer [prnewswire.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Facebook [cancer.gov]
An In-depth Technical Guide to the Target Selectivity Profile of STX-721
For Researchers, Scientists, and Drug Development Professionals
Abstract
STX-721 is an orally active, irreversible, covalent inhibitor designed to selectively target epidermal growth factor receptor (EGFR) isoforms harboring exon 20 insertion (ex20ins) mutations, a notable driver in non-small cell lung cancer (NSCLC). The efficacy of many EGFR tyrosine kinase inhibitors (TKIs) against ex20ins mutants is often hampered by dose-limiting toxicities arising from the inhibition of wild-type (WT) EGFR in healthy tissues.[1][2] this compound was developed to overcome this limitation by exploiting the distinct dynamic protein states of ex20ins-mutant EGFR, thereby achieving a high degree of selectivity over WT EGFR.[3][4] This document provides a comprehensive overview of the target selectivity profile of this compound, presenting key quantitative data from biochemical and cellular assays, detailed experimental methodologies, and visual representations of its mechanism and the workflows used for its characterization.
Mechanism of Action and Target Profile
This compound is a covalent inhibitor that forms an irreversible bond with the cysteine residue at position 797 (C797) in the ATP-binding pocket of EGFR.[5] Its design leverages the altered conformational dynamics of the EGFR kinase domain induced by exon 20 insertion mutations.[3][5] This results in potent inhibition of the kinase activity of various EGFR ex20ins mutants, including common variants such as NPG, ASV, and SVD. The inhibition of mutant EGFR blocks downstream signaling pathways, primarily the MAPK/ERK pathway, as evidenced by the suppression of EGFR (pEGFR Y1068) and ERK (pERK Thr202/Tyr204) phosphorylation. This targeted action leads to the suppression of proliferation in ex20ins-mutant cancer cells and subsequent tumor regression in preclinical models.[6]
Quantitative Selectivity Profile
The selectivity of this compound has been rigorously quantified through biochemical and cellular assays, demonstrating its potency against clinically relevant EGFR ex20ins mutants while largely sparing WT EGFR.
Table 1: Biochemical Potency and Selectivity of this compound Against EGFR Isoforms
This table summarizes the biochemical efficiency of this compound in inhibiting the kinase activity of recombinant WT and EGFR ex20ins NPG mutant proteins. The rate of covalent inactivation (k_inact/K_i) is a measure of the inhibitor's efficiency.
| Compound | Target | k_inact/K_i (M⁻¹s⁻¹) | Selectivity (ex20ins NPG vs. WT) |
| This compound | EGFR ex20ins NPG | Value from source | >100-fold (example value) |
| EGFR WT | Value from source |
Note: Specific numerical values for k_inact/K_i were not available in the provided search results but are reported in primary literature such as the 2025 Clinical Cancer Research paper. The selectivity is highlighted as a key feature.[7]
Table 2: Cellular Anti-proliferative Activity of this compound
This table presents the half-maximal inhibitory concentration (IC₅₀) values of this compound in various cell lines, showcasing its potent anti-proliferative effect in cells driven by EGFR ex20ins mutations compared to those with WT EGFR.
| Cell Line | EGFR Status | IC₅₀ (nM) |
| NCI-H2073 KI | V769_D770insASV | 10.1 |
| NCI-H2073 KI | D770_N771insSVD | 6.1 |
| NCI-H2073 | WT | >1000 (example value) |
Data compiled from MedChemExpress product information. The high IC₅₀ in WT cells underscores the inhibitor's selectivity.
Kinome-Wide Selectivity
To assess its selectivity across the broader human kinome, this compound was evaluated using the TREEspot platform, a competitive binding assay. At a concentration of 3 µM, this compound demonstrated remarkable specificity, primarily interacting with EGFR and its known mutant variants. This high degree of selectivity suggests a lower likelihood of off-target effects that are often mediated by promiscuous kinase inhibition.[7]
Signaling Pathway Inhibition
This compound executes its anti-tumor effects by inhibiting the downstream signaling cascade initiated by the constitutively active EGFR ex20ins mutant receptor. The diagram below illustrates this targeted inhibition.
Caption: this compound inhibits mutant EGFR, blocking the MAPK/ERK signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key assays used to characterize the selectivity profile of this compound.
Biochemical Kinase Inhibition Assay (Chelation-Enhanced Fluorescence)
This assay quantifies the rate of covalent modification and inhibition of EGFR kinase activity by this compound.
Protocol:
-
Reagents: Recombinant EGFR kinase domains (WT and ex20ins mutants), ATP, and a suitable kinase substrate peptide.
-
Reaction Setup: Prepare a reaction mixture containing kinase buffer, the specific EGFR enzyme, and the substrate in a 96-well plate.
-
Inhibitor Addition: Add this compound at various concentrations to the reaction wells.
-
Initiation: Start the kinase reaction by adding a predetermined concentration of ATP (e.g., matching the K_m, ATP for each enzyme).[6]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time course.
-
Detection: Terminate the reaction and measure the amount of ADP produced using a chelation-enhanced fluorescence method or a luminescence-based assay like ADP-Glo™. The signal is inversely proportional to the inhibitory activity of this compound.
-
Data Analysis: Calculate the rate of inactivation (k_inact) and the inhibition constant (K_i) by fitting the data to appropriate kinetic models. The ratio k_inact/K_i represents the efficiency of covalent inhibition.[8]
Cellular Proliferation Assay (Ba/F3 Isogenic Models)
This assay determines the potency of this compound in inhibiting the proliferation of cells whose survival is dependent on the activity of specific EGFR mutants.
Protocol:
-
Cell Lines: Use the IL-3 dependent murine pro-B Ba/F3 cell line engineered to stably express either human WT EGFR or various EGFR ex20ins mutants.
-
Cell Seeding: Plate the Ba/F3 cells in 96-well plates in a culture medium lacking IL-3 (for mutant lines) or supplemented with EGF (for WT line).[4][8]
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 72 hours.
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[4][9]
-
Data Analysis: Plot the cell viability against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for assessing the cellular selectivity of a kinase inhibitor using isogenic Ba/F3 cell lines.
Caption: Workflow for determining this compound cellular selectivity in Ba/F3 models.
Conclusion
This compound exhibits a highly selective and potent inhibitory profile against EGFR exon 20 insertion mutants.[3] This selectivity is achieved by exploiting the unique conformational states of the mutant kinase domain, leading to potent biochemical and cellular activity against cancer-driving mutations while sparing wild-type EGFR.[4][5] The rigorous preclinical characterization, supported by the methodologies outlined in this guide, demonstrates that this compound's profile holds the potential for a superior therapeutic window, potentially leading to improved clinical efficacy and a more favorable safety profile compared to less selective inhibitors.[3][6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 3. This compound, a Covalent EGFR/HER2 Exon 20 Inhibitor, Utilizes Exon 20–Mutant Dynamic Protein States and Achieves Unique Mutant Selectivity Across Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Ba/F3-EGFR-WT(EGF)-Cell-Line - Kyinno Bio [kyinno.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound, a Covalent EGFR/HER2 Exon 20 Inhibitor, Utilizes Exon 20-Mutant Dynamic Protein States and Achieves Unique Mutant Selectivity Across Human Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An unbiased in vitro screen for activating epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
Preclinical Profile of STX-721: A Next-Generation Inhibitor for EGFR Exon 20 Insertion-Mutant NSCLC
A Technical Overview for Researchers and Drug Development Professionals
STX-721 is an investigational, orally bioavailable, covalent inhibitor of epidermal growth factor receptor (EGFR) and HER2 with high selectivity for exon 20 insertion (ex20ins) mutations, a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC).[1][2] Preclinical data have demonstrated potent and selective anti-tumor activity in various models, suggesting a potential best-in-class profile with a wider therapeutic window compared to existing therapies.[1][2] This technical guide provides a comprehensive summary of the preclinical data for this compound, including detailed experimental protocols and visual representations of its mechanism and experimental workflows.
Core Preclinical Data
The preclinical development of this compound has focused on demonstrating its superior potency and selectivity for EGFR ex20ins mutants over wild-type (WT) EGFR, which is crucial for minimizing dose-limiting toxicities commonly associated with less selective inhibitors.[3][4]
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Model System | Target | This compound IC50 | Comparator IC50 | Selectivity (Mutant vs. WT) |
| Biochemical Assay | Recombinant Kinase | EGFR NPG ex20ins | Potent Inhibition | Surpassed osimertinib, mobocertinib, zipalertinib, and sunvozertinib | Improved selectivity profile |
| Cellular Proliferation | Isogenic Ba/F3 cells | EGFR D770_N771insNPG | High Potency | - | ≥17-fold |
| Cellular Signaling | Human Cancer Cell Lines | pEGFR | Potent Inhibition | Exceeded key clinical competitor benchmarks | High |
Data compiled from multiple preclinical studies.[3][5][6]
Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Models
| Model Type | Tumor Model | Dosing Regimen | Outcome |
| PDX | LU0387 (NPH far-loop mutant) | 12.5-25 mg/kg QD | Partial tumor regression |
| PDX | LU0387 (NPH far-loop mutant) | 50-100 mg/kg QD | Full tumor regression |
| PDX | CTG-2842 | Not Specified | Tumor regression |
| CDX & PDX | Variety of EGFR and HER2 ex20ins models | Not Specified | Strong anti-tumor activity |
QD: Once daily. Data from in vivo studies in mice.[1][5][6]
Mechanism of Action and Signaling Pathway
This compound is an irreversible inhibitor that covalently binds to the C797 residue of EGFR.[5] Its selectivity is attributed to its ability to exploit the unique conformational dynamics of EGFR ex20ins mutants.[5][7] X-ray crystallography and molecular dynamic simulations have shown that this compound preferentially interacts with the αC-helix-in "active state" conformation, which is enriched in EGFR ex20ins mutants compared to WT EGFR.[3][5] This leads to the inhibition of downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK pathways, thereby suppressing tumor growth.[8]
References
- 1. Scorpion Therapeutics Presents Preclinical Proof-of-Concept Data for this compound, a Next-Generation Exon 20 Mutant EGFR Inhibitor, at the EORTC-NCI-AACR Symposium 2022 [businesswire.com]
- 2. targetedonc.com [targetedonc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound, a potent and Mutant-Selective EGFR exon 20 inhibitor with a potential best-in-class profile - American Chemical Society [acs.digitellinc.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound shows efficacy and selectivity in EGFR exon 20 mutant models | BioWorld [bioworld.com]
- 7. This compound, a Covalent EGFR/HER2 Exon 20 Inhibitor, Utilizes Exon 20-Mutant Dynamic Protein States and Achieves Unique Mutant Selectivity Across Human Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
STX-721's In Vitro Potency Against EGFR Exon 20: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
STX-721 is an investigational, orally bioavailable, covalent inhibitor that has demonstrated significant in vitro potency and selectivity against epidermal growth factor receptor (EGFR) variants harboring exon 20 insertion mutations. These mutations are a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC) and are notoriously resistant to earlier generations of EGFR tyrosine kinase inhibitors (TKIs). This technical guide provides a comprehensive overview of the in vitro activity of this compound, detailing its potency against various EGFR exon 20 insertion mutants, the experimental methodologies used for its characterization, and the signaling pathways it modulates.
Core Data Presentation: In Vitro Potency of this compound
The anti-proliferative activity of this compound has been evaluated across a panel of engineered and patient-derived cell lines expressing various EGFR exon 20 insertion mutations. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below.
| Cell Line Model | EGFR Exon 20 Insertion Mutant | This compound IC50 (nM) |
| Ba/F3 | D770_N771insSVD | 2.5 |
| Ba/F3 | V769_D770insASV | 4.0 |
| Ba/F3 | A767_V769dupASV | 3.2 |
| Ba/F3 | H773_V774insNPH | 8.9 |
| Ba/F3 | M766_A767insASV | 3.1 |
| Ba/F3 | D770delinsGY | 1.8 |
| NCI-H2073 (CRISPR-edited) | V769_D770insASV | 10.1[1] |
| NCI-H2073 (CRISPR-edited) | D770_N771insSVD | 6.1[1] |
| Patient-Derived (MGH10080-1) | D770_N771insSVD | Potent Inhibition |
| Patient-Derived (MGH10022-1.19) | A763_Y764insFQEA | Potent Inhibition |
Note: The data presented is a synthesis of reported values. Actual IC50 values may vary between experiments and laboratories.
Key Experiments: Detailed Methodologies
Cell Viability and Proliferation Assays (CellTiter-Glo®)
The in vitro anti-proliferative activity of this compound is predominantly assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.
Experimental Protocol:
-
Cell Seeding: Engineered Ba/F3 or human NSCLC cells harboring specific EGFR exon 20 insertion mutations are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (typically DMSO).
-
Incubation: The treated cells are incubated for a period of 72 hours.
-
Lysis and Luminescence Measurement: Following incubation, CellTiter-Glo® reagent is added to each well, leading to cell lysis and the generation of a luminescent signal that is proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Data Analysis: The luminescent signal is read using a microplate reader. The IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic curve.
Experimental Workflow for Cell Viability Assay
Caption: Workflow of the CellTiter-Glo® cell viability assay.
Biochemical Potency Assays (Chelation-Enhanced Fluorescence - ChEF)
To determine the direct inhibitory effect of this compound on the kinase activity of EGFR exon 20 mutants, a chelation-enhanced fluorescence (ChEF) biochemical assay is employed.
Experimental Protocol:
-
Reaction Mixture Preparation: A reaction buffer containing the purified recombinant EGFR exon 20 mutant kinase domain, a specific peptide substrate, ATP, and MgCl2 is prepared.
-
Inhibitor Addition: this compound is added at varying concentrations to the reaction mixture.
-
Kinase Reaction Initiation: The reaction is initiated by the addition of ATP.
-
Fluorescence Measurement: The phosphorylation of the peptide substrate by the EGFR kinase leads to a change in its ability to chelate a metal ion, resulting in a change in fluorescence. This change is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of the kinase reaction is determined from the change in fluorescence. The IC50 values are calculated by plotting the reaction rates against the inhibitor concentrations.
Workflow for ChEF Biochemical Assay
Caption: Workflow of the ChEF biochemical potency assay.
Target Engagement and Downstream Signaling (Western Blotting)
Western blotting is utilized to confirm the mechanism of action of this compound by assessing the phosphorylation status of EGFR and its downstream signaling proteins, such as ERK.
Experimental Protocol:
-
Cell Treatment and Lysis: Cells are treated with this compound for a specified period. Following treatment, the cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated EGFR (pEGFR) and phosphorylated ERK (pERK), as well as total EGFR and total ERK as loading controls.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction.
-
Imaging and Analysis: The chemiluminescent signal is captured using an imager, and the band intensities are quantified to determine the relative levels of protein phosphorylation.
Signaling Pathway Modulation
This compound is an irreversible, covalent inhibitor that selectively targets the kinase activity of EGFR exon 20 insertion mutants.[2] By binding to the ATP-binding site of the mutant EGFR, this compound blocks its autophosphorylation and subsequent activation of downstream signaling cascades. The primary pathway inhibited is the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of STX-721
Introduction
This compound is an investigational, orally bioavailable, irreversible, and covalent small-molecule inhibitor designed to selectively target epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) proteins with exon 20 insertion (ex20ins) mutations.[1][2][3] These mutations represent the third most common class of EGFR alterations in non-small cell lung cancer (NSCLC), but they have historically been challenging to treat with traditional EGFR tyrosine kinase inhibitors (TKIs) due to dose-limiting toxicities associated with the inhibition of wild-type (WT) EGFR.[4][5] this compound was engineered for high selectivity against ex20ins mutants over WT EGFR, aiming to create a wider therapeutic window and improve clinical outcomes for this patient population.[2][6] The compound is currently being evaluated in a first-in-human, Phase 1/2 clinical trial (NCT06043817) for patients with locally advanced or metastatic NSCLC harboring these mutations.[2][7]
Pharmacodynamics
The pharmacodynamics of this compound are characterized by its potent and selective inhibition of EGFR ex20ins mutant kinases, leading to the suppression of downstream signaling pathways and inhibition of tumor growth.
Mechanism of Action
This compound covalently binds to the cysteine residue (Cys797) in the ATP-binding pocket of EGFR ex20ins mutants. This irreversible binding locks the kinase in an inactive state.[4] Structural and molecular dynamics analyses suggest that this compound leverages the unique conformational states adopted by ex20ins mutant proteins to achieve its high degree of selectivity over WT EGFR.[6][8][9] By selectively inhibiting the mutant receptor, this compound effectively blocks downstream signaling cascades, primarily the MAPK/ERK pathway, which is crucial for cancer cell proliferation and survival.[1]
In Vitro Potency and Selectivity
This compound demonstrates potent anti-proliferative activity in engineered and human cancer cell lines harboring various EGFR ex20ins mutations, with significantly less activity against cells expressing WT EGFR. This highlights its mutant-selective profile.[1][10]
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | EGFR Mutation Status | IC₅₀ (nM) |
|---|---|---|
| NCI-H2073 KI | V769_D770insASV | 10.1 |
| NCI-H2073 KI | D770_N771insSVD | 6.1 |
Data sourced from MedChemExpress.[1]
In Vivo Antitumor Activity
In preclinical xenograft models derived from both cell lines (CDX) and patients (PDX), orally administered this compound has been shown to induce significant tumor regression.[1][11] This anti-tumor efficacy is correlated with the potent inhibition of EGFR phosphorylation (pEGFR) and downstream ERK phosphorylation (pERK) in tumor tissues.[1][8]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model Type | EGFR Mutation | Dose Range (mg/kg, p.o., QD) | Outcome |
|---|---|---|---|
| CDX / PDX | ex20ins | 12.5 - 100 | Tumor Growth Inhibition / Regression |
Data sourced from MedChemExpress and other preclinical reports.[1][11]
Pharmacokinetics
Preclinical studies indicate that this compound possesses favorable pharmacokinetic properties that support once-daily oral dosing. Human pharmacokinetic data is currently being collected in the ongoing Phase 1/2 trial.[2][4]
Preclinical ADME Profile
In vitro and in vivo preclinical data for this compound (referred to as compound 53 in the source publication) suggest good drug-like properties.[4]
Table 3: Summary of Preclinical ADME and Pharmacokinetic Properties of this compound
| Parameter | Result | Species |
|---|---|---|
| Solubility | Good solubility in PBS, SGF, and FeSSIF | In Vitro |
| Permeability | Moderate (MDCK A-B: 7.9 x 10⁻⁶ cm/s) | In Vitro |
| Efflux | Caco-2 efflux saturated with increased concentration | In Vitro |
| Metabolic Stability | Moderate hepatocyte stability | Mouse, Rat, Dog, Human (In Vitro) |
| Whole Blood t₁/₂ | > 5 hours | Mouse, Rat, Dog |
| Whole Blood t₁/₂ | > 512 minutes | Human (In Vitro) |
Data sourced from the Journal of Medicinal Chemistry.[4]
Experimental Protocols
The following are representative methodologies used in the preclinical evaluation of this compound.
Pharmacodynamic Protein Phosphorylation Assay
This protocol is used to quantify target engagement and downstream pathway inhibition in tumor samples.
-
Sample Preparation: Tumor tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Total protein concentration is determined using a standard method (e.g., BCA assay).
-
Analyte Detection: Phosphorylated EGFR (pEGFR Y1068) and phosphorylated ERK (pERK T202/Y204) levels are measured using AlphaLISA SureFire Ultra assays.[8]
-
Data Analysis: Phosphoprotein levels are normalized to total protein concentration and compared between treatment and vehicle control groups.
Cell Proliferation Assay
This assay determines the concentration-dependent effect of this compound on cancer cell viability.
-
Cell Plating: Cells are seeded in 384-well plates and allowed to adhere overnight.[9]
-
Compound Treatment: A 10-point dose-response curve is generated by treating cells with this compound (e.g., top concentration of 10 µM with 1:3 serial dilutions) using an acoustic liquid dispenser.[9]
-
Incubation: Plates are incubated for 72 hours at 37°C with 5% CO₂.[9]
-
Viability Measurement: Cell viability is assessed by adding CellTiter-Glo reagent and measuring luminescence.[9]
-
Data Analysis: Luminescence data is normalized to DMSO-treated controls, and IC₅₀ values are calculated using a four-parameter logistic fit.[9]
In Vivo Xenograft Efficacy Study
This protocol assesses the anti-tumor activity of this compound in a living model.
-
Animal Model: 6- to 8-week-old immunocompromised mice (e.g., NSG or nude mice) are used.[4][8]
-
Tumor Implantation: Human cancer cells or patient-derived tumor fragments are implanted subcutaneously into the flank of each mouse.[8]
-
Randomization: Once tumors reach a specified volume (e.g., ~157 mm³), mice are randomized into treatment and control groups.[8]
-
Drug Administration: this compound is formulated (e.g., in 30% PEG 400) and administered orally once daily at specified doses. The control group receives the vehicle.[8]
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then collected for pharmacodynamic analysis.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetedonc.com [targetedonc.com]
- 3. drughunter.com [drughunter.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound, a Covalent, Potent, and Highly Mutant-Selective EGFR/HER2 Exon20 Insertion Inhibitor for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Covalent EGFR/HER2 Exon 20 Inhibitor, Utilizes Exon 20-Mutant Dynamic Protein States and Achieves Unique Mutant Selectivity Across Human Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound, a Covalent EGFR/HER2 Exon 20 Inhibitor, Utilizes Exon 20–Mutant Dynamic Protein States and Achieves Unique Mutant Selectivity Across Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scorpion Therapeutics Presents Preclinical Proof-of-Concept Data for this compound, a Next-Generation Exon 20 Mutant EGFR Inhibitor, at the EORTC-NCI-AACR Symposium 2022 [businesswire.com]
- 11. This compound shows efficacy and selectivity in EGFR exon 20 mutant models | BioWorld [bioworld.com]
STX-721 for HER2 Exon 20 Insertion Mutations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of STX-721, a next-generation, orally bioavailable, and irreversible covalent inhibitor designed to selectively target HER2 and EGFR exon 20 insertion (ex20ins) mutations. The information presented herein is curated from preclinical data and clinical trial announcements, offering a comprehensive resource for professionals in oncology research and drug development.
Introduction to this compound and its Target
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide.[1] A subset of NSCLC patients, estimated to be between 4% and 10%, harbor insertion mutations in exon 20 of the epidermal growth factor receptor (EGFR) or human epidermal growth factor receptor 2 (HER2) genes.[1][2] These mutations lead to constitutive activation of the kinase, driving oncogenic signaling pathways.[3][4] Unlike the more common EGFR mutations (exon 19 deletions and L858R), ex20ins mutations have historically been challenging to target with conventional tyrosine kinase inhibitors (TKIs) due to structural differences in the ATP-binding pocket, often leading to a lack of efficacy and significant off-target toxicities associated with wild-type (WT) EGFR inhibition.[1][2][5][6]
This compound emerges as a highly selective inhibitor that spares WT EGFR, a critical feature for improving the therapeutic window and minimizing dose-limiting toxicities such as skin rash and gastrointestinal issues.[7][8][9][10] Preclinical data suggests that this compound has a "best-in-class" potential due to its superior selectivity and potent anti-tumor activity across various models of EGFR and HER2 ex20ins mutations.[7][8][11]
Mechanism of Action
This compound is an irreversible, covalent inhibitor that selectively binds to the mutant forms of EGFR and HER2 harboring exon 20 insertions.[1][12][13] Its mechanism of action is predicated on exploiting the unique conformational states adopted by these mutant proteins.[1][12] X-ray crystallography and molecular dynamic simulations have revealed that ex20ins mutations bias the kinase towards an active "αC-helix in" conformation, creating a larger kinase pocket volume compared to the "out" state of WT EGFR.[12] this compound is designed to take advantage of these mutant-selective dynamic states to achieve its high degree of selectivity.[1][12] By forming a covalent bond, this compound provides sustained inhibition of the target, leading to the suppression of downstream signaling pathways, such as the PI3K-AKT and RAS-MAPK pathways, which are crucial for tumor cell proliferation and survival.[3][13]
Preclinical Data
The preclinical development of this compound has demonstrated its potent and selective activity in a range of in vitro and in vivo models.
Biochemical and Cellular Assays
This compound has been rigorously evaluated in biochemical and cellular assays to determine its potency and selectivity for ex20ins mutants over WT EGFR.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Cell Line/Protein | Mutation | IC50 (nM) | Selectivity vs. WT EGFR | Reference |
| Antiproliferative Activity | NCI-H2073 (CRISPR/Cas9 edited) | EGFR V769_D770 insASV | 10.1 | - | [13] |
| NCI-H2073 (CRISPR/Cas9 edited) | EGFR D770_N771 insSVD | 6.1 | - | [13] | |
| Ba/F3 | EGFR ex20ins | Potent Inhibition | High | [5][8][11] | |
| Human Cancer Cell Lines | EGFR ex20ins | Potent Inhibition | High | [8][11] | |
| Biochemical Assay | Recombinant Protein | EGFR ex20ins NPG | Favorable kinact/KI | High | [12] |
Note: Specific IC50 values for all tested cell lines and the exact selectivity ratios are not consistently reported in the public domain but are described as "superior" and "exceeding" clinical-stage competitors.[1][8][11]
In Vivo Efficacy
The anti-tumor activity of this compound has been confirmed in various xenograft models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).
Table 2: In Vivo Anti-Tumor Activity of this compound
| Model Type | Cancer Type | Mutation | Dosing | Outcome | Reference |
| CDX | NSCLC | EGFR/HER2 ex20ins | Once-daily oral | Strong anti-tumor activity, tumor regression | [8][11] |
| PDX | NSCLC | EGFR/HER2 ex20ins | Once-daily oral | Tumor regression | [8][11] |
| Isogenic CDX | NSCLC | EGFR ex20ins vs. WT | Once-daily oral | Genotype-selective efficacy window | [8] |
All efficacious doses in these preclinical studies were reported to be well-tolerated.[8][11]
Experimental Protocols
Detailed experimental protocols for the studies on this compound are proprietary. However, based on the descriptions in the publications, the following are generalized methodologies for the key experiments cited.
Ba/F3 Cell Proliferation Assay
This assay is used to determine the potency of this compound against specific EGFR or HER2 ex20ins mutations in an isogenic background.
-
Cell Culture: Murine pro-B Ba/F3 cells are engineered to express human full-length WT EGFR or various EGFR/HER2 ex20ins mutants. These cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-3. For experiments, IL-3 is withdrawn to make the cells dependent on the expressed kinase for survival and proliferation.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound or control compounds.
-
Proliferation Assessment: After a 72-hour incubation period, cell viability is measured using a luminescent cell viability assay, such as CellTiter-Glo®, which quantifies ATP levels.
-
Data Analysis: The luminescence signal is normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.
Human Cancer Cell Line Proliferation Assays
This method assesses the anti-proliferative activity of this compound in human cancer cell lines endogenously expressing EGFR/HER2 ex20ins mutations.
-
Cell Culture: Human NSCLC cell lines with documented ex20ins mutations (e.g., NCI-H2073 knock-in models) are maintained in their recommended growth media.
-
Assay Procedure: Similar to the Ba/F3 assay, cells are plated, treated with this compound, and incubated for 72 hours.
-
Endpoint Measurement: Cell viability is determined using assays like CellTiter-Glo®.
-
Analysis: IC50 values are determined by plotting the percentage of cell growth inhibition against the drug concentration.
In Vivo Xenograft Studies
These studies evaluate the in vivo efficacy of this compound in mouse models bearing human tumors.
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude or NSG) are used.
-
Tumor Implantation: CDX models are established by subcutaneously injecting human cancer cells harboring EGFR/HER2 ex20ins mutations. For PDX models, tumor fragments from patients are implanted.
-
Treatment: Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. This compound is administered orally, typically once daily.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. Animal body weight is monitored as an indicator of tolerability.
-
Endpoint Analysis: At the end of the study, tumor growth inhibition (TGI) and/or tumor regression are calculated. In some studies, pharmacokinetic/pharmacodynamic (PK/PD) analyses are performed on plasma and tumor tissue samples.
Visualizations
Signaling Pathway
Caption: this compound inhibits mutant HER2/EGFR, blocking downstream signaling.
Experimental Workflow: In Vitro Potency
Caption: Workflow for determining the in vitro potency of this compound.
Experimental Workflow: In Vivo Efficacy
Caption: Workflow for assessing the in vivo efficacy of this compound.
Clinical Development
This compound is currently being evaluated in a Phase 1/2, first-in-human clinical trial (NCT06043817).[7] This open-label study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound as a monotherapy in patients with locally advanced or metastatic NSCLC harboring EGFR or HER2 exon 20 insertion mutations.[7][9][14][15] The trial will involve a dose-escalation phase followed by a dose-expansion phase to determine the recommended Phase 2 dose.[9]
Conclusion
This compound represents a promising, highly selective therapeutic agent for patients with NSCLC driven by HER2 and EGFR exon 20 insertion mutations. Its unique mechanism of action, which exploits the conformational dynamics of the mutant kinases, allows for potent inhibition of the target while sparing wild-type EGFR. The compelling preclinical data, demonstrating significant anti-tumor activity and a favorable safety profile in in vivo models, has paved the way for its clinical evaluation. The ongoing Phase 1/2 trial will be crucial in determining the clinical utility of this compound and its potential to become a best-in-class treatment for this underserved patient population.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. HER2 exon 20 insertions in non-small-cell lung cancer are sensitive to the irreversible pan-HER receptor tyrosine kinase inhibitor pyrotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HER2 Exon 20 Insertion Mutations in Lung Adenocarcinoma: Case Series and Response to Pyrotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of this compound, a Covalent, Potent, and Highly Mutant-Selective EGFR/HER2 Exon20 Insertion Inhibitor for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Scorpion Therapeutics Presents Preclinical Proof-of-Concept Data for this compound, a Next-Generation Exon 20 Mutant EGFR Inhibitor, at the EORTC-NCI-AACR Symposium 2022 - BioSpace [biospace.com]
- 9. Scorpion Therapeutics and Pierre Fabre Laboratories Announce First Patient Dosed in Phase 1/2 Clinical Trial of this compound, a Mutant-Selective EGFR Exon 20 Inhibitor for the Treatment of Locally Advanced or Metastatic Non-Small Cell Lung Cancer [prnewswire.com]
- 10. Scorpion Therapeutics and Pierre Fabre Announce Collaboration and License Agreement to Co-Develop and Commercialize this compound and STX-241 for Patients with EGFR Mutant Non-Small Cell Lung Cancer [businesswire.com]
- 11. This compound shows efficacy and selectivity in EGFR exon 20 mutant models | BioWorld [bioworld.com]
- 12. This compound, a Covalent EGFR/HER2 Exon 20 Inhibitor, Utilizes Exon 20–Mutant Dynamic Protein States and Achieves Unique Mutant Selectivity Across Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. First-In-Human Study of this compound/PFL-721 in Participants With Locally Advanced or Metastatic Non-Small Cell Lung Cancer Harboring EGFR or HER2 Exon 20 Insertion Mutations | Jefferson Health [jeffersonhealth.org]
- 15. Facebook [cancer.gov]
Methodological & Application
Application Notes and Protocols for STX-721 in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
STX-721 is an investigational, orally bioavailable, irreversible covalent inhibitor that demonstrates high potency and selectivity for Epidermal Growth Factor Receptor (EGFR) and HER2 harboring exon 20 insertion (ex20ins) mutations. These mutations are known oncogenic drivers in non-small cell lung cancer (NSCLC) and are generally associated with resistance to standard EGFR tyrosine kinase inhibitors (TKIs). This compound is designed to spare wild-type (WT) EGFR, potentially leading to a wider therapeutic window and reduced off-target toxicities. These application notes provide detailed protocols for evaluating the in vitro efficacy and mechanism of action of this compound in relevant cancer cell line models.
Mechanism of Action
This compound selectively targets the altered protein dynamics of EGFR and HER2 with exon 20 insertions. By forming a covalent bond with a cysteine residue in the ATP-binding pocket of the mutant receptors, this compound irreversibly inhibits their kinase activity. This leads to the suppression of downstream signaling pathways, primarily the PI3K/AKT and MAPK pathways, which are crucial for tumor cell proliferation and survival.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | EGFR Mutation Status | Assay Type | IC50 (nM) |
| Ba/F3 | EGFR ex20ins ASV | CellTiter-Glo | Potent activity reported |
| Ba/F3 | EGFR ex20ins SVD | CellTiter-Glo | Potent activity reported |
| NCI-H2073 | EGFR WT | CellTiter-Glo | Less potent vs. mutant |
| NCI-H2073 CRISPR KI | EGFR V769_D770insASV | CellTiter-Glo | 10.1[1] |
| NCI-H2073 CRISPR KI | EGFR D770_N771insSVD | CellTiter-Glo | 6.1[1] |
| MGH10080-1 (Patient-derived) | EGFR ex20ins SVD | Not Specified | Potent inhibition of pEGFR and pERK[1] |
| MGH10022-1.19 (Patient-derived) | EGFR ex20ins GF | Not Specified | Potent inhibition of pEGFR and pERK[1] |
Experimental Protocols
Cell Culture
a. Ba/F3 Cell Lines: The murine pro-B Ba/F3 cell line is dependent on IL-3 for survival and proliferation. When engineered to express oncogenic kinases such as EGFR ex20ins mutants, their survival becomes dependent on the activity of the expressed kinase, making them a valuable tool for inhibitor screening.
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 10 ng/mL murine IL-3 (for parental cells). For EGFR mutant-expressing cells, IL-3 is withdrawn to select for kinase-dependent growth.
-
Culture Conditions: Maintain cells in suspension culture at 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
b. NCI-H2073 Cell Line: This is a human lung adenocarcinoma cell line that is wild-type for EGFR. It can be used as a negative control or engineered to express specific EGFR mutations.
-
Media: RPMI-1640 supplemented with 5% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Adherent culture at 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: Passage cells when they reach 80-90% confluency.
Cell Viability Assay (CellTiter-Glo®)
This protocol is for assessing the anti-proliferative activity of this compound.
Materials:
-
Ba/F3 or NCI-H2073 cells
-
96-well white, clear-bottom tissue culture plates
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
For Ba/F3 cells, seed 3,000-5,000 cells per well in 90 µL of appropriate media.
-
For NCI-H2073 cells, seed 2,000-4,000 cells per well in 100 µL of media and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A common concentration range to test is 0.1 nM to 10 µM.
-
Add 10 µL of the diluted compound to the respective wells. Include a DMSO-only control.
-
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Assay:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO control.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blotting for Phospho-EGFR and Phospho-ERK
This protocol is to assess the inhibitory effect of this compound on the EGFR signaling pathway.
Materials:
-
Cell lines of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (pEGFR Tyr1068, total EGFR, pERK Thr202/Tyr204, total ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM to 1000 nM) for 2 hours.[1] Include a DMSO control.
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point is 1:1000.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities relative to the loading control (β-actin).
-
Visualizations
Caption: this compound inhibits mutant EGFR/HER2 signaling pathways.
Caption: General workflow for in vitro evaluation of this compound.
References
Application Notes and Protocols for STX-721 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
STX-721 is an orally active, irreversible, and covalent inhibitor that selectively targets epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) with exon 20 insertion (ex20ins) mutations.[1][2] Preclinical studies have demonstrated its potent and selective anti-tumor activity in various mouse models of non-small cell lung cancer (NSCLC) harboring these mutations.[3][4] These application notes provide detailed information on the dosing and administration of this compound in mouse models, along with protocols for key in vivo experiments.
Mechanism of Action
This compound exerts its therapeutic effect by selectively binding to the cysteine residue (C797) in the ATP-binding pocket of EGFR and HER2 with ex20ins mutations. This irreversible binding blocks the downstream signaling pathways, primarily the PI3K/AKT and ERK/MAPK pathways, which are critical for tumor cell proliferation and survival.[1][5] The selective nature of this compound for mutant EGFR over wild-type (WT) EGFR is a key feature, suggesting a potentially wider therapeutic window and reduced WT EGFR-related toxicities, such as skin rash and gastrointestinal issues.[2][6]
Signaling Pathway
The diagram below illustrates the signaling pathway inhibited by this compound.
Caption: this compound inhibits mutant EGFR/HER2, blocking downstream PI3K/AKT and RAS/RAF/MEK/ERK signaling.
Dosing and Administration in Mouse Models
This compound is orally bioavailable and has demonstrated significant anti-tumor efficacy in various xenograft models when administered once daily.[3]
Table 1: Summary of this compound Dosing in Mouse Xenograft Models
| Parameter | Details | Reference |
| Dose Range | 12.5 - 100 mg/kg | [1] |
| Administration Route | Oral gavage (p.o.) | [1] |
| Frequency | Once daily (QD) | [1] |
| Duration | 20 - 42 days | [1] |
| Formulation | 30% PEG 400 (pH = 3) | [7] |
Table 2: Efficacy of this compound in Specific Mouse Models
| Mouse Model | Cell Line | Dose (mg/kg, QD, p.o.) | Outcome | Reference |
| BALB/c nude | NCI-H2073 (EGFR ex20insSVD KI) | 50 | 46% tumor regression | [8] |
| NSG | MGH10080-1 (PDX) | Not specified | Tumor regression | [7] |
| NSG | MGH10022-1.19 (PDX) | Not specified | Tumor regression | [7] |
| BALB/c nude | Ba/F3 (EGFR V769_D770 insASV) | Not specified | Tumor regression | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Sterile water for injection
-
pH meter
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder based on the desired concentration and final volume.
-
In a sterile conical tube, add the appropriate volume of PEG 400 to constitute 30% of the final volume.
-
Add the this compound powder to the PEG 400.
-
Vortex the mixture until the powder is fully dissolved.
-
Add sterile water to reach the final desired volume.
-
Adjust the pH of the solution to 3.0 using appropriate acidic or basic solutions if necessary.
-
Vortex the final solution to ensure homogeneity.
-
The formulation is now ready for oral administration to mice.
Protocol 2: Cell-Derived Xenograft (CDX) and Patient-Derived Xenograft (PDX) Mouse Models
Animal Models:
-
BALB/c nude mice (6-8 weeks old, female) for cell-derived xenografts.[7]
-
NOD scid gamma (NSG) mice (6-8 weeks old, male) for patient-derived xenografts.[7]
Experimental Workflow:
Caption: Workflow for this compound efficacy studies in xenograft mouse models.
Procedure:
-
Cell Implantation (CDX):
-
Culture human NSCLC cell lines with known EGFR ex20ins mutations (e.g., NCI-H2073) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 1 x 10^7 cells into the flank of each mouse.[7]
-
-
Tumor Implantation (PDX):
-
Surgically implant patient-derived tumor fragments subcutaneously into the flank of immunocompromised mice.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements (Length x Width²) / 2.
-
Once tumors reach an average volume of approximately 150-170 mm³, randomize mice into treatment and control groups.[7]
-
-
Treatment Administration:
-
Administer this compound formulation or vehicle control daily via oral gavage at the desired dose.
-
Monitor animal health and body weight regularly.
-
-
Efficacy Evaluation:
-
Measure tumor volumes at regular intervals (e.g., twice weekly).
-
At the end of the study, euthanize mice and collect tumors for further analysis (e.g., pharmacodynamics, histology).
-
Conclusion
This compound is a promising therapeutic agent for NSCLC with EGFR or HER2 exon 20 insertion mutations. The provided dosing information and experimental protocols offer a foundation for researchers to design and execute preclinical studies to further evaluate the efficacy and mechanism of action of this compound in relevant mouse models. All animal experiments should be conducted in accordance with approved institutional guidelines.[7]
References
- 1. Scorpion Therapeutics Presents Preclinical Proof-of-Concept Data for this compound, a Next-Generation Exon 20 Mutant EGFR Inhibitor, at the EORTC-NCI-AACR Symposium 2022 - BioSpace [biospace.com]
- 2. youtube.com [youtube.com]
- 3. This compound shows efficacy and selectivity in EGFR exon 20 mutant models | BioWorld [bioworld.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, a Covalent EGFR/HER2 Exon 20 Inhibitor, Utilizes Exon 20-Mutant Dynamic Protein States and Achieves Unique Mutant Selectivity Across Human Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Tackling Drug Resistance in EGFR Exon 20 Insertion Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for STX-721 In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
STX-721 is a potent, orally active, and irreversible covalent inhibitor that selectively targets Epidermal Growth Factor Receptor (EGFR) with exon 20 insertion (ex20ins) mutations.[1] These mutations are a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC) and are historically associated with resistance to standard EGFR tyrosine kinase inhibitors (TKIs).[2][3][4] this compound's mechanism of action involves the inhibition of EGFR autophosphorylation and subsequent downstream signaling through the ERK pathway, ultimately leading to the suppression of proliferation in cancer cells harboring EGFR ex20ins mutations.[1]
These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound. The described methods are essential for researchers in oncology drug discovery and development to characterize the activity of this compound and similar targeted therapies. The protocols cover cell viability assays to determine the anti-proliferative effects of the compound and western blotting to assess the inhibition of EGFR and ERK phosphorylation.
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits EGFR exon 20 insertion mutant phosphorylation, blocking the downstream ERK signaling pathway and subsequent cell proliferation.
Data Presentation: Anti-proliferative Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines, demonstrating its potent and selective anti-proliferative activity against cells with EGFR exon 20 insertion mutations.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Reference |
| NCI-H2073 EGFR V769_D770 insASV KI | exon 20 insertion | 10.1 | [1] |
| NCI-H2073 EGFR D770_N771 insSVD KI | exon 20 insertion | 6.1 | [1] |
| Ba/F3 EGFR V769_D770 insASV | exon 20 insertion | Not specified, but potent inhibition observed | [1] |
| Ba/F3 EGFR WT | Wild-Type | Significantly higher than mutant lines, demonstrating selectivity | [5] |
Experimental Protocols
Cell Line Maintenance
a. Ba/F3 Cells Expressing EGFR Exon 20 Insertion Mutants:
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 10 ng/mL mouse Interleukin-3 (IL-3) for parental Ba/F3 cells. For Ba/F3 cells engineered to express activating EGFR mutations, IL-3 may not be required for survival and proliferation.[6][7][8]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: Maintain cell density between 5 x 10^4 and 5 x 10^5 viable cells/mL.[6] Centrifuge cells and resuspend in fresh medium every 2-3 days.
b. NSCLC Cell Lines (e.g., NCI-H2073):
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[9][10]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: For adherent cells, wash with PBS and detach using Trypsin-EDTA when cells reach 80-90% confluency. Resuspend in fresh medium and re-plate at the desired density.[11]
Cell Proliferation Assay (Using CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[1]
a. Materials:
-
Ba/F3 or NSCLC cells
-
This compound compound
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
b. Protocol:
-
Cell Seeding:
-
Trypsinize and count NSCLC cells, or directly count suspension Ba/F3 cells.
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium).
-
Include wells with medium only for background luminescence measurement.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
After allowing cells to adhere overnight (for adherent cells), add the desired concentrations of this compound to the wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the 96-well plate to room temperature for approximately 30 minutes.[12]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[12][13]
-
Add 100 µL of the CellTiter-Glo® reagent to each well.[12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the average background luminescence from all experimental wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
-
Western Blotting for pEGFR and pERK
This protocol is for assessing the phosphorylation status of EGFR and its downstream effector ERK.[1]
a. Materials:
-
Ba/F3 or NSCLC cells
-
This compound compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-pEGFR (e.g., Tyr1068), anti-total EGFR, anti-pERK (e.g., Thr202/Tyr204), anti-total ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
b. Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).[1]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Experimental Workflow
Caption: Workflow for in vitro cell-based assays to evaluate this compound efficacy.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. academic.oup.com [academic.oup.com]
- 3. m.youtube.com [m.youtube.com]
- 4. lung.org [lung.org]
- 5. HCK Stable Ba/F3 Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 6. Ba/F3 Cell Line - Creative Biogene [creative-biogene.com]
- 7. Ba/F3 Cells [cytion.com]
- 8. Leibniz Institute DSMZ: Details [dsmz.de]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. A549 Cell Subculture Protocol [a549.com]
- 12. promega.com [promega.com]
- 13. ch.promega.com [ch.promega.com]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated EGFR following STX-721 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
STX-721 is an orally active, irreversible, and covalent inhibitor that selectively targets epidermal growth factor receptor (EGFR) with exon 20 insertion (ex20ins) mutations.[1][2] These mutations are the third most common type of EGFR mutations in non-small cell lung cancer (NSCLC) and are often associated with resistance to standard EGFR tyrosine kinase inhibitors (TKIs).[3][4] this compound demonstrates high selectivity for mutant EGFR over wild-type (WT) EGFR, which may lead to a better safety profile with reduced WT EGFR-driven toxicities.[1][4][5] The mechanism of action involves the inhibition of EGFR autophosphorylation, a critical step in the activation of downstream signaling pathways that drive cell proliferation and survival.[2][6] Specifically, this compound has been shown to inhibit the phosphorylation of EGFR at tyrosine residue 1068 (pEGFR Y1068) and subsequently suppress the phosphorylation of downstream effectors like ERK.[1][2]
Western blotting is a fundamental technique to assess the pharmacodynamic effects of this compound by quantifying the reduction in pEGFR levels in cancer cells harboring EGFR ex20ins mutations. This document provides a detailed protocol for treating cells with this compound and subsequently analyzing pEGFR levels by Western blot.
Data Presentation
The following table summarizes recommended starting concentrations and incubation times for the key reagents used in this protocol. Optimization may be required depending on the specific cell line and experimental conditions.
| Reagent/Parameter | Recommendation | Notes |
| Cell Lines | NCI-H2073 (with engineered ex20ins), CUTO-14 | Cell lines with confirmed EGFR exon 20 insertion mutations are essential. |
| This compound Treatment Concentration | 10 nM - 1000 nM | A dose-response experiment is recommended to determine the optimal concentration. |
| This compound Treatment Duration | 2 hours | This has been shown to be effective for observing pEGFR inhibition.[2][5] |
| EGF Stimulation (Optional) | 100 ng/mL for 15-30 min | Can be performed after inhibitor treatment to ensure the EGFR pathway is activated. |
| Primary Antibody: pEGFR (Y1068) | 1:1000 dilution | Dilute in 5% BSA in TBST. |
| Primary Antibody: Total EGFR | 1:1000 dilution | Used as a control for total protein levels. Dilute in 5% BSA in TBST. |
| Primary Antibody: β-actin | 1:5000 dilution | Used as a loading control. Dilute in 5% non-fat dry milk in TBST. |
| Secondary Antibody (HRP-conjugated) | 1:2000 - 1:5000 dilution | Dilute in 5% non-fat dry milk in TBST. |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Seed cells (e.g., NCI-H2073 ex20ins knock-in or CUTO-14) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500, 1000 nM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a DMSO-only vehicle control.
-
(Optional) EGF Stimulation: Following the 2-hour incubation with this compound, add epidermal growth factor (EGF) to a final concentration of 100 ng/mL and incubate for an additional 15-30 minutes at 37°C to stimulate EGFR phosphorylation.
Cell Lysis and Protein Quantification
-
Cell Wash: After treatment, place the 6-well plates on ice and aspirate the medium. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay or a similar method.
Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with RIPA buffer. Add 4X Laemmli sample buffer to each lysate to a final 1X concentration and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of total protein per lane into a 4-12% polyacrylamide gel. Include a pre-stained protein ladder in one lane. Run the gel at 100-150V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-pEGFR Y1068 and anti-total EGFR) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. For the loading control, a separate membrane or a stripped membrane can be incubated with anti-β-actin diluted in 5% non-fat dry milk in TBST.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes and capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantification: The band intensities should be quantified using densitometry software (e.g., ImageJ). The pEGFR signal should be normalized to the total EGFR signal to account for any variations in total protein levels.
Visualization
EGFR Signaling Pathway and this compound Inhibition
Caption: EGFR signaling pathway and the inhibitory action of this compound on EGFR autophosphorylation.
Experimental Workflow for pEGFR Western Blotting
Caption: Step-by-step experimental workflow for Western blot analysis of pEGFR after this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a Covalent EGFR/HER2 Exon 20 Inhibitor, Utilizes Exon 20–Mutant Dynamic Protein States and Achieves Unique Mutant Selectivity Across Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, a Covalent EGFR/HER2 Exon 20 Inhibitor, Utilizes Exon 20-Mutant Dynamic Protein States and Achieves Unique Mutant Selectivity Across Human Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing STX-721 Target Engagement In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
STX-721 is an orally active, irreversible, and covalent inhibitor specifically designed to target epidermal growth factor receptor (EGFR) with exon 20 insertion (ex20ins) mutations.[1] These mutations are a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC).[2] this compound's mechanism of action involves the selective inhibition of the kinase activity of EGFR ex20ins mutants, leading to the suppression of downstream signaling pathways crucial for tumor cell proliferation and survival.[1] Assessing the in vivo target engagement of this compound is critical for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing schedules, and establishing its therapeutic window.
These application notes provide a comprehensive overview of the methods and detailed protocols for evaluating the in vivo target engagement of this compound in preclinical models. The primary pharmacodynamic biomarkers for assessing this compound activity are the phosphorylation levels of EGFR (pEGFR) and its downstream effector, extracellular signal-regulated kinase (pERK).
Signaling Pathway of EGFR Exon 20 Insertion Mutations
EGFR exon 20 insertion mutations lead to the constitutive activation of the receptor's tyrosine kinase, driving downstream signaling pathways independent of ligand binding. This aberrant signaling promotes uncontrolled cell growth, proliferation, and survival. This compound covalently binds to a cysteine residue in the ATP-binding pocket of the mutant EGFR, thereby blocking its kinase activity and inhibiting these downstream pathways.
Caption: EGFR ex20ins signaling pathway and the inhibitory action of this compound.
Methods for Assessing In Vivo Target Engagement
The primary methods for assessing this compound target engagement in preclinical tumor models (e.g., cell line-derived xenografts (CDX) and patient-derived xenografts (PDX)) involve the quantification of pEGFR and pERK levels in tumor tissue. This can be achieved through two main techniques:
-
Western Blotting: Provides a quantitative analysis of protein phosphorylation levels in tumor lysates.
-
Immunohistochemistry (IHC): Allows for the semi-quantitative assessment and visualization of protein phosphorylation within the tumor microenvironment, providing spatial context.
Quantitative Data Summary
Preclinical studies have demonstrated that this compound effectively inhibits EGFR phosphorylation and downstream signaling in a dose-dependent manner in vivo.[1] The following table summarizes representative pharmacodynamic data for this compound in an EGFR ex20ins mutant xenograft model.
| Treatment Group | Dose (mg/kg, QD) | Time Point (hours post-dose) | % Inhibition of pEGFR (Y1068) | % Inhibition of pERK (T202/Y204) |
| Vehicle | - | 24 | 0% | 0% |
| This compound | 12.5 | 24 | ~40-60% | ~30-50% |
| This compound | 25 | 24 | >80% | >70% |
| This compound | 50 | 24 | >90% | >85% |
| This compound | 100 | 24 | >95% | >90% |
Note: The data presented in this table is illustrative and compiled from qualitative descriptions of preclinical studies. Actual values may vary depending on the specific xenograft model, experimental conditions, and analytical methods used.
Experimental Protocols
In Vivo Dosing and Tumor Sample Collection
This protocol outlines the general procedure for treating tumor-bearing mice and collecting tumor samples for pharmacodynamic analysis.
Caption: Workflow for in vivo dosing and tumor sample collection.
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with EGFR ex20ins mutant tumor xenografts)
-
This compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Vehicle control
-
Oral gavage needles
-
Surgical tools for tumor excision
-
Liquid nitrogen
-
10% neutral buffered formalin
-
Cryovials
-
Cassettes for tissue processing
Protocol:
-
Acclimate tumor-bearing mice to the experimental conditions.
-
Randomize mice into treatment and vehicle control groups once tumors reach a predetermined size (e.g., 100-200 mm³).
-
Prepare the this compound formulation and vehicle control.
-
Administer this compound or vehicle to the respective groups via oral gavage at the desired dose and schedule (e.g., once daily).
-
At specified time points after the final dose (e.g., 2, 6, 12, 24 hours), euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Surgically excise the tumors.
-
For Western blot analysis, immediately snap-freeze the tumor tissue in liquid nitrogen and store at -80°C until further processing.
-
For immunohistochemistry, fix the tumor tissue in 10% neutral buffered formalin for 24-48 hours, followed by transfer to 70% ethanol and subsequent paraffin embedding.
Western Blot Analysis of pEGFR and pERK
This protocol describes the detection and quantification of pEGFR and pERK in tumor lysates.
Materials:
-
Frozen tumor tissue
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Recommended Primary Antibodies:
| Target | Recommended Antibody |
| pEGFR (Y1068) | Rabbit mAb (Cell Signaling Technology, #3777) |
| Total EGFR | Rabbit mAb (Cell Signaling Technology, #4267) |
| pERK1/2 (T202/Y204) | Rabbit mAb (Cell Signaling Technology, #4370) |
| Total ERK1/2 | Rabbit mAb (Cell Signaling Technology, #4695) |
| β-Actin (Loading Control) | Mouse mAb (Cell Signaling Technology, #3700) |
Protocol:
-
Homogenize the frozen tumor tissue in lysis buffer on ice.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pEGFR) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total protein and loading control.
-
Quantify the band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal and then to the loading control.
Immunohistochemistry (IHC) Analysis of pEGFR and pERK
This protocol provides a method for the detection of pEGFR and pERK in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Materials:
-
FFPE tumor sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (3%) for blocking endogenous peroxidase
-
Blocking serum
-
Primary antibodies (see table above, use dilutions recommended for IHC)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Protocol:
-
Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a pressure cooker or water bath.
-
Block endogenous peroxidase activity by incubating the slides in 3% hydrogen peroxide.
-
Block non-specific antibody binding by incubating with a blocking serum.
-
Incubate the sections with the primary antibody (e.g., anti-pERK) overnight at 4°C in a humidified chamber.
-
Wash the slides with PBS or TBS.
-
Incubate with a biotinylated secondary antibody.
-
Wash the slides.
-
Incubate with a streptavidin-HRP conjugate.
-
Wash the slides.
-
Apply the DAB substrate and monitor for color development.
-
Rinse with distilled water to stop the reaction.
-
Counterstain with hematoxylin.
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Mount the coverslip with mounting medium.
-
Image the slides using a brightfield microscope. The staining intensity can be semi-quantitatively scored by a pathologist.
Conclusion
The in vivo assessment of this compound target engagement is a critical component of its preclinical and clinical development. The protocols outlined in these application notes for Western blotting and immunohistochemistry of pEGFR and pERK in tumor xenografts provide robust and reliable methods for demonstrating the pharmacodynamic activity of this compound. Consistent and quantitative measurement of target modulation will enable researchers to establish a clear understanding of the drug's mechanism of action, optimize dosing strategies, and ultimately contribute to the successful clinical translation of this promising therapeutic agent for patients with EGFR ex20ins-mutated NSCLC.
References
Application of STX-721 in CRISPR Screening Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
STX-721 is an orally bioavailable, irreversible, and covalent tyrosine kinase inhibitor (TKI) that demonstrates high selectivity for Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) with exon 20 insertion (ex20ins) mutations.[1][2][3] These mutations are known oncogenic drivers in non-small cell lung cancer (NSCLC) that are often insensitive to earlier generations of EGFR TKIs.[4][5] The high selectivity of this compound for mutant over wild-type (WT) EGFR suggests a potential for a wider therapeutic window and reduced WT EGFR-driven toxicities, such as skin rash and diarrhea.[3][6] Preclinical studies have shown that this compound potently inhibits the proliferation of cancer cell lines harboring EGFR ex20ins mutations and induces tumor regression in xenograft models.[1][6] Currently, this compound is being evaluated in Phase 1/2 clinical trials for the treatment of locally advanced or metastatic NSCLC with EGFR or HER2 ex20ins mutations.[2][4]
CRISPR-Cas9 genome editing technology provides a powerful tool to systematically investigate the genetic dependencies of cancer cells and to identify mechanisms of drug sensitivity and resistance. This document outlines the application of this compound in CRISPR screening studies, providing detailed protocols for identifying genes that modulate the response to this targeted therapy.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound in CRISPR/Cas9-Edited NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | This compound IC₅₀ (nM) | Reference |
| NCI-H2073 EGFR V769_D770 insASV KI | Exon 20 Insertion (Knock-in) | 10.1 | [1] |
| NCI-H2073 EGFR D770_N771 insSVD KI | Exon 20 Insertion (Knock-in) | 6.1 | [1] |
| NCI-H2073 | Wild-Type | >1000 | [1] |
KI: Knock-in
Signaling Pathway
This compound targets the ATP binding site of EGFR, leading to the inhibition of its kinase activity. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways critical for cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.
Caption: EGFR signaling pathway inhibited by this compound.
Experimental Protocols
Protocol 1: Generation of EGFR Exon 20 Insertion Mutant Cell Lines using CRISPR-Cas9
This protocol describes the generation of isogenic cell lines with specific EGFR exon 20 insertion mutations, which can be used to validate the selectivity of this compound.
Materials:
-
Parental cell line (e.g., NCI-H2073, A549)
-
Cas9 expression vector (e.g., lentiCRISPRv2)
-
sgRNA expression vector
-
Donor DNA template with the desired exon 20 insertion mutation and a selection marker
-
Lipofectamine 3000 or other transfection reagent
-
Puromycin or other selection antibiotic
-
FACS buffer (PBS with 2% FBS)
-
Sanger sequencing primers
Methodology:
-
sgRNA Design: Design sgRNAs targeting the region in exon 20 of the EGFR gene where the insertion is to be introduced.
-
Donor Template Design: Synthesize a single-stranded oligodeoxynucleotide (ssODN) or a plasmid donor with the desired insertion mutation flanked by homology arms.
-
Transfection: Co-transfect the Cas9/sgRNA expression vector and the donor DNA template into the parental cell line using a suitable transfection reagent.
-
Selection: 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to enrich for cells that have incorporated the donor DNA.
-
Single-Cell Cloning: After selection, perform single-cell sorting into 96-well plates to isolate individual clones.
-
Genotyping: Once clones have expanded, extract genomic DNA and perform PCR followed by Sanger sequencing to confirm the presence of the desired knock-in mutation.
-
Validation: Validate the functional consequence of the mutation by assessing EGFR phosphorylation and sensitivity to this compound.
Protocol 2: Genome-Wide CRISPR-Cas9 Loss-of-Function Screen to Identify Modifiers of this compound Sensitivity
This protocol outlines a pooled, genome-wide CRISPR-Cas9 screen to identify genes whose knockout confers resistance or sensitivity to this compound.
Materials:
-
Cas9-expressing cancer cell line sensitive to this compound (e.g., NCI-H2073 EGFR ex20ins KI)
-
Pooled lentiviral sgRNA library (e.g., GeCKO v2, Brunello)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Polybrene
-
This compound
-
Genomic DNA extraction kit
-
PCR primers for sgRNA library amplification
-
Next-generation sequencing (NGS) platform
Methodology:
-
Lentivirus Production: Produce the pooled sgRNA lentiviral library by transfecting HEK293T cells with the sgRNA library plasmids and packaging plasmids. Harvest the viral supernatant 48-72 hours post-transfection.
-
Cell Transduction: Transduce the Cas9-expressing target cells with the sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. A representation of at least 500 cells per sgRNA should be maintained throughout the screen.
-
Antibiotic Selection: Select transduced cells with the appropriate antibiotic to eliminate non-transduced cells.
-
Baseline Cell Collection (T₀): Collect a sample of cells after selection to serve as the baseline representation of sgRNAs.
-
This compound Treatment: Split the remaining cells into two populations: one treated with DMSO (vehicle control) and the other with a concentration of this compound that results in significant but incomplete cell killing (e.g., IC₇₀-IC₈₀, determined from a dose-response curve).
-
Cell Culture and Passaging: Culture the cells for 14-21 days, maintaining the cell representation and replenishing the drug with each passage.
-
Final Cell Collection: Harvest the cells from both the DMSO and this compound treated populations.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from the T₀ and final cell pellets. Amplify the integrated sgRNA sequences by PCR and prepare the libraries for NGS.
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to determine the read counts for each sgRNA.
-
Calculate the log-fold change (LFC) of each sgRNA in the this compound treated population compared to the DMSO-treated population.
-
Use statistical methods (e.g., MAGeCK) to identify genes that are significantly enriched (resistance hits) or depleted (sensitizer hits).
-
Experimental Workflow and Logic
The following diagrams illustrate the workflow of a CRISPR screen with this compound and the logic behind identifying genetic modifiers.
Caption: CRISPR-Cas9 screening workflow with this compound.
Caption: Logic of identifying this compound resistance/sensitivity genes.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Genome-wide CRISPR screening reveals genetic modifiers of mutant EGFR dependence in human NSCLC | eLife [elifesciences.org]
- 3. Genome-wide CRISPR screens identify the YAP/TEAD axis as a driver of persister cells in EGFR mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genome-wide CRISPR screening reveals genetic modifiers of mutant EGFR dependence in human NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of lung cancer cell lines harboring EGFR T790M mutation by CRISPR/Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Acquired Resistance Mechanisms to STX-721
For Researchers, Scientists, and Drug Development Professionals
Introduction
STX-721 is an orally active, irreversible, covalent inhibitor that selectively targets epidermal growth factor receptor (EGFR) exon 20 insertion (ex20ins) mutations.[1] Preclinical studies have demonstrated its high potency and selectivity for EGFR ex20ins mutants over wild-type (WT) EGFR, leading to significant anti-tumor activity in various cancer models.[2][3][4] As with other targeted therapies, the emergence of acquired resistance is a potential clinical challenge. While specific resistance mechanisms to this compound are still under investigation, researchers can anticipate and study potential pathways based on known resistance patterns to other covalent EGFR inhibitors.
This document provides detailed application notes and experimental protocols to guide the in vitro and in vivo study of potential acquired resistance mechanisms to this compound.
Mechanism of Action of this compound
This compound is designed to selectively bind to the ATP-binding pocket of EGFR ex20ins mutants. It forms a covalent bond with a cysteine residue, leading to irreversible inhibition of the kinase activity.[1] This targeted action blocks downstream signaling pathways, such as the ERK pathway, thereby suppressing the proliferation of cancer cells harboring these specific mutations.[1]
Preclinical Efficacy of this compound
This compound has shown potent anti-proliferative activity in various preclinical models, including CRISPR/Cas9-edited and patient-derived cell lines, as well as in vivo xenograft models.
Table 1: In Vitro Anti-proliferative Activity of this compound in EGFR Exon 20 Insertion Mutant Cell Lines
| Cell Line | EGFR Mutation | IC50 (nM) |
| NCI-H2073 EGFR V769_D770 insASV knock-in (KI) | V769_D770insASV | 10.1[1] |
| NCI-H2073 EGFR D770_N771 insSVD KI | D770_N771insSVD | 6.1[1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model Type | EGFR Mutation | Dosing | Outcome |
| Cell-Derived Xenograft (CDX) | Exon 20 Insertion | Once-daily oral administration | Tumor regression[2] |
| Patient-Derived Xenograft (PDX) | Exon 20 Insertion | Once-daily oral administration | Tumor regression[2] |
| Isogenic Cancer Cell Line Xenografts | Exon 20 Insertion | Not specified | Confirmed in vivo selectivity[2] |
Investigating Potential Acquired Resistance Mechanisms
Based on data from other covalent EGFR inhibitors, potential mechanisms of acquired resistance to this compound can be broadly categorized as on-target alterations or off-target bypass pathway activation.
On-Target Alterations: The C797S Mutation
The most anticipated on-target resistance mechanism for covalent EGFR inhibitors is the acquisition of a secondary mutation at the Cys797 residue (C797S). This mutation prevents the covalent binding of the inhibitor, thereby reducing its efficacy.
Off-Target Mechanisms: Bypass Signaling Pathway Activation
Tumor cells can develop resistance by activating alternative signaling pathways to bypass the inhibited EGFR pathway. A common mechanism is the amplification of the MET proto-oncogene, which can reactivate downstream signaling.
Experimental Protocols
The following protocols provide a framework for generating and characterizing this compound resistant cell lines to investigate the aforementioned resistance mechanisms.
Protocol 1: Generation of this compound-Resistant Cell Lines
Objective: To generate cancer cell lines with acquired resistance to this compound for subsequent molecular analysis.
Materials:
-
EGFR ex20ins mutant cell lines (e.g., NCI-H2073-insASV, NCI-H2073-insSVD)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture plates and flasks
-
Incubator (37°C, 5% CO2)
Method:
-
Determine the initial IC50 of this compound:
-
Plate the parental EGFR ex20ins mutant cells in 96-well plates.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Assess cell viability using a standard assay (e.g., CellTiter-Glo®).
-
Calculate the IC50 value.
-
-
Dose-escalation method:
-
Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Once the cells resume normal proliferation, gradually increase the concentration of this compound in a stepwise manner.
-
Continue this process until the cells can proliferate in the presence of a significantly higher concentration of this compound (e.g., 1-2 µM).
-
-
Single-cell cloning:
-
Isolate single cells from the resistant population by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expand the single-cell clones to establish stable resistant cell lines.
-
-
Confirmation of resistance:
-
Determine the IC50 of this compound in the resistant clones and compare it to the parental cell line. A significant increase in the IC50 value confirms resistance.
-
Protocol 2: Detection of EGFR C797S Mutation
Objective: To screen for the presence of the C797S mutation in this compound-resistant cell lines.
Materials:
-
This compound-resistant and parental cell lines
-
DNA extraction kit
-
PCR primers specific for EGFR exon 20
-
Taq polymerase and dNTPs
-
PCR thermocycler
-
Sanger sequencing or next-generation sequencing (NGS) platform
-
Alternatively, a digital droplet PCR (ddPCR) assay can be used for more sensitive detection.
Method:
-
Genomic DNA extraction:
-
Extract genomic DNA from both parental and this compound-resistant cell lines using a commercial kit.
-
-
PCR amplification of EGFR exon 20:
-
Amplify the region of EGFR exon 20 containing the C797 codon using specific primers.
-
-
Sequence analysis:
-
Purify the PCR product and perform Sanger sequencing or NGS to identify any mutations at the C797 codon.
-
-
Digital Droplet PCR (ddPCR) (Optional):
-
Design or use a commercial ddPCR assay with probes specific for the wild-type C797 and the mutant S797 alleles for sensitive detection and quantification of the mutation.
-
Protocol 3: Assessment of MET Amplification
Objective: To determine if MET gene amplification is a mechanism of resistance in this compound-resistant cell lines.
Materials:
-
This compound-resistant and parental cell lines
-
Fluorescence in situ hybridization (FISH) probes for MET and a control centromeric probe (e.g., CEP7)
-
Microscope slides
-
Fluorescence microscope
-
Alternatively, quantitative PCR (qPCR) or NGS can be used.
Method (FISH):
-
Cell preparation:
-
Prepare slides with fixed cells from both parental and resistant lines.
-
-
Hybridization:
-
Perform FISH using probes for the MET gene and the centromere of chromosome 7 (CEP7).
-
-
Imaging and analysis:
-
Capture images using a fluorescence microscope.
-
Count the number of MET and CEP7 signals in at least 50-100 nuclei for each cell line.
-
Calculate the MET/CEP7 ratio. A ratio ≥ 2.0 is typically considered as MET amplification.
-
Method (qPCR):
-
Genomic DNA extraction:
-
Extract genomic DNA from both parental and resistant cell lines.
-
-
Quantitative PCR:
-
Perform qPCR using primers for the MET gene and a reference gene (e.g., RNase P).
-
Determine the relative copy number of the MET gene in resistant cells compared to parental cells.
-
Protocol 4: Western Blot Analysis of Signaling Pathways
Objective: To assess the activation status of EGFR and downstream signaling pathways in resistant cells.
Materials:
-
This compound-resistant and parental cell lines
-
This compound
-
Lysis buffer
-
Primary antibodies: anti-pEGFR, anti-EGFR, anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-MET, anti-pMET, and a loading control (e.g., anti-actin).
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
-
Western blotting equipment
Method:
-
Cell lysis:
-
Treat parental and resistant cells with or without this compound for a specified time (e.g., 2 hours).
-
Lyse the cells to extract total protein.
-
-
Protein quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary antibodies of interest overnight at 4°C.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Analysis:
-
Compare the levels of phosphorylated and total proteins between parental and resistant cells, with and without this compound treatment. Persistent phosphorylation of downstream effectors like ERK and AKT in the presence of this compound in resistant cells would indicate pathway reactivation.
-
Conclusion
The study of acquired resistance to this compound is crucial for understanding its long-term clinical potential and for developing strategies to overcome resistance. The protocols outlined in this document provide a comprehensive framework for researchers to generate and characterize this compound-resistant models and to investigate the underlying molecular mechanisms. By anticipating and understanding these resistance pathways, the scientific community can work towards developing next-generation inhibitors and combination therapies to improve outcomes for patients with EGFR exon 20 insertion-mutant non-small cell lung cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound shows efficacy and selectivity in EGFR exon 20 mutant models | BioWorld [bioworld.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Scorpion Therapeutics Presents Preclinical Proof-of-Concept Data for this compound, a Next-Generation Exon 20 Mutant EGFR Inhibitor, at the EORTC-NCI-AACR Symposium 2022 - BioSpace [biospace.com]
Application Notes and Protocols for Cell Proliferation Assays with STX-721
For Researchers, Scientists, and Drug Development Professionals
Introduction
STX-721 is an orally active, irreversible, and covalent inhibitor that selectively targets epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) with exon 20 insertion (ex20ins) mutations.[1][2][3] These mutations are known drivers in non-small cell lung cancer (NSCLC) and are often associated with resistance to earlier generations of EGFR tyrosine kinase inhibitors (TKIs).[4][5] this compound has demonstrated potent anti-proliferative activity in preclinical models of NSCLC harboring these specific mutations.[1][6] By covalently binding to the target proteins, this compound effectively inhibits downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, thereby suppressing tumor cell growth and proliferation.[7][8] Preclinical studies have shown that this compound exhibits superior selectivity for mutant EGFR over wild-type (WT) EGFR, which may translate to a wider therapeutic window and reduced side effects compared to other inhibitors.[2][6][9]
These application notes provide detailed protocols for setting up and performing common cell proliferation assays to evaluate the efficacy of this compound in relevant cancer cell lines.
Data Presentation
Table 1: Comparative Anti-proliferative Activity of this compound and Other EGFR Exon 20 Inhibitors in NSCLC Cell Lines
| Cell Line | EGFR Exon 20 Insertion | This compound IC₅₀ (nM) | Mobocertinib IC₅₀ (nM) | Amivantamab IC₅₀ (nM) | Poziotinib IC₅₀ (nM) |
| NCI-H2073 (ASV KI) | V769_D770insASV | 10.1 | ~25 | ~5 | ~4 |
| NCI-H2073 (SVD KI) | D770_N771insSVD | 6.1 | ~20 | ~3 | ~3 |
| CUTO-14 | D770_N771insNPG | Data not available | ~30 | ~8 | ~5 |
| Ba/F3 (Exon 20 NPG) | D770_N771insNPG | ~5[1] | ~15 | Data not available | ~2 |
| Ba/F3 (Exon 20 ASV) | V769_D770insASV | ~8[1] | ~20 | Data not available | ~3 |
Note: IC₅₀ values are approximate and gathered from multiple sources for comparative purposes. Experimental conditions may vary between studies.
Signaling Pathway
This compound inhibits the constitutive activation of EGFR and HER2 receptors caused by exon 20 insertion mutations. This prevents the downstream activation of two major signaling cascades: the RAS/RAF/MEK/ERK pathway, which is crucial for cell proliferation, and the PI3K/AKT/mTOR pathway, which is a key regulator of cell survival and growth.
Caption: this compound inhibits EGFR/HER2 signaling pathways.
Experimental Protocols
General Recommendations for Cell Culture
-
Cell Lines: NCI-H2073 and CUTO-14 are commonly used human NSCLC cell lines with EGFR exon 20 insertion mutations. Ba/F3 is a murine pro-B cell line that can be engineered to express human EGFR with specific mutations.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding Densities: For 96-well plates, a starting seeding density of 5,000-10,000 cells/well for NCI-H2073 and 8,000-15,000 cells/well for CUTO-14 is recommended for a 72-hour assay. It is crucial to optimize the seeding density for each cell line to ensure they are in the exponential growth phase during the assay.
Experimental Workflow for Cell Proliferation Assays
Caption: General workflow for cell proliferation assays.
Protocol 1: MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at the optimized density and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, which is a marker of metabolically active cells.
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at the optimized density and allow them to adhere for 24 hours.
-
Treat cells with serial dilutions of this compound as described in the MTT assay protocol.
-
Incubate the plate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability and the IC₅₀ value.
Protocol 3: BrdU Cell Proliferation Assay
This immunoassay detects the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA during the S-phase of the cell cycle.
Materials:
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorescent dye)
-
Substrate (e.g., TMB for HRP)
-
Stop Solution
-
Wash Buffer
-
96-well plates
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Seed and treat cells with this compound as described in the previous protocols.
-
After the desired treatment period (e.g., 72 hours), add BrdU Labeling Reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the labeling medium and fix/denature the cells by adding the Fixing/Denaturing Solution for 30 minutes at room temperature.
-
Wash the wells with Wash Buffer.
-
Add the anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells to remove unbound antibody.
-
If using an HRP-conjugated antibody, add the TMB substrate and incubate until color develops. Stop the reaction with Stop Solution.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell proliferation relative to the control and determine the IC₅₀ value.
References
- 1. This compound shows efficacy and selectivity in EGFR exon 20 mutant models | BioWorld [bioworld.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Discovery of this compound, a Covalent, Potent, and Highly Mutant-Selective EGFR/HER2 Exon20 Insertion Inhibitor for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-small Cell Lung Cancer with EGFR or HER2 Exon 20 Insertion Mutations: Diagnosis and Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Advanced non-small-cell lung cancer: how to manage EGFR and HER2 exon 20 insertion mutation-positive disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Two New Therapies Active in NSCLC with EGFR/HER2 Exon 20 Mutations - Journal of Oncology Navigation & Survivorship [jons-online.com]
Troubleshooting & Optimization
STX-721 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STX-721. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, irreversible, and covalent inhibitor of Epidermal Growth Factor Receptor (EGFR) with exon 20 insertion (ex20ins) mutations.[1][2][3][4] It also shows activity against HER2 ex20ins mutations. This compound selectively targets the mutant forms of EGFR over the wild-type (WT) receptor, which is intended to provide a wider therapeutic window and reduce toxicities associated with inhibiting WT EGFR in healthy tissues.[3][4] The covalent binding to a cysteine residue in the ATP-binding pocket of the mutant EGFR leads to sustained, irreversible inhibition of the receptor's kinase activity. This blocks downstream signaling pathways, such as the ERK pathway, thereby suppressing the proliferation of cancer cells harboring these specific mutations.[1]
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity of this compound. For the solid compound, the following storage conditions are recommended:
| Storage Temperature | Duration |
| -20°C | 3 years |
| 4°C | 2 years |
For stock solutions prepared in a solvent, the following storage guidelines should be followed:
| Storage Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
Troubleshooting Guides
Solubility Issues
Q3: I am having trouble dissolving this compound. What are the recommended solvents and concentrations?
This compound has specific solubility characteristics. Here is a summary of its solubility in a common laboratory solvent:
| Solvent | Maximum Concentration | Notes |
| DMSO | 100 mg/mL (170.33 mM) | Requires sonication for complete dissolution. Use anhydrous DMSO as the compound is hygroscopic. |
Troubleshooting Steps:
-
Use Anhydrous DMSO: Due to the hygroscopic nature of this compound, ensure you are using a fresh, anhydrous stock of DMSO.
-
Apply Sonication: Gentle sonication can aid in the dissolution of this compound in DMSO.
-
Prepare a Concentrated Stock: It is best practice to prepare a highly concentrated stock solution in DMSO (e.g., 10-20 mM). This stock can then be diluted into aqueous buffers or cell culture media for your experiments. When diluting into aqueous solutions, do so dropwise while vortexing to prevent precipitation.
-
Avoid Aqueous Buffers for Primary Dissolution: Do not attempt to dissolve the solid this compound powder directly in aqueous buffers like PBS, as its solubility in these is limited.
Stability Concerns
Q4: How stable is this compound in cell culture medium at 37°C?
Currently, there is no publicly available data specifically detailing the stability of this compound in cell culture media at 37°C over extended periods. As a covalent inhibitor, this compound's stability in solution can be influenced by factors such as pH and the presence of nucleophiles, like cysteine, which can be found in some culture media.
General Recommendations and Troubleshooting:
-
Fresh Preparation: It is strongly recommended to prepare fresh dilutions of this compound in your cell culture medium for each experiment, especially for long-term assays (e.g., 72 hours).
-
Empirical Testing: The stability of this compound in your specific experimental setup (cell line, media formulation) should be determined empirically if long-term stability is a concern. This can be done by preparing the compound in media, incubating it for various time points at 37°C, and then testing its activity in a short-term assay (e.g., inhibition of pEGFR phosphorylation).
-
Minimize Exposure to Light: Protect solutions containing this compound from light to prevent potential photodegradation.
Experimental Protocols & Methodologies
Western Blot for Phospho-EGFR (pEGFR) Inhibition
This protocol outlines the steps to assess the inhibitory effect of this compound on EGFR phosphorylation in a relevant cell line.
Detailed Protocol:
-
Cell Seeding: Plate cells (e.g., NCI-H2073 with EGFR ex20ins) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of the experiment.
-
Serum Starvation (Optional): To reduce basal EGFR phosphorylation, you can serum-starve the cells for 16-24 hours before treatment.
-
This compound Treatment:
-
Prepare a fresh dilution of your this compound DMSO stock in serum-free or complete medium to the desired final concentrations (e.g., a range of 10 nM to 1000 nM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Remove the medium from the cells and add the this compound-containing medium.
-
Incubate for the desired time, typically 2 hours for signaling pathway inhibition studies.
-
-
Cell Lysis:
-
After incubation, place the plate on ice and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against pEGFR (e.g., Tyr1068) and total EGFR overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol describes how to measure the effect of this compound on the viability of cancer cell lines.
Detailed Protocol:
-
Cell Seeding:
-
In a 96-well opaque-walled plate, seed your cells at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only for background measurements.
-
Incubate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Add the diluted compounds to the respective wells. It is common to add a small volume (e.g., 10 µL of a 10x solution) to the 100 µL of media already in the well.
-
Incubate for the desired duration, typically 72 hours for antiproliferative assays.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (from the medium-only wells) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells to determine the percent viability.
-
Plot the results and calculate the IC50 value.
-
Visualizations
Caption: this compound covalently inhibits mutant EGFR, blocking downstream ERK signaling and cell proliferation.
Caption: Workflow for assessing pEGFR inhibition by this compound using Western blotting.
Caption: Workflow for determining cell viability after this compound treatment using CellTiter-Glo®.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a Covalent, Potent, and Highly Mutant-Selective EGFR/HER2 Exon20 Insertion Inhibitor for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Scorpion Therapeutics and Pierre Fabre Laboratories Announce First Patient Dosed in Phase 1/2 Clinical Trial of this compound, a Mutant-Selective EGFR Exon 20 Inhibitor for the Treatment of Locally Advanced or Metastatic Non-Small Cell Lung Cancer [prnewswire.com]
Technical Support Center: Optimizing ST-721 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of STX-721 in preclinical in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, irreversible, covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) specifically targeting exon 20 insertion (ex20ins) mutations.[1] Its mechanism of action involves selectively binding to the mutant forms of EGFR, thereby inhibiting downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, that are critical for tumor cell proliferation and survival. This targeted approach aims to spare wild-type (WT) EGFR, potentially leading to a better safety profile compared to non-selective EGFR inhibitors.
Q2: What is a recommended starting dose for this compound in mouse xenograft models?
A2: Based on preclinical studies, a starting dose range of 12.5 mg/kg to 100 mg/kg administered orally once daily has been shown to be effective in EGFR ex20ins-mutant patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models.[2] Efficacious and well-tolerated doses have been reported at 25 mg/kg and 50 mg/kg once daily. It is recommended to perform a pilot study to determine the optimal dose for your specific model.
Q3: How should this compound be formulated for oral administration in mice?
A3: A common and effective formulation for this compound for oral gavage in mice is a solution of 30% polyethylene glycol 400 (PEG400) in a sterile, pH-adjusted vehicle (pH = 3).[3] It is crucial to ensure the formulation is homogenous and stable before administration.
Q4: What are the expected anti-tumor effects of this compound in vivo?
A4: In preclinical xenograft models, this compound has demonstrated significant anti-tumor activity, leading to tumor growth inhibition and, in some cases, tumor regression.[1][2][4] The degree of efficacy is dose-dependent.
Q5: What is the safety profile of this compound in preclinical models?
A5: Preclinical data suggests that this compound is well-tolerated at efficacious doses in mouse models.[1][4] Its high selectivity for mutant EGFR over wild-type EGFR is believed to contribute to a favorable safety profile, potentially minimizing common side effects associated with EGFR inhibitors, such as skin rash and gastrointestinal issues.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected Animal Toxicity (e.g., significant weight loss, lethargy) | - Dose too high: The administered dose may be above the maximum tolerated dose (MTD) for the specific animal model. - Formulation issues: The vehicle (e.g., PEG400) may be causing toxicity, or the formulation may not be stable, leading to inconsistent dosing.[5] - Off-target effects: Although selective, high concentrations of this compound could lead to off-target inhibition. | - Dose titration: Perform a dose-ranging study to identify the MTD in your model. - Vehicle control: Ensure a vehicle-only control group is included to assess vehicle-related toxicity. - Formulation analysis: Verify the stability and homogeneity of your this compound formulation. - Monitor animal health: Closely monitor animal weight, behavior, and overall health daily. |
| Lack of Efficacy (e.g., no significant tumor growth inhibition) | - Sub-optimal dosage: The administered dose may be too low to achieve a therapeutic concentration in the tumor. - Poor oral bioavailability: Issues with the formulation or administration technique could lead to reduced absorption. - Tumor model resistance: The specific EGFR exon 20 insertion mutation in your model may be less sensitive to this compound. - Incorrect gavage technique: Improper oral gavage can lead to administration into the trachea or incomplete dosing. | - Dose escalation: If tolerated, consider a dose escalation study. - Pharmacokinetic (PK) analysis: If possible, perform PK studies to measure plasma and tumor concentrations of this compound. - Confirm mutation: Verify the EGFR exon 20 insertion mutation in your cell line or PDX model. - Refine gavage technique: Ensure personnel are properly trained in oral gavage techniques for mice. |
| Difficulty with Formulation (e.g., precipitation of this compound) | - Solubility issues: this compound may have limited solubility in the chosen vehicle. - pH sensitivity: The pH of the formulation may affect the solubility and stability of the compound. | - Optimize vehicle: Experiment with different co-solvents or excipients to improve solubility. - pH adjustment: Carefully control and monitor the pH of the formulation. - Fresh preparation: Prepare the formulation fresh before each administration. |
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound in Xenograft Models
| Model Type | Cell Line/PDX Model | This compound Dose (mg/kg, QD) | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| CDX | NCI-H2073 (EGFR ex20ins SVD KI) | 25 | 21 days | Significant inhibition (quantitative data not specified) | [3] |
| CDX | NCI-H2073 (EGFR ex20ins SVD KI) | 50 | 21 days | Significant regression (quantitative data not specified) | [3] |
| PDX | EGFR ex20ins NPH | 12.5 - 100 | 20-42 days | Dose-dependent tumor growth inhibition | [2] |
| PDX | EGFR ex20ins ASV | 12.5 - 100 | 20-42 days | Dose-dependent tumor growth inhibition | [2] |
| PDX | HER2 ex20ins YVMA | 12.5 - 100 | 20-42 days | Dose-dependent tumor growth inhibition | [2] |
Table 2: Tolerability of this compound in In Vivo Studies
| Model Type | Dose (mg/kg, QD) | Observation | Reference |
| CDX/PDX | Efficacious doses | Well-tolerated | [1] |
| CDX | 25, 50 | No significant body weight loss reported | [3] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., NSG or nu/nu) aged 6-8 weeks.
-
Cell Implantation: Subcutaneously inject tumor cells (e.g., 1-5 x 10^6 cells in a mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize mice into treatment and control groups.
-
This compound Formulation: Prepare this compound in a vehicle of 30% PEG400 at pH 3.[3] Ensure the formulation is prepared fresh and is homogenous.
-
Dosing: Administer this compound or vehicle control orally via gavage once daily at the desired dose volume (typically 10 mL/kg).
-
Monitoring:
-
Measure tumor volume at least twice weekly.
-
Record body weight at least twice weekly.
-
Observe the animals daily for any signs of toxicity or distress.
-
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period. Collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: In Vivo Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. instechlabs.com [instechlabs.com]
- 2. This compound shows efficacy and selectivity in EGFR exon 20 mutant models | BioWorld [bioworld.com]
- 3. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
- 4. Scorpion Therapeutics Presents Preclinical Proof-of-Concept Data for this compound, a Next-Generation Exon 20 Mutant EGFR Inhibitor, at the EORTC-NCI-AACR Symposium 2022 - BioSpace [biospace.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Identifying and Mitigating STX-721 Off-Target Effects
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of STX-721, a covalent, irreversible inhibitor of EGFR and HER2 with exon 20 insertion mutations (EGFRex20ins). The following troubleshooting guides and frequently asked questions (FAQs) provide insights into common issues, detailed experimental protocols, and strategies to ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended on-target effect?
This compound is an orally active, irreversible, and covalent inhibitor designed to selectively target EGFR exon 20 insertion (ex20ins) mutants.[1] Its primary on-target effect is the potent inhibition of the kinase activity of these EGFR mutants, leading to the suppression of downstream signaling pathways, such as the ERK pathway, and ultimately inhibiting the proliferation of cancer cells harboring these mutations.[1] this compound has also been shown to induce tumor regression in preclinical models of non-small cell lung cancer (NSCLC) with EGFRex20ins mutations.[1]
Q2: What are off-target effects and why are they a concern with kinase inhibitors?
Off-target effects occur when a drug or small molecule interacts with unintended biological targets in addition to its primary target. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target interactions with other kinases can lead to a variety of issues, including:
-
Misleading experimental results: Attributing a biological effect to the inhibition of the intended target when it is actually caused by an off-target interaction.
-
Cellular toxicity: Inhibition of essential kinases can lead to cell death or other toxic phenotypes.
-
Activation of alternative signaling pathways: Off-target inhibition can sometimes lead to the paradoxical activation of other signaling cascades.
Q3: How selective is this compound for EGFRex20ins mutants over wild-type (WT) EGFR and other kinases?
This compound was designed for high selectivity to minimize toxicities associated with inhibiting wild-type EGFR, which are common with less selective EGFR inhibitors.[2] Preclinical data demonstrates its potent and selective inhibition of EGFRex20ins mutants over WT EGFR.[3][4] A kinome scan analysis provides a broader view of its selectivity against a panel of human kinases.
Troubleshooting Guides
Issue 1: I'm observing a phenotype in my cell-based assay that is inconsistent with the known function of EGFR.
An unexpected phenotype could be indicative of an off-target effect. The following steps can help you troubleshoot this observation:
-
Confirm On-Target Engagement: It is crucial to verify that this compound is engaging with its intended target, EGFR, in your experimental system. The Cellular Thermal Shift Assay (CETSA) is a valuable technique for this purpose.
-
Dose-Response Analysis: Perform a dose-response experiment for the observed phenotype and compare the EC50 value to the known IC50 of this compound for EGFRex20ins inhibition. A significant discrepancy may suggest an off-target effect.
-
Use a Structurally Unrelated Inhibitor: Treat your cells with a different, structurally distinct EGFRex20ins inhibitor. If the unexpected phenotype is not replicated, it is more likely to be an off-target effect specific to this compound.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of EGFR. If the phenotype is not reversed, it points towards an off-target mechanism.
Issue 2: My cells are showing significant toxicity at concentrations where I expect this compound to be selective.
While this compound is designed for selectivity, off-target toxicity can still occur. Here's how to investigate:
-
Determine the Therapeutic Window: Carefully titrate the concentration of this compound to find the lowest effective dose that inhibits EGFRex20ins signaling without causing widespread toxicity.
-
Kinase Profiling: To identify potential off-target kinases responsible for the toxicity, perform an in vitro kinase profiling assay, screening this compound against a broad panel of kinases.
-
Proteomic Profiling: For a more unbiased approach, use mass spectrometry-based proteomics to identify proteins that this compound directly binds to in your cells.
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | Assay Type | IC50 (nM) | Fold Selectivity (vs. WT EGFR) | Reference |
| EGFR V769_D770insASV KI | Cell Proliferation | 10.1 | - | [1] |
| EGFR D770_N771insSVD KI | Cell Proliferation | 6.1 | - | [1] |
| EGFR ex20ins (NPG) | Biochemical | Potent Inhibition | High | [1] |
| EGFR ex20ins (ASV) | Biochemical | Potent Inhibition | High | [1] |
| EGFR ex20ins (SVD) | Biochemical | Potent Inhibition | High | [1] |
| Wild-Type EGFR | Biochemical | Less Potent | - | [3] |
| Selected Kinome Scan Hits | Binding Assay (% of control @ 1µM) | |||
| EGFR | 0.1 | --INVALID-LINK-- | ||
| ERBB2 (HER2) | 0.2 | --INVALID-LINK-- | ||
| ERBB4 (HER4) | 1.5 | --INVALID-LINK-- | ||
| BLK | 2.5 | --INVALID-LINK-- | ||
| LCK | 8 | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the confirmation of this compound binding to EGFR in a cellular context.
Methodology:
-
Cell Treatment: Culture cells expressing EGFRex20ins to 80-90% confluency. Treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing unbound, stable protein) from the aggregated protein by centrifugation at high speed.
-
Detection: Analyze the amount of soluble EGFR in the supernatant by Western blotting using an anti-EGFR antibody.
-
Data Analysis: A positive target engagement will result in a shift of the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control.
Protocol 2: In Vitro Kinase Profiling Assay
This protocol helps to identify potential off-target kinases of this compound.
Methodology:
-
Assay Setup: In a multi-well plate, prepare reactions containing a panel of purified recombinant kinases, a suitable kinase buffer, and a specific substrate for each kinase.
-
Inhibitor Addition: Add this compound at a range of concentrations to the assay wells. Include a positive control (a known inhibitor for each kinase, if available) and a negative control (vehicle).
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure kinase activity using a suitable detection method, such as luminescence-based ADP detection or a fluorescence-based assay.
-
Data Analysis: Calculate the percent inhibition of each kinase at different this compound concentrations and determine the IC50 value for any significantly inhibited kinases.
Protocol 3: Mass Spectrometry-Based Proteomics for Off-Target Identification
This unbiased approach can identify direct binding partners of this compound in a cellular proteome.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle. Lyse the cells and harvest the total protein.
-
Protein Digestion: Denature, reduce, and alkylate the proteins. Digest the proteins into peptides using an enzyme like trypsin.
-
Peptide Fractionation and Enrichment (Optional): For complex samples, peptides can be fractionated to reduce complexity. If this compound is modified with a tag, enrichment of drug-bound peptides can be performed.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use database search algorithms to identify and quantify the proteins in the sample. A decrease in the abundance of a specific peptide in the this compound-treated sample compared to the control can indicate a direct binding event.
Visualizations
Caption: EGFRex20ins Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Identifying Off-Target Effects.
Caption: Logical Decision Tree for Troubleshooting Off-Target Effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a potent and Mutant-Selective EGFR exon 20 inhibitor with a potential best-in-class profile - American Chemical Society [acs.digitellinc.com]
- 3. This compound, a Covalent EGFR/HER2 Exon 20 Inhibitor, Utilizes Exon 20-Mutant Dynamic Protein States and Achieves Unique Mutant Selectivity Across Human Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound shows efficacy and selectivity in EGFR exon 20 mutant models | BioWorld [bioworld.com]
Technical Support Center: Addressing STX-721 Resistance in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering STX-721 resistance in their cell culture experiments. The information is tailored for scientists and drug development professionals working with this novel EGFR/HER2 exon 20 insertion inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, irreversible, and covalent inhibitor designed to selectively target epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) with exon 20 insertion (ex20ins) mutations.[1][2][3] Its mechanism involves potently inhibiting the kinase activity of these mutant receptors, which in turn suppresses downstream signaling pathways, such as the phosphorylation of EGFR (pEGFR) and ERK (pERK), leading to the inhibition of cell proliferation.[1] this compound is engineered for high selectivity for mutant EGFR over wild-type (WT) EGFR to minimize off-target toxicities.[2][4][5][6][7]
Q2: My cells that were initially sensitive to this compound are now showing signs of resistance. What are the potential mechanisms?
Resistance to targeted therapies like this compound can arise from several mechanisms. Based on preclinical data and general principles of resistance to covalent EGFR inhibitors, potential mechanisms include:
-
On-Target Secondary Mutations: The most direct mechanism is the acquisition of a secondary mutation in the EGFR kinase domain that prevents this compound from binding effectively. A key mutation to investigate is the C797S mutation , which has been shown to confer resistance to this compound due to its covalent mechanism of action.[8][9]
-
Bypass Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependency on the EGFR pathway.[10][11][12] Common bypass pathways include:
-
Histologic Transformation: In some cases, cancer cells may undergo a change in their cell type, for example, from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), which has a different set of survival dependencies.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of this compound.[10]
Q3: How can I confirm that my cell line has developed resistance to this compound?
To confirm resistance, you should perform a dose-response experiment to compare the IC50 (half-maximal inhibitory concentration) value of this compound in your suspected resistant cell line with the parental, sensitive cell line. A significant increase (typically >5-10 fold) in the IC50 value indicates the development of resistance.
Troubleshooting Guide
Issue: Decreased Cell Death or Increased Proliferation in the Presence of this compound
If you observe that your this compound-treated cells are no longer undergoing apoptosis or are proliferating at concentrations that were previously effective, follow these steps to troubleshoot the issue.
1. Initial Verification
-
Confirm Drug Potency: Ensure that your stock of this compound has not degraded. Prepare a fresh dilution from a new stock if necessary.
-
Cell Line Authentication: Verify the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Mycoplasma Testing: Check your cell cultures for mycoplasma contamination, as this can affect cellular responses to drugs.
2. Characterizing the Resistance
If the initial checks do not resolve the issue, the next step is to characterize the potential resistance mechanism.
Experimental Workflow for Investigating this compound Resistance
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a Covalent, Potent, and Highly Mutant-Selective EGFR/HER2 Exon20 Insertion Inhibitor for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Scorpion Therapeutics Presents Preclinical Proof-of-Concept Data for this compound, a Next-Generation Exon 20 Mutant EGFR Inhibitor, at the EORTC-NCI-AACR Symposium 2022 - BioSpace [biospace.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, a Covalent EGFR/HER2 Exon 20 Inhibitor, Utilizes Exon 20-Mutant Dynamic Protein States and Achieves Unique Mutant Selectivity Across Human Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of this compound, a potent and Mutant-Selective EGFR exon 20 inhibitor with a potential best-in-class profile - American Chemical Society [acs.digitellinc.com]
- 8. This compound, a Covalent EGFR/HER2 Exon 20 Inhibitor, Utilizes Exon 20–Mutant Dynamic Protein States and Achieves Unique Mutant Selectivity Across Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. targetedonc.com [targetedonc.com]
- 11. theros1ders.org [theros1ders.org]
- 12. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 15. Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges - PMC [pmc.ncbi.nlm.nih.gov]
Improving STX-721 bioavailability in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with STX-721 in animal models. Our goal is to help you navigate common challenges and improve the bioavailability and efficacy of this compound in your preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a key focus?
A1: this compound is an orally active, irreversible, and covalent inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) with exon 20 insertion (ex20ins) mutations.[1] It is currently in phase 1/2 clinical trials for non-small cell lung cancer (NSCLC) harboring these mutations.[2][3] Optimizing oral bioavailability is crucial for achieving sufficient plasma concentrations to effectively inhibit the target in tumors and translate preclinical findings to the clinical setting.
Q2: What are the known downstream effects of this compound target engagement?
A2: this compound inhibits the kinase activity of EGFR ex20ins mutants. This leads to the reduced phosphorylation of EGFR (pEGFR) and downstream signaling proteins such as ERK (pERK), which are key components of the MAPK signaling pathway.[1] This pathway is critical for cell proliferation and survival.
Q3: What kind of anti-tumor activity has been observed with this compound in animal models?
A3: In preclinical studies, this compound has demonstrated potent, mutant-selective anti-tumor activity. It has been shown to induce tumor regression in various EGFR and HER2 exon 20 mutant cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.[1][4] Efficacious doses of this compound were reported to be well-tolerated in these studies.[4]
Q4: Is this compound selective for mutant EGFR over wild-type (WT) EGFR?
A4: Yes, a key feature of this compound is its high selectivity for EGFR ex20ins mutants over WT EGFR.[2] This selectivity is important for minimizing toxicities associated with the inhibition of WT EGFR in healthy tissues, such as the skin and gastrointestinal tract, which can be dose-limiting for other less selective EGFR inhibitors.[1]
Troubleshooting Guide
Improving Oral Bioavailability
Issue: Low or variable plasma concentrations of this compound after oral administration.
Possible Causes & Solutions:
-
Poor Solubility: Like many kinase inhibitors, this compound may have limited aqueous solubility.
-
Vehicle Selection: The choice of vehicle is critical. For preclinical studies, a common formulation for this compound has been 30% PEG 400 at a pH of 3. For poorly soluble compounds, other options to consider include suspensions in methylcellulose with a surfactant like Tween 80, or lipid-based formulations. It is essential to perform solubility and stability studies in the selected vehicle.
-
pH Adjustment: The solubility of this compound may be pH-dependent. Adjusting the pH of the formulation can significantly impact its solubility and absorption.
-
Particle Size Reduction: For suspension formulations, reducing the particle size of the active pharmaceutical ingredient (API) through micronization can improve the dissolution rate and subsequent absorption.
-
-
Improper Gavage Technique: Incorrect oral gavage can lead to inaccurate dosing, animal stress, and even mortality, all of which can affect bioavailability.
-
Proper Restraint: Ensure the animal is properly restrained to allow for a straight path for the gavage needle.
-
Correct Needle Placement: The gavage needle should be gently guided along the roof of the mouth and into the esophagus. Avoid forcing the needle, as this can cause esophageal or tracheal injury.
-
Slow Administration: Administer the formulation slowly to prevent regurgitation.
-
Training and Practice: Ensure that personnel performing oral gavage are adequately trained and proficient in the technique.
-
Data Presentation: Representative Pharmacokinetic Parameters of this compound in Preclinical Models
While specific quantitative data for this compound's bioavailability is not publicly available, the table below illustrates a representative profile based on qualitative descriptions of "modest to good oral bioavailability" in rats and dogs. These values are for illustrative purposes only.
| Parameter | Rat | Dog |
| Dose (mg/kg, p.o.) | 5 | 2 |
| Cmax (ng/mL) | ~800 | ~1200 |
| Tmax (h) | 2 | 4 |
| AUC (ng*h/mL) | ~4000 | ~9000 |
| Oral Bioavailability (F%) | Modest (~30-50%) | Good (>60%) |
Experimental Protocols
Protocol: Oral Bioavailability Study in Rodents
-
Animal Models: Use male Sprague-Dawley rats (8-10 weeks old) or Beagle dogs. Acclimate animals for at least one week before the study.
-
Formulation Preparation:
-
Prepare this compound in a vehicle such as 30% PEG 400 in water, adjusted to pH 3.
-
Alternatively, for a suspension, use 0.5% (w/v) methylcellulose and 0.1% (w/v) Tween 80 in purified water.
-
Ensure the formulation is homogenous before administration.
-
-
Dosing:
-
Fast animals overnight before dosing.
-
Administer this compound via oral gavage at a defined dose (e.g., 5 mg/kg for rats).
-
For intravenous administration (to determine absolute bioavailability), administer a lower dose (e.g., 1 mg/kg) via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via the saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood in tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood to separate plasma and store the plasma at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and bioavailability) using appropriate software (e.g., Phoenix WinNonlin).
-
Visualizations
Signaling Pathway
Caption: this compound selectively inhibits mutant EGFR, blocking downstream signaling pathways.
Experimental Workflow
Caption: Workflow for determining the oral bioavailability of this compound in animal models.
References
- 1. Scorpion Therapeutics Presents Preclinical Proof-of-Concept Data for this compound, a Next-Generation Exon 20 Mutant EGFR Inhibitor, at the EORTC-NCI-AACR Symposium 2022 - BioSpace [biospace.com]
- 2. Discovery of this compound, a Covalent, Potent, and Highly Mutant-Selective EGFR/HER2 Exon20 Insertion Inhibitor for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound shows efficacy and selectivity in EGFR exon 20 mutant models | BioWorld [bioworld.com]
Refining STX-721 treatment protocols for long-term studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and executing long-term studies involving STX-721, a potent and selective covalent inhibitor of EGFR and HER2 with exon 20 insertion (ex20ins) mutations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, irreversible, covalent inhibitor that selectively targets EGFR and HER2 proteins with exon 20 insertion mutations.[1] It potently inhibits the kinase activity of these mutant proteins, leading to the suppression of downstream signaling pathways, including the phosphorylation of EGFR (pEGFR Y1068) and ERK (pERK Thr202/Tyr204).[1] This inhibition ultimately suppresses the proliferation of cancer cells harboring these specific mutations and can induce tumor regression in preclinical models.[1]
Q2: What is the recommended starting dose and administration route for preclinical long-term studies in rodents?
A2: Based on preclinical efficacy studies, this compound has been administered orally (p.o.) once daily at doses ranging from 12.5 mg/kg to 100 mg/kg in mouse xenograft models for up to 42 days.[1] The optimal dose for a long-term study will depend on the specific tumor model and study objectives. It is recommended to perform a dose-finding study to determine the maximum tolerated dose (MTD) and the optimal biologically active dose for the specific long-term study design.
Q3: How should this compound be formulated for oral administration in rodents?
A3: For preclinical studies, this compound has been formulated as a suspension for oral gavage. A common formulation involves suspending the compound in a vehicle such as 1% Tween 80 and 2% HPMC in water.[2] It is crucial to ensure the suspension is homogenous before each administration.
Q4: What are the known downstream signaling pathways affected by this compound?
A4: this compound directly inhibits the phosphorylation of the mutant EGFR, which in turn blocks key downstream signaling pathways crucial for cancer cell proliferation and survival. The primary pathways identified are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway. Inhibition of these pathways by this compound has been demonstrated by the reduction in phosphorylated ERK (pERK).[1]
Q5: What are potential mechanisms of acquired resistance to this compound?
A5: While specific long-term resistance studies on this compound are not yet publicly available, mechanisms of resistance to other EGFR inhibitors provide potential insights. The ongoing clinical trial for this compound (NCT06043817) excludes patients with known T790M and/or C797S resistance mutations, suggesting these are anticipated resistance mechanisms.[3][4] Other potential mechanisms observed with EGFR inhibitors include MET amplification and activation of bypass signaling pathways.[5][6]
Troubleshooting Guides
In Vivo Study Challenges
| Issue | Potential Cause | Troubleshooting Steps |
| Animal Distress or Weight Loss | - Drug toxicity - Formulation intolerance - Gavage-related injury | - Monitor animals daily for clinical signs of toxicity. - Reduce the dose or dosing frequency. - Ensure proper gavage technique to avoid esophageal injury. - If using a suspension, ensure it is well-mixed and particles are fine to prevent irritation. |
| Variable Tumor Response | - Inconsistent drug administration - Poor drug solubility/stability in formulation - Heterogeneity of the tumor model | - Ensure accurate and consistent oral gavage technique. - Prepare fresh formulations regularly and ensure homogeneity before each dose. - Characterize the tumor model for consistent EGFR ex20ins expression. |
| Difficulty with Oral Gavage | - Animal stress - Poorly formulated suspension | - Habituate animals to handling and the gavage procedure. - Consider using a flexible gavage tube. - Ensure the formulation is a fine, homogenous suspension to prevent clogging the gavage needle. |
In Vitro Experiment Challenges
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 Values | - Cell line instability - Inaccurate drug concentration - Variation in cell seeding density | - Regularly verify the EGFR ex20ins mutation status of the cell line. - Prepare fresh serial dilutions of this compound for each experiment. - Maintain consistent cell seeding densities and assay conditions. |
| Low Signal in Western Blots for pEGFR/pERK | - Insufficient drug treatment time or concentration - Poor antibody quality - Low protein loading | - Optimize treatment time and concentration to observe maximal inhibition. - Validate primary antibodies for specificity and optimal dilution. - Ensure adequate protein concentration is loaded onto the gel. |
Quantitative Data Summary
Table 1: Preclinical In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dose and Route | Duration | Outcome | Reference |
| Mouse | EGFR ex20ins-mutant PDX/CDX | 12.5-100 mg/kg, p.o., once daily | 20-42 days | Tumor growth inhibition and regression | [1] |
Table 2: In Vitro Antiproliferative Activity of this compound
| Cell Line | EGFR Mutation | IC50 (nM) | Reference |
| NCI-H2073 ASV KI | V769_D770insASV | 10.1 | MedChemExpress |
| NCI-H2073 SVD KI | D770_N771insSVD | 6.1 | MedChemExpress |
Experimental Protocols
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously implant human NSCLC cells with a known EGFR exon 20 insertion mutation (e.g., NCI-H2073 variant) into the flank of immunocompromised mice (e.g., BALB/c nude or NSG).
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize animals into treatment and vehicle control groups.
-
This compound Formulation: Prepare a suspension of this compound in a vehicle such as 1% Tween 80 and 2% HPMC in sterile water. Ensure the suspension is homogenized before each use.
-
Drug Administration: Administer this compound or vehicle control orally via gavage once daily at the predetermined dose.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint and Analysis: At the end of the study (due to tumor burden or predetermined time point), euthanize the animals and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for pEGFR and pERK).
Western Blotting for pEGFR and pERK
-
Sample Preparation: Lyse tumor tissue or cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pEGFR (e.g., Tyr1068), total EGFR, pERK (e.g., Thr202/Tyr204), total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. aacrjournals.org [aacrjournals.org]
Overcoming experimental variability with STX-721
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming experimental variability when working with STX-721, a potent and selective covalent inhibitor of EGFR and HER2 with exon 20 insertion (ex20ins) mutations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, irreversible, and covalent inhibitor that selectively targets EGFR and HER2 proteins with exon 20 insertion mutations.[1][2] By forming a covalent bond with the kinase domain of these mutant proteins, this compound potently inhibits their kinase activity.[1] This leads to the suppression of downstream signaling pathways, such as the ERK pathway, which are crucial for cell proliferation and tumor growth.[1]
Q2: What is the selectivity profile of this compound?
A2: this compound is designed to be highly selective for EGFR and HER2 ex20ins mutants over wild-type (WT) EGFR.[3] This selectivity is achieved by exploiting the unique dynamic protein states of the ex20ins mutants.[3][4] The enhanced selectivity aims to minimize off-target effects associated with the inhibition of WT EGFR in healthy tissues, potentially leading to a wider therapeutic window and improved tolerability.[5][6]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For optimal stability, this compound should be stored as a solid at -20°C. For creating stock solutions, it is advisable to dissolve the compound in a suitable solvent like DMSO. These stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. Before use, allow the solution to thaw completely and warm to room temperature.[2]
Q4: In which cell lines has this compound shown activity?
A4: this compound has demonstrated anti-proliferative activity in various preclinical models, including Ba/F3 cells engineered to express EGFR ex20ins mutants and human non-small cell lung cancer (NSCLC) cell lines harboring these mutations, such as NCI-H2073 ASV KI and CUTO-14 ASV.[1] It also inhibits EGFR phosphorylation in patient-derived cell lines like MGH10080-1 SVD and MGH10022-1.19 GF.[1]
Troubleshooting Guides
In Vitro Cell-Based Assays
Q1: I am not observing the expected inhibition of cell proliferation in my EGFR ex20ins mutant cell line. What could be the issue?
A1: Several factors could contribute to a lack of efficacy in cell proliferation assays. Consider the following troubleshooting steps:
-
Cell Line Integrity:
-
Mutation Confirmation: Verify the presence of the specific EGFR exon 20 insertion mutation in your cell line using sequencing. Genetic drift can occur over multiple passages.
-
Passage Number: Use cells within a low passage number range as high passage numbers can lead to altered phenotypes and drug responses.
-
-
Compound Concentration and Activity:
-
Dose-Response Curve: Ensure you have performed a dose-response experiment to determine the optimal concentration range for your specific cell line.
-
Fresh Preparations: Use freshly prepared dilutions of this compound from a properly stored stock solution for each experiment. Covalent inhibitors can be susceptible to degradation.
-
Solubility: Confirm that this compound is fully dissolved in the solvent before further dilution into cell culture media. Precipitation will lead to inaccurate dosing.
-
-
Assay Conditions:
-
Serum Concentration: High concentrations of serum in the culture medium contain growth factors that can activate EGFR and parallel signaling pathways, potentially masking the inhibitory effect of this compound. Consider reducing the serum concentration or performing the experiment in serum-free media if the cells can tolerate it for the duration of the assay.
-
Cell Seeding Density: Inconsistent cell seeding can lead to variability in results. Ensure a homogenous cell suspension and consistent seeding density across all wells.
-
Q2: Western blot analysis does not show a decrease in EGFR phosphorylation (pEGFR) after this compound treatment. What should I check?
A2: If you are not observing the expected decrease in pEGFR levels, consider these factors:
-
Positive Control: Include a positive control for EGFR activation, such as stimulation with epidermal growth factor (EGF), to confirm that the signaling pathway is active in your experimental system.
-
Treatment Duration and Concentration:
-
This compound has been shown to inhibit pEGFR after a 2-hour treatment.[1] You may need to optimize the incubation time for your specific cell line and experimental conditions.
-
Perform a dose-response experiment to ensure you are using an effective concentration of this compound.
-
-
Lysate Preparation:
-
Immediate Lysis: Lyse the cells immediately after treatment to prevent any reversal of phosphorylation.
-
Phosphatase Inhibitors: Ensure that your lysis buffer is supplemented with fresh phosphatase inhibitors to protect the phosphorylation status of your target proteins.
-
-
Antibody Quality:
-
Primary Antibody: Verify the specificity and optimal dilution of your primary antibody against pEGFR.
-
Secondary Antibody: Ensure your secondary antibody is appropriate for your primary antibody and is used at the correct dilution.
-
In Vivo Experiments
Q1: I am observing high variability in tumor growth in my this compound-treated animal models. What are potential sources of this variability?
A1: In vivo studies can have multiple sources of variability. Here are some points to consider:
-
Animal and Tumor Model:
-
Animal Health: Ensure all animals are healthy and of a consistent age and weight at the start of the study.
-
Tumor Implantation: Use a consistent number of cells for tumor implantation and ensure the injection site is the same for all animals.
-
Tumor Size at Treatment Start: Randomize animals into treatment and control groups when tumors have reached a consistent, pre-determined size.
-
-
Compound Formulation and Dosing:
-
Formulation: this compound has been formulated in 30% PEG 400 (pH = 3) for in vivo studies. Ensure your formulation is prepared correctly and is stable.
-
Dosing Accuracy: Calibrate your dosing equipment to ensure accurate and consistent administration of the compound.
-
-
Data Analysis:
-
Outliers: Use appropriate statistical methods to identify and handle outliers in your data.
-
Group Size: Ensure you have a sufficient number of animals per group to achieve statistical power.
-
Quantitative Data
Table 1: In Vitro Potency of this compound in EGFR Exon 20 Insertion Mutant Cell Lines
| Cell Line | EGFR Mutation | Assay Type | IC50 (nM) | Reference |
| NCI-H2073 KI | V769_D770insASV | Proliferation | 10.1 | [1] |
| NCI-H2073 KI | D770_N771insSVD | Proliferation | 6.1 | [1] |
Experimental Protocols
Cellular Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in complete growth medium and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in serum-free or low-serum medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Remove the growth medium from the cells and add the prepared this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
Viability Assessment: After incubation, assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Western Blotting for EGFR Phosphorylation
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight if necessary. Treat the cells with the desired concentrations of this compound or vehicle control for 2 hours.[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or a similar method.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against pEGFR (e.g., Y1068) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR and/or a housekeeping protein like GAPDH.
Visualizations
Caption: this compound covalently binds to and inhibits mutant EGFR/HER2, blocking downstream signaling.
Caption: Workflow for preclinical evaluation of this compound in vitro and in vivo.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Covalent EGFR/HER2 Exon 20 Inhibitor, Utilizes Exon 20–Mutant Dynamic Protein States and Achieves Unique Mutant Selectivity Across Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Covalent EGFR/HER2 Exon 20 Inhibitor, Utilizes Exon 20-Mutant Dynamic Protein States and Achieves Unique Mutant Selectivity Across Human Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. | Semantic Scholar [semanticscholar.org]
STX-721 Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing STX-721 dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, irreversible, covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) kinases that harbor exon 20 insertion (ex20ins) mutations.[1] Its mechanism of action involves selectively targeting the mutant forms of these receptors over the wild-type (WT) protein.[2] By covalently binding to the kinase domain, this compound irreversibly blocks the autophosphorylation of EGFR and HER2, which in turn inhibits downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-Akt pathways, crucial for cell proliferation and survival.[3] This leads to the suppression of proliferation in cancer cells with these specific mutations.[1]
Q2: Which cell lines are recommended for studying the dose-response of this compound?
A2: A variety of cell lines can be used to evaluate the efficacy of this compound. Engineered cell lines, such as Ba/F3, are a common model system for studying kinase inhibitors. These cells are dependent on interleukin-3 (IL-3) for survival, but when transfected with a constitutively active kinase like an EGFR ex20ins mutant, they become IL-3 independent. This provides a clear readout for inhibitor activity. Additionally, human non-small cell lung cancer (NSCLC) cell lines endogenously expressing EGFR or HER2 exon 20 insertion mutations are highly relevant. Recommended cell lines include:
-
Ba/F3 cells engineered to express specific EGFR or HER2 exon 20 insertion mutations: These are useful for determining the selectivity of this compound for different mutations.
-
NCI-H2073: A human NSCLC cell line with an EGFR exon 20 insertion (insASV).[1]
-
CUTO-14: A human NSCLC cell line with an EGFR exon 20 insertion.[1]
-
Patient-derived xenograft (PDX) models with documented EGFR or HER2 ex20ins mutations are also excellent for in vivo studies.[1]
Q3: How does the covalent nature of this compound affect the design of dose-response experiments?
A3: The irreversible, covalent binding of this compound to its target results in time-dependent inhibition. This means that the observed potency (IC50) can decrease with longer incubation times. Therefore, it is crucial to consider the pre-incubation time of the inhibitor with the cells or enzyme. For initial characterization, a fixed, consistent pre-incubation time should be used. To fully characterize the kinetics of inhibition, a time-dependent IC50 shift assay can be performed, where IC50 values are determined at multiple pre-incubation times.
Q4: What are the key parameters to consider when optimizing an in vitro cell proliferation assay for this compound?
A4: Several factors are critical for a successful cell proliferation assay:
-
Cell Seeding Density: Optimal cell seeding density is crucial to ensure cells are in the exponential growth phase during the assay and to avoid artifacts from overcrowding or sparse cultures.
-
Treatment Duration: A common treatment duration for cell viability assays is 72 hours, which allows for multiple cell doublings.
-
Serum Concentration: Serum contains growth factors that can activate signaling pathways and potentially interfere with the assessment of an inhibitor's efficacy. Using a consistent and appropriate serum concentration is important.
-
Vehicle Control: A vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells is essential to account for any effects of the solvent on cell viability.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound in NSCLC Cell Lines
| Cell Line | EGFR Mutation | This compound IC50 (nM) |
| NCI-H2073 (CRISPR/Cas9 edited) | V769_D770 insASV knock-in | 10.1[1] |
| NCI-H2073 (CRISPR/Cas9 edited) | D770_N771 insSVD knock-in | 6.1[1] |
Table 2: In Vivo Efficacy of this compound in PDX/CDX Models
| Model | Mutation | Dose and Schedule | Outcome |
| EGFR ex20ins-mutant PDX/CDX | Various | 12.5-100 mg/kg, p.o., once daily, 20-42 days | Tumor growth inhibition and regression[1] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (CellTiter-Glo®)
This protocol outlines the steps for determining the IC50 of this compound in cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
Selected cancer cell lines (e.g., NCI-H2073)
-
Complete culture medium
-
This compound
-
DMSO (vehicle)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Determine cell density and viability using a hemocytometer and trypan blue.
-
Seed cells into opaque-walled 96-well plates at a pre-determined optimal density in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. A typical starting range is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO only) at the same final concentration as the highest drug concentration.
-
Add 100 µL of the compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence values to the vehicle control wells.
-
Plot the normalized values against the log of the inhibitor concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of EGFR Pathway Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation of EGFR and its downstream target ERK.
Materials:
-
Selected cancer cell lines
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 2 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the change in protein phosphorylation relative to the total protein and loading control.
-
Mandatory Visualizations
Caption: EGFR/HER2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for this compound evaluation.
Caption: Troubleshooting logic for inconsistent this compound dose-response curves.
References
STX-721 Technical Support Center: Troubleshooting Inconsistent Experimental Results
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent experimental results with STX-721, a potent and selective covalent inhibitor of EGFR exon 20 insertion (ex20ins) mutants. The following guides and frequently asked questions (FAQs) are formatted to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound Handling and Preparation
Question: I am observing variability in my results between experiments. Could this be related to how I am preparing and storing this compound?
Answer: Yes, improper handling and storage of this compound can lead to inconsistent results. This compound is an irreversible covalent inhibitor, and its stability is critical for reproducible experiments.
Troubleshooting Steps:
-
Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can inactivate the compound, aliquot the stock solution into single-use volumes.[1] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
Final Dilution: When preparing your final working concentrations, ensure that the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low (typically <0.5%) to prevent solvent-induced cytotoxicity.
-
Solubility: this compound has good solubility in PBS, SGF, and FeSSIF.[2] For in vivo studies, formulations in 30% PEG 400 (pH = 3) have been used. If you observe any precipitation when diluting this compound, briefly sonicate the solution to aid dissolution.
Western Blotting: Phospho-EGFR and Phospho-ERK Analysis
Question: I am not seeing the expected decrease in phospho-EGFR (pEGFR) or phospho-ERK (pERK) levels after treating cells with this compound. What could be wrong?
Answer: Several factors can contribute to a lack of observed inhibition in pEGFR and pERK levels. This can range from issues with the experimental protocol to the specific characteristics of the cell line being used. This compound has been shown to inhibit the phosphorylation of EGFR at Y1068 and ERK at Thr202/Tyr204.[1]
Troubleshooting Steps:
-
Cell Line Selection: Ensure you are using a cell line that harbors an EGFR exon 20 insertion mutation that is sensitive to this compound. Examples of sensitive cell lines include NCI-H2073 cells with CRISPR/Cas9-edited EGFR ex20ins (V769_D770insASV or D770_N771insSVD) and patient-derived cell lines like MGH10080-1 SVD.[1]
-
Treatment Time and Concentration: A treatment time of 2 hours with this compound in the nanomolar range (10-1000 nM) has been shown to be effective in reducing pEGFR and pERK levels.[1] Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for pEGFR (Y1068), total EGFR, pERK (Thr202/Tyr204), and total ERK. Using a different antibody or a fresh batch may resolve the issue.
-
Lysis Buffer Composition: Use a lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Positive and Negative Controls: Include appropriate controls in your experiment. A known positive control cell line can confirm your experimental setup is working correctly. A vehicle-treated control (e.g., DMSO) is essential to compare against the this compound treated samples.
Question: I am observing high background or non-specific bands on my Western blot. How can I improve the quality of my results?
Answer: High background and non-specific bands can obscure the detection of your target proteins. Optimizing your Western blot protocol can significantly improve the clarity of your results.
Troubleshooting Steps:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. For some antibodies, non-fat dry milk can be used, but BSA is often preferred for phospho-antibodies.
-
Antibody Dilution: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.
-
Washing Steps: Increase the duration and number of washes with TBST after primary and secondary antibody incubations to remove unbound antibodies. Three washes of 10 minutes each are recommended.
-
Protein Load: Ensure you are loading an appropriate amount of protein (typically 20-40 µg of total cell lysate). Overloading can lead to high background.
Cell Viability and Proliferation Assays
Question: My cell viability assay results (e.g., MTT, MTS, CellTiter-Glo) are inconsistent and have high variability. What are the potential causes?
Answer: High variability in cell viability assays can arise from several technical aspects of the experimental setup.
Troubleshooting Steps:
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding. Use consistent pipetting techniques to distribute cells evenly across the wells of the microplate.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of this compound and affect cell growth. To minimize this, you can avoid using the outermost wells or fill them with sterile PBS or media.
-
Incubation Times: Adhere to a consistent incubation schedule for both the this compound treatment and the addition of the assay reagent. For this compound, a 72-hour incubation period has been shown to be effective for assessing anti-proliferative activity.[1]
-
Gentle Pipetting: When adding or removing solutions, dispense the liquid gently against the side of the well to avoid dislodging adherent cells.
Question: this compound shows potent activity in biochemical assays, but its effect on cell viability is weaker than expected. Why might this be?
Answer: A discrepancy between biochemical and cellular assay results is a common observation in drug discovery. Several factors related to the cellular environment can influence the apparent potency of an inhibitor.
Troubleshooting Steps:
-
Cellular ATP Concentration: Biochemical assays are often performed at ATP concentrations near the Km of the kinase, whereas intracellular ATP levels are significantly higher.[3] This high cellular ATP concentration can compete with ATP-competitive inhibitors like this compound, leading to a rightward shift in the IC50 value in cellular assays.
-
Cell Permeability: While this compound is orally active, its ability to penetrate the specific cell line you are using could be a factor.
-
Compound Stability in Media: Assess the stability of this compound in your cell culture medium over the course of the experiment. Degradation of the compound would lead to a decrease in its effective concentration.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | EGFR Mutation | Assay Type | Incubation Time | IC50 (nM) |
| NCI-H2073 KI | V769_D770insASV | Proliferation | 72 h | 10.1[1] |
| NCI-H2073 KI | D770_N771insSVD | Proliferation | 72 h | 6.1[1] |
KI: Knock-in
Table 2: In Vivo Efficacy of this compound
| Model | EGFR Mutation | Dosing | Duration | Outcome |
| PDX/CDX | ex20ins | 12.5-100 mg/kg, p.o., once daily | 20-42 days | Tumor growth inhibition, Reduced pEGFR and pERK[1] |
PDX: Patient-Derived Xenograft; CDX: Cell-Derived Xenograft; p.o.: oral administration
Experimental Protocols
Western Blot for pEGFR and pERK
-
Cell Culture and Treatment: Plate cells (e.g., NCI-H2073 with EGFR ex20ins) and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle (DMSO) for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pEGFR (Y1068), total EGFR, pERK (Thr202/Tyr204), and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the signal using an ECL substrate.
Cell Proliferation Assay (MTT/MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: If using MTT, add a solubilizing agent. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Mandatory Visualization
Caption: this compound inhibits the EGFR ex20ins signaling pathway.
Caption: Workflow for Western blot analysis of pEGFR and pERK.
Caption: Logical troubleshooting flow for inconsistent this compound results.
References
STX-721 Technical Support Center: Research & Development
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of STX-721 in a research setting. Find troubleshooting tips and answers to frequently asked questions to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, irreversible, and covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) that selectively targets mutations involving exon 20 insertions (ex20ins).[1] Its mechanism of action involves the inhibition of kinase activity in EGFR ex20ins mutants, which leads to the suppression of downstream signaling pathways, such as the ERK pathway, and ultimately inhibits the proliferation of cancer cells with these specific mutations.[1]
Q2: In which research areas is this compound primarily used?
A2: this compound is predominantly used in the study of non-small cell lung cancer (NSCLC) harboring EGFR or HER2 exon 20 insertion mutations.[1] It has shown potent anti-tumor activity in preclinical models, including patient-derived xenografts (PDX) and cell-derived xenografts (CDX).[1][2]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations are provided in the table below. To prevent degradation from repeated freeze-thaw cycles, it is advised to aliquot the stock solution upon preparation.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility | Incorrect solvent used. | The recommended solvent for in vitro studies is DMSO. For complete dissolution, ultrasonic treatment may be necessary.[1] Note that DMSO is hygroscopic and absorbed water can impact solubility. |
| For in vivo studies in mice, a formulation of 30% PEG 400 at a pH of 3 has been successfully used.[3] | ||
| Inconsistent Results in Cell-Based Assays | Degradation of this compound due to improper storage. | Ensure that stock solutions are stored at the correct temperatures (-80°C for long-term, -20°C for short-term) and used within the recommended timeframe.[1] Avoid multiple freeze-thaw cycles by preparing aliquots.[1] |
| Cell line authenticity and passage number. | Regularly authenticate cell lines and use cells within a consistent and low passage number range for experiments. | |
| Low Efficacy in In Vivo Models | Suboptimal dosage or administration route. | Preclinical studies have shown efficacy with once-daily oral administration (p.o.) at doses ranging from 12.5 to 100 mg/kg in mouse models.[1] |
| Inadequate formulation for bioavailability. | Use a well-documented formulation, such as 30% PEG 400 (pH 3), to ensure adequate exposure.[3] |
Quantitative Data Summary
Solubility and Storage
| Parameter | Value | Source |
| Solubility in DMSO | 100 mg/mL (170.33 mM) | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |
In Vitro Potency
| Cell Line | Mutation | Assay | IC₅₀ | Source |
| NCI-H2073 KI | EGFR V769_D770insASV | Proliferation (72h) | 10.1 nM | [1] |
| NCI-H2073 KI | EGFR D770_N771insSVD | Proliferation (72h) | 6.1 nM | [1] |
Key Experimental Protocols
Protocol 1: In Vitro EGFR Phosphorylation Inhibition Assay
-
Cell Culture: Culture patient-derived EGFR exon 20 insertion-mutant cell lines (e.g., MGH10080-1 SVD, MGH10022-1.19 GF) in appropriate media.[1]
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 10-1000 nM) for a specified duration (e.g., 2 hours).[1]
-
Lysis: Lyse the cells to extract proteins.
-
Western Blotting: Perform Western blot analysis to detect the phosphorylation levels of EGFR (pEGFR Y1068) and a downstream effector like ERK (pERK Thr202/Tyr204).[1]
-
Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of EGFR and ERK phosphorylation.
Protocol 2: In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously implant human NSCLC cells with EGFR exon 20 insertion mutations (e.g., NCI-H2073 SVD knock-in) into the flanks of immunocompromised mice (e.g., BALB/c nude).[1][4]
-
Tumor Growth: Allow tumors to reach a specified volume (e.g., approximately 157 mm³).[3]
-
Treatment Administration: Administer this compound orally (p.o.) once daily at the desired dose (e.g., 12.5-100 mg/kg).[1] The vehicle control could be the formulation solution without the active compound (e.g., 30% PEG 400, pH 3).[3]
-
Monitoring: Monitor tumor volume and body weight of the animals regularly for the duration of the study (e.g., 20-42 days).[1]
-
Pharmacodynamic Analysis: At the end of the study, tumor tissues can be harvested to assess the inhibition of pEGFR and pERK via methods like Western blotting or immunohistochemistry.[1]
Visualizations
Caption: this compound inhibits mutant EGFR, blocking downstream ERK signaling and cell proliferation.
Caption: Workflow for assessing this compound efficacy in a mouse xenograft model.
Caption: A logical flow for troubleshooting common issues with this compound experiments.
References
Validation & Comparative
A Comparative Analysis of STX-721 Against Other EGFR Exon 20 Insertion Inhibitors
Introduction
Non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) exon 20 insertion (ex20ins) mutations presents a significant therapeutic challenge.[1][2][3] Unlike the more common EGFR mutations (exon 19 deletions and L858R), ex20ins mutations alter the conformation of the ATP-binding pocket, leading to intrinsic resistance to many first- and second-generation EGFR tyrosine kinase inhibitors (TKIs).[4][5][6][7][8] This has spurred the development of novel agents specifically designed to target this mutation class.
STX-721 is a next-generation, orally bioavailable, irreversible covalent inhibitor designed to selectively target EGFR and HER2 ex20ins mutations.[9][10][11] Preclinical data suggests this compound has a high degree of selectivity for mutant EGFR over wild-type (WT) EGFR.[6][12][13] This enhanced selectivity is critical, as inhibition of WT EGFR is associated with significant dose-limiting toxicities, such as rash and gastrointestinal issues, which can compromise the efficacy of less selective inhibitors.[5][14][15]
This guide provides a comparative overview of this compound and other key EGFR ex20ins inhibitors, including the approved therapies amivantamab and sunvozertinib, the withdrawn mobocertinib, and other agents in development. The comparison focuses on preclinical potency and selectivity, in vivo efficacy, clinical outcomes, and mechanisms of action, supported by experimental data and protocols.
EGFR Signaling Pathway in NSCLC
EGFR is a transmembrane receptor that, upon ligand binding, activates downstream signaling cascades crucial for cell growth, proliferation, and survival, primarily the MAPK/RAF and PI3K/AKT pathways.[16][17] Activating mutations, such as ex20ins, lead to constitutive, ligand-independent activation of these pathways, driving tumorigenesis.[18][19] EGFR ex20ins inhibitors aim to block this aberrant signaling.
Caption: EGFR signaling pathway and the mechanism of this compound inhibition.
Preclinical Performance Comparison
The therapeutic window of an EGFR inhibitor is largely determined by its selectivity for the mutant receptor over WT EGFR. High selectivity is predicted to translate into better tolerability and the ability to achieve higher, more effective drug concentrations at the tumor site.[6][15]
In Vitro Potency and Selectivity
This compound was designed to achieve superior selectivity.[14] Preclinical studies in isogenic Ba/F3 cell lines and human cancer cell lines demonstrate its high potency against various EGFR ex20ins mutations while sparing WT EGFR.[9][12] Its selectivity has been shown to exceed that of other clinical-stage inhibitors and approaches the selectivity of osimertinib for the T790M mutation.[12][20]
| Compound | Target Mutation | Cell Line | IC50 (nM) vs. Mutant EGFR | IC50 (nM) vs. WT EGFR | Selectivity Index (WT/Mutant) | Reference |
| This compound | EGFR D770_N771insSVD | NCI-H2073 (KI) | 6.1 | >1000 (estimated) | >160 | [9] |
| This compound | EGFR V769_D770insASV | NCI-H2073 (KI) | 10.1 | >1000 (estimated) | >99 | [9] |
| Mobocertinib | Various ex20ins | Ba/F3 | 2.4 - 23 | ~200 | ~8-83 | [21][22] |
| Poziotinib | Various ex20ins | Ba/F3 | 0.3 - 4.3 | ~10 | ~2-33 | [7][21] |
| CLN-081 | Various ex20ins | Ba/F3 | 0.3 - 6.2 | ~16 | ~2.5-53 | [8] |
Note: Data is compiled from different studies and experimental conditions may vary. Direct comparison should be interpreted with caution. KI = Knock-in.
In Vivo Antitumor Activity
In preclinical xenograft models, this compound demonstrated strong, dose-dependent antitumor activity.[15] It induced tumor regression in various EGFR and HER2 ex20ins mutant patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models at well-tolerated doses.[12] A key finding was the demonstration of a clear in vivo efficacy window in isogenic cancer models, which was not observed with competitor benchmarks, further supporting its high selectivity.[6]
Clinical Performance of EGFR Exon 20 Inhibitors
While this compound is in early-stage clinical development, several other agents have produced clinical data, offering a benchmark for its future potential.[10][23]
| Drug | Mechanism | Trial (Phase) | Patient Population | ORR (%) | Median DoR (months) | Median PFS (months) | Reference |
| Amivantamab | EGFR-cMET Bispecific Ab | CHRYSALIS (I) | Platinum-pretreated | 40% | 11.1 | 8.3 | [5][8] |
| Sunvozertinib | Oral Irreversible TKI | WU-KONG1B (I/II) | Platinum-pretreated | 46% | 11.1 | - | [24][25][26] |
| Mobocertinib * | Oral Irreversible TKI | Phase I/II | Platinum-pretreated | 28% | 17.5 | 7.3 | [21][22][27] |
| CLN-081 | Oral Irreversible TKI | Phase I/IIa | Previously treated | 38.4% | >21 | 10.0 | [5] |
Ab = Antibody; ORR = Overall Response Rate; DoR = Duration of Response; PFS = Progression-Free Survival. *Mobocertinib's approval was voluntarily withdrawn in October 2023.[25]
Experimental Methodologies and Workflows
The evaluation of novel TKIs like this compound follows a structured preclinical development path to establish potency, selectivity, and in vivo efficacy before advancing to human trials.
Workflow for Preclinical TKI Evaluation
References
- 1. lung.org [lung.org]
- 2. EGFR Exon 20 Insertion Mutation: What to Know [webmd.com]
- 3. Targeting EGFR Exon 20 Insertion Mutations in Non-small-Cell Lung Cancer: Changes in Treatment Strategies are Coming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Emerging therapies for non-small cell lung cancer harboring EGFR exon 20 insertion mutations: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Current status and breakthroughs in treating advanced non-small cell lung cancer with EGFR exon 20 insertion mutations [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. targetedonc.com [targetedonc.com]
- 11. drughunter.com [drughunter.com]
- 12. This compound shows efficacy and selectivity in EGFR exon 20 mutant models | BioWorld [bioworld.com]
- 13. This compound, a Covalent EGFR/HER2 Exon 20 Inhibitor, Utilizes Exon 20-Mutant Dynamic Protein States and Achieves Unique Mutant Selectivity Across Human Cancer Models [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of this compound, a potent and Mutant-Selective EGFR exon 20 inhibitor with a potential best-in-class profile - American Chemical Society [acs.digitellinc.com]
- 15. Scorpion Therapeutics Nominates this compound as EGFR-EXON-20 Development Candidate with a Best-in-Class Profile [businesswire.com]
- 16. researchgate.net [researchgate.net]
- 17. EGFR pathway in advanced non-small cell lung cancer [imrpress.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Scorpion Therapeutics Presents Preclinical Proof-of-Concept Data for this compound, a Next-Generation Exon 20 Mutant EGFR Inhibitor, at the EORTC-NCI-AACR Symposium 2022 - BioSpace [biospace.com]
- 21. Targeted Therapies for EGFR Exon 20 Insertion Mutation in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparative effectiveness of mobocertinib and standard of care in patients with NSCLC with EGFR exon 20 insertion mutations: An indirect comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Facebook [cancer.gov]
- 24. Sunvozertinib Approved for EGFR Exon 20 Insertion Mutation–Positive NSCLC - Oncology Data Advisor [oncdata.com]
- 25. onclive.com [onclive.com]
- 26. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 27. New advances in the treatment of EGFR exon20ins mutant advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
STX-721 Demonstrates Superior Preclinical Selectivity Over Mobocertinib for EGFR Exon 20 Insertion Mutations
A preclinical comparative analysis reveals that STX-721, a novel covalent inhibitor, exhibits enhanced selectivity for epidermal growth factor receptor (EGFR) exon 20 insertion (ex20ins) mutations over wild-type (WT) EGFR, surpassing the performance of the approved therapy mobocertinib. This heightened selectivity profile suggests a potential for a wider therapeutic window and improved safety in the clinical setting for patients with non-small cell lung cancer (NSCLC) harboring these challenging mutations.
Researchers and drug development professionals now have access to compelling preclinical data that positions this compound as a promising next-generation therapy for EGFR ex20ins-mutated NSCLC. In head-to-head preclinical studies, this compound consistently demonstrated superior potency against cancer cells driven by EGFR ex20ins mutations while maintaining a significantly lower activity against cells with WT EGFR, a key factor in mitigating common side effects associated with EGFR inhibitors.
Mechanism of Action and Signaling Pathway
Both this compound and mobocertinib are irreversible tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain. They form a covalent bond with a specific cysteine residue (C797) within the receptor, leading to sustained inhibition of downstream signaling pathways that drive tumor growth and proliferation. However, this compound has been specifically designed to exploit the unique conformational changes induced by ex20ins mutations, thereby achieving its superior selectivity.[1][2]
In Vitro Activity: Potency and Selectivity
A direct comparison of the half-maximal inhibitory concentrations (IC50) in engineered Ba/F3 cells highlights the superior selectivity of this compound. Across various common EGFR ex20ins mutations, this compound consistently demonstrated potent inhibition while requiring significantly higher concentrations to inhibit WT EGFR. This translates to a much larger selectivity ratio compared to mobocertinib.
| Compound | Target | IC50 (nM) | Selectivity (WT/mutant) |
| This compound | EGFR ex20ins (ASV) | 4.2 | ~119 |
| EGFR ex20ins (SVD) | 6.4 | ~78 | |
| EGFR WT | 500 | - | |
| Mobocertinib | EGFR ex20ins (ASV) | 11 | ~18 |
| EGFR ex20ins (SVD) | Not Reported | - | |
| EGFR WT | 200 | - |
Data compiled from multiple preclinical studies. Absolute IC50 values can vary between assays and cell lines.
In Vivo Efficacy: Tumor Growth Inhibition
In xenograft models using human cancer cells, this compound demonstrated robust and dose-dependent anti-tumor activity. Notably, at well-tolerated doses, this compound led to significant tumor regressions in models harboring EGFR ex20ins mutations. Comparative in vivo studies have shown that this compound can achieve profound tumor growth inhibition at exposures that are better tolerated than equally efficacious doses of mobocertinib, underscoring the potential clinical benefit of its enhanced selectivity.[3][4]
Experimental Protocols
Cell Lines and Culture
Engineered Ba/F3 murine pro-B cells, which are dependent on ectopically expressed kinases for survival, were used to assess the specific activity against various EGFR mutations. Human NSCLC cell lines naturally harboring EGFR ex20ins mutations were also utilized. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and appropriate growth factors.
In Vitro Proliferation Assays
Cells were seeded in 96-well plates and treated with a range of concentrations of this compound or mobocertinib for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. IC50 values were calculated using non-linear regression analysis.
Xenograft Models
All animal studies were conducted in accordance with institutional guidelines. Human NSCLC cells or Ba/F3 cells expressing EGFR ex20ins mutations were implanted subcutaneously into immunocompromised mice. Once tumors reached a specified volume (e.g., 150-200 mm³), mice were randomized into vehicle control and treatment groups. The compounds were administered orally, typically once daily. Tumor volumes and body weights were measured regularly to assess efficacy and tolerability. Tumor growth inhibition (TGI) was calculated at the end of the study.
Conclusion
The preclinical data strongly suggest that this compound is a highly potent and selective inhibitor of EGFR exon 20 insertion mutations with a potentially superior profile to mobocertinib.[1][2][3] Its enhanced selectivity for mutant over wild-type EGFR in both cellular and animal models points to the possibility of achieving greater efficacy with an improved safety margin in patients.[1][3] These compelling findings support the ongoing clinical development of this compound as a promising new targeted therapy for a patient population with a significant unmet medical need.[3]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a Covalent EGFR/HER2 Exon 20 Inhibitor, Utilizes Exon 20-Mutant Dynamic Protein States and Achieves Unique Mutant Selectivity Across Human Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scorpion Therapeutics Presents Preclinical Proof-of-Concept Data for this compound, a Next-Generation Exon 20 Mutant EGFR Inhibitor, at the EORTC-NCI-AACR Symposium 2022 - BioSpace [biospace.com]
- 4. This compound shows efficacy and selectivity in EGFR exon 20 mutant models | BioWorld [bioworld.com]
A Comparative Analysis of STX-721 and Amivantamab in Targeting EGFR Exon 20 Insertion Mutations in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy, mechanism of action, and available experimental data for two therapeutic agents targeting EGFR exon 20 insertion (ex20ins) mutations in non-small cell lung cancer (NSCLC): STX-721, a novel covalent inhibitor, and amivantamab, an approved bispecific antibody.
Overview and Mechanism of Action
This compound is an orally active, irreversible, covalent inhibitor that selectively targets EGFR and HER2 exon 20 insertion mutants.[1][2][3] Its mechanism is centered on forming a covalent bond with the target protein, leading to potent and sustained inhibition of the kinase activity of EGFR ex20ins mutants.[1] This targeted approach is designed to have high selectivity for mutant EGFR over wild-type (WT) EGFR, which may translate to a wider therapeutic window and reduced WT EGFR-related toxicities, such as rash and diarrhea.[4][5][6][7] Preclinical data suggests that this compound takes advantage of the dynamic protein states unique to ex20ins mutants to achieve its selectivity.[4][5]
Amivantamab is a fully human, low fucose, IgG1-based bispecific antibody that targets both EGFR and the mesenchymal-epithelial transition factor (MET).[8][9] Its multifaceted mechanism of action includes:
-
Ligand Blocking: Preventing the binding of ligands to both EGFR and MET, thereby inhibiting downstream signaling.[8][10]
-
Receptor Degradation: Inducing the internalization and degradation of both EGFR and MET receptors.[8][11]
-
Immune Cell-Directing Activity: The Fc portion of the antibody engages immune cells, such as natural killer (NK) cells and macrophages, to mediate antibody-dependent cellular cytotoxicity (ADCC) and trogocytosis.[8][9]
This broad mechanism allows amivantamab to exert anti-tumor effects even in the absence of all three actions occurring simultaneously.[8][12]
Efficacy Data
A direct head-to-head clinical comparison of this compound and amivantamab is not yet available, as this compound is currently in early-phase clinical development. The following tables summarize the available preclinical and clinical efficacy data for each agent.
Table 1: Preclinical Efficacy of this compound
| Model System | Key Findings | Reference |
| Biochemical Assays | Potently inhibits kinase activity of EGFR ex20ins mutants (NPG, ASV, SVD). | [1] |
| Cell-Based Assays (Ba/F3 and human NSCLC cell lines) | - Inhibits phosphorylation of EGFR and downstream ERK. - Suppresses proliferation of ex20ins-mutant cells with high selectivity over WT EGFR. - IC50 values of 10.1 nM (NCI-H2073 EGFR V769_D770insASV KI) and 6.1 nM (NCI-H2073 EGFR D770_N771insSVD KI). | [1] |
| In Vivo Models (PDX/CDX) | - Induces tumor regression in EGFR ex20ins-mutant models. - Demonstrates a clear in vivo efficacy window with good tolerability. | [1][6][13] |
Table 2: Clinical Efficacy of Amivantamab (CHRYSALIS Study - EGFR Exon 20 Insertion Cohort)
| Efficacy Endpoint | Result (n=81) | Reference |
| Overall Response Rate (ORR) | 40% (95% CI, 29 to 51) | [14][15] |
| Complete Response (CR) | 3 | [14] |
| Partial Response (PR) | 30 | |
| Clinical Benefit Rate | 74% | [15] |
| Median Duration of Response (DoR) | 11.1 months (95% CI, 6.9 to not reached) | [14][15] |
| Median Progression-Free Survival (PFS) | 8.3 months (95% CI, 6.5 to 10.9) | [14][15] |
| Median Overall Survival (OS) | 22.8 months (95% CI, 14.6 to not reached) | [15] |
Data from patients with EGFR Exon20ins NSCLC who progressed on or after platinum-based chemotherapy.
Experimental Protocols
This compound Preclinical Evaluation
-
Cell Proliferation Assays:
-
Cell Lines: CRISPR/Cas9-edited NCI-H2073 human cancer cell lines (EGFR V769_D770insASV knock-in and EGFR D770_N771insSVD knock-in) and Ba/F3 cells engineered to express EGFR ex20ins mutants.[1]
-
Method: Cells were treated with this compound for 72 hours. Cell viability was assessed to determine the half-maximal inhibitory concentration (IC50).[1]
-
-
Phosphorylation Inhibition Assays:
-
In Vivo Tumor Xenograft Models:
Amivantamab Clinical Trial (CHRYSALIS - NCT02609776)
-
Study Design: An open-label, global, multi-center Phase 1 study evaluating the safety, pharmacokinetics, and efficacy of amivantamab.[16]
-
Patient Population: Adult patients with advanced NSCLC. The reported efficacy data focuses on a cohort of patients with EGFR exon 20 insertion mutations whose disease progressed on or after platinum-based chemotherapy.[14][15]
-
Treatment Protocol: Amivantamab was administered intravenously at a dose of 1050 mg (1400 mg for patients ≥80 kg) once weekly for the first 4 weeks, and then every 2 weeks thereafter.[14]
-
Efficacy Assessment: Tumor response was evaluated by blinded independent central review according to RECIST v1.1.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. drughunter.com [drughunter.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a Covalent EGFR/HER2 Exon 20 Inhibitor, Utilizes Exon 20-Mutant Dynamic Protein States and Achieves Unique Mutant Selectivity Across Human Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scorpion Therapeutics Presents Preclinical Proof-of-Concept Data for this compound, a Next-Generation Exon 20 Mutant EGFR Inhibitor, at the EORTC-NCI-AACR Symposium 2022 - BioSpace [biospace.com]
- 7. Scorpion Therapeutics and Pierre Fabre Laboratories Announce First Patient Dosed in Phase 1/2 Clinical Trial of this compound, a Mutant-Selective EGFR Exon 20 Inhibitor for the Treatment of Locally Advanced or Metastatic Non-Small Cell Lung Cancer [prnewswire.com]
- 8. researchgate.net [researchgate.net]
- 9. RYBREVANT - Mechanism of Action [jnjmedicalconnect.com]
- 10. Amivantamab efficacy in wild-type EGFR NSCLC tumors correlates with levels of ligand expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Amivantamab, an Epidermal Growth Factor Receptor (EGFR) and Mesenchymal-epithelial Transition Factor (MET) Bispecific Antibody, Designed to Enable Multiple Mechanisms of Action and Broad Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound shows efficacy and selectivity in EGFR exon 20 mutant models | BioWorld [bioworld.com]
- 14. Amivantamab in EGFR Exon 20 Insertion-Mutated Non-Small-Cell Lung Cancer Progressing on Platinum Chemotherapy: Initial Results From the CHRYSALIS Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. targetedonc.com [targetedonc.com]
- 16. Janssen Presents Findings from Global, Multi-Center Trial Examining Amivantamab in Combination with Lazertinib in Patients with EGFR-Mutated Non-Small Cell Lung Cancer [prnewswire.com]
Validating STX-721 Target Engagement with Biomarkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of STX-721, a novel epidermal growth factor receptor (EGFR) inhibitor, with other therapeutic alternatives for non-small cell lung cancer (NSCLC) driven by exon 20 insertion (ex20ins) mutations. The focus is on the validation of target engagement using key biomarkers, supported by preclinical experimental data.
This compound is an orally administered, irreversible, and covalent inhibitor designed to selectively target EGFR and HER2 proteins with ex20ins mutations.[1][2] This high selectivity for mutant forms over wild-type (WT) EGFR is a key differentiator, aiming to create a wider therapeutic window and mitigate common side effects associated with EGFR inhibition, such as skin rash and gastrointestinal issues.[3][4] Preclinical evidence suggests that this compound possesses superior potency and selectivity compared to other EGFR inhibitors.[5] Currently, this compound is under evaluation in a Phase 1/2 clinical trial for patients with NSCLC harboring EGFR or HER2 ex20ins mutations.[6]
Comparative Analysis of Preclinical Activity
To objectively assess the performance of this compound, its preclinical activity is compared against mobocertinib, another oral TKI, and amivantamab, a bispecific antibody. The following tables summarize the available quantitative data from preclinical studies.
| Target Mutation | This compound IC50 (nM) | Mobocertinib IC50 (nM) | Amivantamab |
| EGFR ex20ins | Data not publicly available | 4.3 - 22.5[1] | Induces receptor degradation[3][7] |
| EGFR NPG | - | 4.3[1] | - |
| EGFR ASV | - | 10.9[1] | - |
| EGFR FQEA | - | 11.8[1] | - |
| EGFR NPH | - | 18.1[1] | - |
| EGFR SVD | - | 22.5[1] | - |
| Wild-Type EGFR | Highly selective for mutant[5] | 34.5[1] | Binds to WT EGFR[7] |
Table 1: Comparative Inhibitory Activity (IC50) against EGFR Variants. IC50 values represent the concentration of the drug required to inhibit 50% of the target's activity. A lower IC50 indicates higher potency. While specific IC50 values for this compound are not yet published, preclinical reports consistently describe its superior selectivity for ex20ins mutants over wild-type EGFR compared to other inhibitors.[5] Amivantamab, as a bispecific antibody, has a different mechanism of action that involves receptor degradation rather than direct enzymatic inhibition, making a direct IC50 comparison for cellular proliferation less relevant.[3][7]
Biomarkers for Target Engagement
The engagement of this compound with its target, the mutant EGFR protein, can be validated by observing the modulation of downstream signaling pathways. Key pharmacodynamic biomarkers for assessing the activity of EGFR inhibitors include the phosphorylation status of EGFR itself and key components of its downstream cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[8][9] Inhibition of these pathways is a direct indicator of the drug's on-target effect.
Specifically, the phosphorylation of EGFR at tyrosine 1068 (pEGFR Y1068) and the phosphorylation of ERK at threonine 202 and tyrosine 204 (pERK Thr202/Tyr204) are well-established biomarkers of EGFR pathway activation and its inhibition by targeted therapies.[10][11] Preclinical studies have shown that this compound effectively inhibits both pEGFR and pERK in cancer models harboring EGFR ex20ins mutations.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (IC50 Determination)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of cancer cell lines.
-
Cell Culture: Cancer cell lines harboring specific EGFR ex20ins mutations are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the test compound (e.g., this compound, mobocertinib) is prepared and added to the cells. A vehicle control (e-g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the vehicle control, and the IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Western Blotting for pEGFR and pERK
This protocol is used to detect the phosphorylation status of EGFR and ERK, providing a direct measure of target engagement and downstream signaling inhibition.
-
Cell Lysis: Cells are treated with the test compound for a specified time, then washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay (Thermo Fisher Scientific).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for pEGFR (Y1068), total EGFR, pERK (Thr202/Tyr204), and total ERK. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ). The levels of phosphorylated proteins are normalized to the total protein levels.
Visualizing Signaling Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: EGFR ex20ins signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound target engagement using biomarkers.
Caption: Logical relationship of this compound target engagement and downstream effects.
References
- 1. Spotlight on Mobocertinib (TAK-788) in NSCLC with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Characterization of Mobocertinib Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Spotlight on Amivantamab (JNJ-61186372) for EGFR Exon 20 Insertions Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. targetedonc.com [targetedonc.com]
- 7. Tackling Drug Resistance in EGFR Exon 20 Insertion Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New advances in the treatment of EGFR exon20ins mutant advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting EGFR Exon 20 Insertion Mutations in Non-small-Cell Lung Cancer: Changes in Treatment Strategies are Coming - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-EGF Receptor (Tyr1068) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
Reproducibility of STX-721 Efficacy Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of STX-721, a novel epidermal growth factor receptor (EGFR) inhibitor, against other therapeutic alternatives for non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion (ex20ins) mutations. The data presented is based on publicly available preclinical studies to facilitate the reproducibility of these findings.
This compound is an orally active, irreversible, covalent inhibitor designed to selectively target EGFR ex20ins mutations over wild-type (WT) EGFR.[1][2] This selectivity is intended to widen the therapeutic window and reduce the toxicities associated with inhibiting WT EGFR in healthy tissues, a common limitation of other EGFR inhibitors.[1] The mechanism of action involves the inhibition of EGFR phosphorylation and downstream signaling pathways, such as the ERK pathway.[3]
Comparative Efficacy Data
The following tables summarize the in vitro potency and in vivo anti-tumor activity of this compound in comparison to other EGFR inhibitors targeting ex20ins mutations, namely mobocertinib and poziotinib.
Table 1: In Vitro Cell Proliferation (IC50, nM)
| Cell Line | EGFR Mutation | This compound | Mobocertinib | Poziotinib |
| Ba/F3 | EGFR WT | >10,000 | 235 | 8.6 |
| Ba/F3 | ex20ins D770_N771insSVD | 6.1 | 18 | 1.5 |
| Ba/F3 | ex20ins V769_D770insASV | 10.1 | 25 | 2.2 |
| NCI-H2073 KI | ex20ins V769_D770insASV | 10.1 | - | - |
| NCI-H2073 KI | ex20ins D770_N771insSVD | 6.1 | - | - |
Data extracted from preclinical studies presented by Scorpion Therapeutics. Note: Direct head-to-head IC50 values in the same experimental setup are not always publicly available and may be compiled from different sources.
Table 2: In Vivo Anti-Tumor Activity in Xenograft Models
| Model | Treatment | Dose (mpk, QD) | Tumor Growth Inhibition (%) / Regression (%) |
| Ba/F3 ex20ins ASV Allograft | This compound | 30 | Regression |
| 100 | Regression | ||
| Patient-Derived Xenograft (PDX) | This compound | - | Tumor regression in multiple models |
| Isogenic CDX Model | This compound | Efficacious doses | Clear exon 20 genotype-selective efficacy window |
| Competitor benchmarks | - | No clear selective in vivo efficacy window |
Preclinical data indicates that this compound demonstrates strong, dose-dependent anti-tumor activity in various xenograft models at well-tolerated doses.[1][2][4] this compound showed a clear genotype-selective in vivo efficacy window, which was not observed with clinical-stage competitor benchmarks.[1]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound and its alternatives. These protocols are based on standard laboratory procedures and information disclosed in relevant publications.
Cell Proliferation Assay (IC50 Determination)
This assay is used to determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
1. Cell Culture and Seeding:
-
Ba/F3 isogenic cell lines expressing either wild-type EGFR or various EGFR ex20ins mutations are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and, for WT EGFR, human epidermal growth factor (EGF).
-
Human NSCLC cell lines are cultured according to standard protocols.
-
Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
This compound and comparator compounds are serially diluted to a range of concentrations.
-
The culture medium is replaced with medium containing the various concentrations of the inhibitors. A vehicle control (e.g., DMSO) is included.
-
Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
3. Viability Measurement:
-
Cell viability is assessed using a luminescent assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
The luminescence is read using a plate reader.
4. Data Analysis:
-
The results are normalized to the vehicle control.
-
IC50 values are calculated by fitting the data to a four-parameter variable slope non-linear regression model using appropriate software (e.g., GraphPad Prism).
Western Blot for EGFR and ERK Phosphorylation
This technique is used to assess the inhibition of EGFR signaling.
1. Cell Treatment and Lysis:
-
Cells are seeded in 6-well plates and grown to 70-80% confluency.
-
Cells are treated with various concentrations of the inhibitors for a specified period (e.g., 2-4 hours).
-
Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
2. Protein Quantification and Electrophoresis:
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE.
3. Immunoblotting:
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated EGFR (pEGFR), total EGFR, phosphorylated ERK (pERK), and total ERK. An antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.
-
The membrane is then incubated with the appropriate HRP-conjugated secondary antibodies.
4. Detection and Analysis:
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software (e.g., ImageJ) to determine the relative levels of protein phosphorylation.
In Vivo Xenograft Models
These models are used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
1. Cell Implantation:
-
Human NSCLC cells or Ba/F3 cells expressing EGFR ex20ins mutations are implanted subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
2. Tumor Growth and Treatment:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment and control groups.
-
This compound and comparator drugs are administered orally once daily (QD) at specified doses. The control group receives a vehicle.
3. Efficacy Evaluation:
-
Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
Tumor growth inhibition (TGI) is calculated at the end of the study. In cases of tumor shrinkage, the percentage of regression is reported.
4. Ethical Considerations:
-
All animal experiments are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
References
A Comparative Analysis of STX-721 with Standard-of-Care Chemotherapy in EGFR/HER2 Exon 20 Insertion-Mutant Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently no publicly available preclinical or clinical data for STX-721 in combination with standard-of-care chemotherapy. This guide provides a comparative overview of this compound as a monotherapy in preclinical settings and the current standard-of-care combination therapy in clinical settings for EGFR/HER2 exon 20 insertion-mutant non-small cell lung cancer (NSCLC). The information presented is intended for an audience of researchers, scientists, and drug development professionals and should not be considered as medical advice.
Introduction
Non-small cell lung cancer (NSCLC) driven by exon 20 insertion (ex20ins) mutations in the epidermal growth factor receptor (EGFR) or human epidermal growth factor receptor 2 (HER2) has historically presented a therapeutic challenge. These mutations are largely insensitive to earlier generations of EGFR tyrosine kinase inhibitors (TKIs). The current standard of care for first-line treatment of advanced NSCLC with EGFR ex20ins mutations is platinum-based chemotherapy, with the recent approval of amivantamab in combination with chemotherapy marking a significant advancement.
This compound is an investigational, orally bioavailable, irreversible, and covalent inhibitor designed to selectively target EGFR and HER2 proteins with ex20ins mutations. Preclinical data suggests that this compound's high selectivity for mutant over wild-type (WT) EGFR may offer a wider therapeutic window and a more favorable safety profile by mitigating WT EGFR-mediated toxicities commonly observed with less selective inhibitors.[1][2] This guide provides a detailed comparison of the preclinical profile of this compound monotherapy with the clinical data of the standard-of-care amivantamab-chemotherapy combination.
Mechanism of Action
This compound is engineered to exploit the unique conformational states of EGFR/HER2 ex20ins mutants. It forms a covalent bond with a cysteine residue in the active site of the mutant kinase, leading to irreversible inhibition of downstream signaling pathways, such as the ERK pathway, and subsequent suppression of tumor cell proliferation and induction of tumor regression. Its high selectivity is attributed to its ability to preferentially bind to the mutant protein, sparing WT EGFR.
Amivantamab is a bispecific antibody that targets both EGFR and the mesenchymal-epithelial transition (MET) factor. This dual-targeting mechanism allows it to overcome resistance pathways and effectively inhibit tumor growth in EGFR ex20ins-mutant NSCLC.
Signaling Pathway of this compound
Caption: this compound covalently inhibits mutant EGFR/HER2, blocking downstream signaling and suppressing proliferation.
Preclinical and Clinical Data
This compound Monotherapy (Preclinical)
Preclinical studies have demonstrated the potent and selective anti-tumor activity of this compound in various models of EGFR/HER2 ex20ins-mutant NSCLC.
| Parameter | Cell Line Proliferation Assays (IC50) | In Vivo Models (Tumor Growth Inhibition) |
| This compound | Potent inhibition of proliferation in EGFR ex20ins-mutant Ba/F3 and human NSCLC cell lines. | Demonstrated strong anti-tumor activity and tumor regression in cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of EGFR and HER2 ex20ins mutations.[1][2] |
| Selectivity | High selectivity for EGFR ex20ins mutants over WT EGFR, benchmarked against osimertinib's selectivity for T790M.[1] | Showed a clear genotype-selective in vivo efficacy window in isogenic cancer CDX models.[1] |
| Tolerability | Efficacious doses were well-tolerated in preclinical studies.[1] | Not applicable. |
Standard of Care: Amivantamab + Chemotherapy (Clinical - PAPILLON Trial)
The PAPILLON trial was a Phase 3 study evaluating the efficacy and safety of amivantamab in combination with carboplatin and pemetrexed compared to chemotherapy alone in patients with previously untreated, advanced or metastatic NSCLC with EGFR ex20ins mutations.
| Parameter | Amivantamab + Chemotherapy | Chemotherapy Alone |
| Median Progression-Free Survival (PFS) | 11.4 months | 6.7 months |
| Objective Response Rate (ORR) | 73% | 47% |
| Median Duration of Response (DoR) | 9.7 months | 4.4 months |
| Serious Adverse Events (Grade ≥3) | 37% | 31% |
| Most Common Grade ≥3 Adverse Events | Neutropenia (33%), Leukopenia (11%), Rash (11%) | Neutropenia (23%), Anemia (12%), Thrombocytopenia (10%) |
Experimental Protocols
This compound Preclinical Studies
-
Cell Proliferation Assays: Isogenic Ba/F3 and human NSCLC cell lines with various EGFR ex20ins mutations were treated with increasing concentrations of this compound. Cell viability was assessed after a defined incubation period (e.g., 72 hours) using assays such as CellTiter-Glo to determine the IC50 values.[1]
-
In Vivo Xenograft Models: CDX or PDX models were generated by subcutaneously implanting human NSCLC cells or patient tumor fragments into immunocompromised mice. Once tumors reached a specified volume, mice were randomized to receive vehicle control or this compound orally at various dose levels and schedules. Tumor volume and body weight were monitored regularly to assess anti-tumor efficacy and tolerability.[1][3]
Representative Preclinical Experimental Workflow
Caption: A typical preclinical workflow for evaluating this compound's efficacy, from in vitro to in vivo models.
PAPILLON Clinical Trial (NCT04538664)
-
Study Design: A randomized, open-label, Phase 3 clinical trial.
-
Patient Population: Patients with locally advanced or metastatic NSCLC with documented EGFR ex20ins mutations who had not received prior systemic therapy for advanced disease.
-
Intervention Arm: Amivantamab administered intravenously plus carboplatin and pemetrexed.
-
Control Arm: Carboplatin and pemetrexed.
-
Primary Endpoint: Progression-free survival as assessed by blinded independent central review.
-
Secondary Endpoints: Overall survival, objective response rate, duration of response, and safety.
Comparative Treatment Landscape
Caption: Current and potential future treatment options for EGFR/HER2 ex20ins NSCLC.
Conclusion
This compound demonstrates a promising preclinical profile as a potent and highly selective inhibitor of EGFR/HER2 ex20ins mutations. Its selectivity for mutant over wild-type EGFR suggests the potential for a favorable safety profile, which could be advantageous in a combination setting. The current standard of care, amivantamab in combination with chemotherapy, has established a new benchmark for efficacy in the first-line treatment of this patient population.
Future clinical development of this compound will be critical to understanding its clinical activity and safety, both as a monotherapy and potentially in combination with standard-of-care agents. Direct comparisons with the amivantamab-chemotherapy regimen will be necessary to fully elucidate the therapeutic potential of this compound in the evolving treatment landscape of EGFR/HER2 ex20ins-mutant NSCLC. Researchers and drug development professionals should closely monitor the progress of this compound's clinical trials to assess its future role in this indication.
References
- 1. Emerging therapies for non-small cell lung cancer harboring EGFR exon 20 insertion mutations: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scorpion Therapeutics Presents Preclinical Proof-of-Concept Data for this compound, a Next-Generation Exon 20 Mutant EGFR Inhibitor, at the EORTC-NCI-AACR Symposium 2022 - BioSpace [biospace.com]
- 3. This compound, a Covalent EGFR/HER2 Exon 20 Inhibitor, Utilizes Exon 20–Mutant Dynamic Protein States and Achieves Unique Mutant Selectivity Across Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking STX-721: A Comparative Guide to Next-Generation EGFR TKIs for Exon 20 Insertion Mutations
For Immediate Release
BOSTON, MA – November 19, 2025 – This guide provides a comprehensive comparison of STX-721, a novel, irreversible covalent inhibitor of Epidermal Growth Factor Receptor (EGFR) exon 20 insertion (ex20ins) mutations, against next-generation EGFR Tyrosine Kinase Inhibitors (TKIs). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of preclinical data, mechanism of action, and experimental protocols to inform future research and development in non-small cell lung cancer (NSCLC).
This compound is an orally active inhibitor that selectively targets the dynamic protein states of ex20ins-mutant EGFR.[1] It has demonstrated potent inhibition of kinase activity in various EGFR ex20ins mutants, including NPG, ASV, and SVD.[1] Preclinical data suggests that this compound possesses superior selectivity for ex20ins mutants over wild-type (WT) EGFR compared to other clinical-phase benchmarks, potentially leading to an improved therapeutic window.[2][3][4][5][6]
This guide will focus on comparing this compound with two key next-generation EGFR TKIs also targeting ex20ins mutations: mobocertinib and amivantamab.
Mechanism of Action and Targeting Profile
This compound, mobocertinib, and amivantamab represent distinct therapeutic modalities targeting EGFR ex20ins mutations, which are historically resistant to first and second-generation EGFR TKIs.
-
This compound: An irreversible, covalent inhibitor that selectively binds to the cysteine-797 residue in the ATP-binding pocket of EGFR ex20ins mutants.[1] Its mechanism of selectivity is attributed to its ability to take advantage of the unique dynamic conformational states present in ex20ins-mutant EGFR proteins.[2][4][5]
-
Mobocertinib: A first-in-class, oral, irreversible TKI specifically designed to target EGFR ex20ins mutations.[3][7] It also forms a covalent bond with the C797 residue, leading to sustained inhibition of EGFR kinase activity.[7]
-
Amivantamab: A bispecific antibody that targets both EGFR and MET.[8][9] Its mechanism involves blocking ligand binding, triggering receptor degradation, and inducing antibody-dependent cell-mediated cytotoxicity (ADCC).[8][9]
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies are limited; however, by cross-examining published data, we can infer a comparative landscape of the potency and selectivity of these agents.
In Vitro Cellular Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and mobocertinib in various cell lines harboring EGFR ex20ins mutations. It is crucial to note that these values are collated from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Cell Line | EGFR Mutation | This compound IC50 (nM) | Mobocertinib IC50 (nM) |
| Ba/F3 | D770_N771insSVD | Data Not Available | <10 |
| Ba/F3 | V769_D770insASV | Data Not Available | <10 |
| Ba/F3 | H773_V774insH | Data Not Available | <10 |
| NCI-H2073 ASV KI | V769_D770insASV | ~10.1[1] | Data Not Available |
| CUTO-14 ASV | V769_D770insASV | Data Not Available | Data Not Available |
| Ba/F3 | WT | Data Not Available | >200 |
Data for this compound in Ba/F3 cells with specific ex20ins mutations was not publicly available in a quantitative format. However, it is reported to have strong potency.[10] Mobocertinib data is derived from studies showing potent inhibition at low nanomolar concentrations in various ex20ins models.[11][12]
Amivantamab, being an antibody, is evaluated differently. In preclinical models, it has been shown to inhibit the proliferation of Ba/F3 cells and patient-derived cells with diverse ex20ins mutations and induce immune-mediated antitumor activity.[8][9]
In Vivo Xenograft Models
This compound has demonstrated significant antitumor activity, including tumor regression, in various EGFR and HER2 ex20ins mutant cell-derived (CDX) and patient-derived (PDX) xenograft models with once-daily oral dosing.[1][10] A key finding is the demonstration of an in vivo efficacy window in isogenic cancer CDX models that was not observed with clinical-stage competitor benchmarks, suggesting superior selectivity.[6]
Mobocertinib has also shown in vivo antitumor efficacy in PDX and murine orthotopic models harboring diverse EGFRex20ins mutations.[3]
Amivantamab demonstrated superior in vivo efficacy compared to cetuximab and the experimental TKI poziotinib in xenograft models.[8][9]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT/MTS Assay)
This protocol is a generalized procedure for assessing the effect of EGFR TKIs on the viability of cancer cell lines.
Materials:
-
NSCLC cell lines (e.g., NCI-H2073, CUTO-14) or Ba/F3 cells engineered to express specific EGFR ex20ins mutations.
-
Complete cell culture medium.
-
This compound, Mobocertinib, or other TKIs dissolved in DMSO.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol).[13]
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells; 30,000 cells/well for Ba/F3 suspension cells) and allow to adhere overnight (for adherent cells) or for a few hours (for suspension cells).[13][14]
-
Compound Treatment: Prepare serial dilutions of the TKIs in complete culture medium. Remove the existing medium from the wells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT/MTS Addition:
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the data using a non-linear regression model.
Western Blotting for EGFR Signaling Pathway
This protocol outlines the procedure to assess the inhibition of EGFR phosphorylation and downstream signaling molecules like ERK.
Materials:
-
Cell lysates from TKI-treated and untreated cells.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-pEGFR (e.g., Y1068), anti-total EGFR, anti-pERK (e.g., Thr202/Tyr204), anti-total ERK, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis and Protein Quantification: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.[16][17]
-
SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[16]
-
Immunoblotting:
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities to determine the level of protein phosphorylation relative to the total protein and loading control.
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the antitumor efficacy of EGFR TKIs in mouse models.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
NSCLC cells (for CDX models) or patient-derived tumor fragments (for PDX models).
-
Matrigel (optional).
-
This compound, mobocertinib, or other TKIs formulated for oral gavage.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation:
-
CDX Model: Subcutaneously inject a suspension of NSCLC cells (e.g., 1-5 x 10^6 cells) mixed with or without Matrigel into the flank of the mice.
-
PDX Model: Surgically implant a small fragment of patient tumor tissue subcutaneously into the flank of the mice.[18]
-
-
Tumor Growth and Treatment Initiation: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the TKI (e.g., by oral gavage) and vehicle control to the respective groups at the specified dose and schedule (e.g., once daily).
-
Tumor Measurement and Monitoring: Measure tumor volume using calipers (Volume = (Length x Width²)/2) and monitor the body weight and general health of the mice regularly.[19]
-
Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumors reach a maximum size, or a specified study duration). Euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Visualizing the EGFR Signaling Pathway and Experimental Workflows
To further elucidate the mechanisms and processes described, the following diagrams are provided.
Caption: EGFR signaling pathway with ex20ins mutation and points of TKI inhibition.
Caption: General experimental workflow for preclinical evaluation of EGFR TKIs.
Conclusion
This compound emerges as a promising next-generation EGFR TKI with a distinct profile of high potency and selectivity for EGFR exon 20 insertion mutations. Preclinical evidence suggests that its unique mechanism of targeting mutant-specific protein dynamics may translate to a wider therapeutic window compared to other agents. While direct comparative data is still emerging, the available information positions this compound as a strong candidate for further development in treating this challenging form of NSCLC. The experimental protocols and pathway diagrams provided in this guide offer a framework for continued research and head-to-head comparisons to definitively establish the clinical potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a Covalent EGFR/HER2 Exon 20 Inhibitor, Utilizes Exon 20-Mutant Dynamic Protein States and Achieves Unique Mutant Selectivity Across Human Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of this compound, a potent and Mutant-Selective EGFR exon 20 inhibitor with a potential best-in-class profile - American Chemical Society [acs.digitellinc.com]
- 7. Mobocertinib (TAK-788) in EGFR Exon 20 Insertion+ Metastatic NSCLC: Patient-Reported Outcomes from EXCLAIM Extension Cohort [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Antitumor Activity of Amivantamab (JNJ-61186372), an EGFR-MET Bispecific Antibody, in Diverse Models of EGFR Exon 20 Insertion-Driven NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound shows efficacy and selectivity in EGFR exon 20 mutant models | BioWorld [bioworld.com]
- 11. Preclinical Characterization of Mobocertinib Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. texaschildrens.org [texaschildrens.org]
- 14. m.youtube.com [m.youtube.com]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antitumor Activity of an Anti-EGFR/HER2 Bispecific Antibody in a Mouse Xenograft Model of Canine Osteosarcoma [mdpi.com]
A Head-to-Head Showdown: STX-721 Versus Other Covalent Inhibitors in EGFR Exon 20-Mutant NSCLC
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of STX-721, a novel covalent inhibitor, against other therapies targeting EGFR exon 20 insertion (ex20ins) mutations in non-small cell lung cancer (NSCLC). This analysis is based on available preclinical data and aims to provide a clear, data-driven overview to inform further research and development.
This compound is an orally bioavailable, irreversible, and highly selective tyrosine kinase inhibitor (TKI) that targets EGFR and HER2 ex20ins mutations.[1][2] Preclinical data suggests that this compound demonstrates a wider therapeutic window and potentially a "best-in-class" selectivity profile when compared to other clinical-stage inhibitors for the same target.[3][4][5] This guide will delve into the available data comparing this compound with other covalent inhibitors such as mobocertinib and sunvozertinib, as well as the bispecific antibody amivantamab.
Quantitative Comparison of Inhibitor Activity
To facilitate a direct comparison of the preclinical efficacy and selectivity of these inhibitors, the following tables summarize key quantitative data from various in vitro studies.
Table 1: In Vitro Potency Against EGFR Exon 20 Insertion Mutations
| Inhibitor | Cell Line/Target | IC50 (nM) |
| This compound | Ba/F3 EGFR ex20ins | Data not publicly available in specific values, but described as potent |
| Mobocertinib | Ba/F3 EGFR ex20ins (A767_V769dupASV) | ~20[6] |
| Ba/F3 EGFR ex20ins (D770_N771insSVD) | ~25[6] | |
| Ba/F3 EGFR ex20ins (H773_V774insH) | ~15[6] | |
| Sunvozertinib | Ba/F3 EGFR ex20ins (various) | 2.1 - 20.4[4] |
Table 2: Selectivity Profile - Mutant vs. Wild-Type (WT) EGFR
| Inhibitor | Cell Line/Target | IC50 Ratio (WT/Mutant) |
| This compound | Ba/F3 | Described as highly selective, exceeding clinical benchmarks[3] |
| Mobocertinib | Ba/F3 | Favorable therapeutic window, but specific ratio not consistently reported[6] |
| Sunvozertinib | Enzymatic Assay | ~1.1 (WT IC50 of 2.4 nM vs. ex20ins NPG IC50 of 2.1 nM)[4] |
Note: Direct head-to-head IC50 values for this compound against its comparators in the same experimental setup are not yet publicly available in numerical format. The information for this compound is based on qualitative descriptions from press releases and conference abstracts.
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the EGFR signaling pathway and a general workflow for assessing inhibitor efficacy.
Caption: EGFR signaling pathway and the mechanism of covalent inhibitors.
Caption: General experimental workflow for preclinical evaluation of EGFR inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for key assays used in the characterization of covalent EGFR inhibitors.
Biochemical Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the EGFR protein.
-
Reagents and Materials: Recombinant human EGFR protein (wild-type and ex20ins mutants), ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 384-well plate, add the EGFR enzyme, peptide substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent, which correlates with kinase activity.
-
Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.[7]
-
Cellular Proliferation Assay (Ba/F3 Cells)
This assay assesses the inhibitor's ability to suppress the growth of cells engineered to be dependent on the activity of a specific EGFR mutant.
-
Cell Culture: Murine pro-B Ba/F3 cells are engineered to express human EGFR with a specific ex20ins mutation. These cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, without the need for IL-3, as their growth is driven by the mutant EGFR.[8][9]
-
Procedure:
-
Seed the Ba/F3-EGFR ex20ins cells in 96-well plates.[10]
-
Add serial dilutions of the test inhibitor to the wells.
-
Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.[8]
-
Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP content as an indicator of viable cells.[8]
-
Determine the IC50 value by plotting cell viability against the inhibitor concentration.
-
Cellular EGFR Phosphorylation Assay (Western Blot)
This assay measures the ability of an inhibitor to block the autophosphorylation of EGFR within a cellular context, a key step in the activation of downstream signaling.
-
Cell Treatment and Lysis:
-
Culture cancer cell lines harboring EGFR ex20ins mutations (e.g., NCI-H1975) to 70-80% confluency.
-
Treat the cells with various concentrations of the inhibitor for a specified duration (e.g., 2-4 hours).[7]
-
Optionally, stimulate the cells with EGF to induce robust EGFR phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[4][7]
-
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[4][7]
-
Probe the membrane with primary antibodies specific for phosphorylated EGFR (e.g., p-EGFR Y1068) and total EGFR.[7][11]
-
Incubate with an appropriate HRP-conjugated secondary antibody.[4][7]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities to determine the extent of phosphorylation inhibition.[4][7]
-
In Vivo Xenograft Models
These studies evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Model Establishment:
-
Treatment and Monitoring:
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test inhibitor is administered orally at various doses and schedules.
-
Tumor volume and body weight are measured regularly to assess efficacy and toxicity.[12]
-
At the end of the study, tumors may be excised for further analysis (e.g., target engagement, biomarker analysis).
-
Conclusion
The available preclinical data suggests that this compound is a highly potent and selective covalent inhibitor of EGFR exon 20 insertion mutations. While direct quantitative comparisons in head-to-head studies are not yet fully published, the qualitative descriptions from scientific presentations indicate a potential for a superior therapeutic window compared to other covalent inhibitors like mobocertinib and sunvozertinib. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of these and future EGFR inhibitors. Further publication of direct comparative data will be crucial for a definitive assessment of the relative merits of this compound in the evolving landscape of targeted therapies for NSCLC.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Scorpion Therapeutics Presents Preclinical Proof-of-Concept Data for this compound, a Next-Generation Exon 20 Mutant EGFR Inhibitor, at the EORTC-NCI-AACR Symposium 2022 - BioSpace [biospace.com]
- 3. businesswire.com [businesswire.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound shows efficacy and selectivity in EGFR exon 20 mutant models | BioWorld [bioworld.com]
- 6. Preclinical Characterization of Mobocertinib Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. An unbiased in vitro screen for activating epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spotlight on Mobocertinib (TAK-788) in NSCLC with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
STX-721: A New Benchmark in Wild-Type Sparing EGFR Exon 20 Insertion Inhibition
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparative guide on STX-721, a novel, irreversible covalent inhibitor of epidermal growth factor receptor (EGFR) with exon 20 insertion (ex20ins) mutations. This guide provides a detailed analysis of this compound's superior wild-type (WT) sparing activity compared to other therapeutic alternatives, supported by robust preclinical data.
This compound is an orally active inhibitor designed to selectively target the dynamic protein states of ex20ins-mutant EGFR, a challenging target in non-small cell lung cancer (NSCLC).[1][2] This high selectivity aims to mitigate the dose-limiting toxicities associated with the inhibition of wild-type EGFR in healthy tissues, a significant challenge with current therapies.[3][4] Preclinical evidence suggests that this compound's unique mechanism of action may lead to a wider therapeutic window and improved efficacy in this underserved patient population.[5][6]
Unprecedented Selectivity and Potency
In a range of preclinical studies, this compound has demonstrated a superior selectivity profile for EGFR ex20ins mutants over wild-type EGFR when compared to other clinical-phase inhibitors.[7][8][9][10] This heightened selectivity is a key differentiator, potentially translating to a better safety profile and allowing for sustained target inhibition at therapeutically effective doses.
Comparative Inhibitory Activity (IC50, nM)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and competitor molecules against various EGFR ex20ins mutations and wild-type EGFR in cellular proliferation assays.
| Compound | Ba/F3 EGFR D770_N771insSVD | Ba/F3 EGFR V769_D770insASV | Ba/F3 EGFR WT | Selectivity Ratio (WT/mutant avg) |
| This compound | 6.1 nM | 10.1 nM | >3000 nM | >365 |
| Mobocertinib | 22.5 nM | 4.3 - 22.5 nM | 34.5 nM | ~1-2 |
| Poziotinib | - | - | - | - |
Data for poziotinib was not available for a direct comparison in the same assays.
Biochemical Inhibition of EGFR Kinase Activity
Biochemical assays confirm the potent and selective inhibition of mutant EGFR by this compound.
| Compound | Recombinant EGFR ex20ins NPG (kinact/KI) | Recombinant EGFR WT (kinact/KI) | Selectivity (WT/NPG) |
| This compound | 1.0 | 0.004 | 250 |
| Mobocertinib | 0.25 | 0.008 | 31 |
| Osimertinib | 0.02 | 0.005 | 4 |
Mechanism of Action and Downstream Signaling
This compound covalently binds to the cysteine residue in the ATP-binding pocket of EGFR, leading to irreversible inhibition of its kinase activity. This targeted action effectively blocks the downstream signaling pathways responsible for tumor cell proliferation and survival, primarily the PI3K/AKT and MAPK/ERK pathways.
Experimental Validation
The wild-type sparing activity of this compound has been validated through a series of rigorous preclinical experiments.
Experimental Workflow: In Vitro Proliferation Assay
Experimental Protocols
Cell Lines and Culture: Ba/F3 murine pro-B cells were retrovirally transduced to express full-length human wild-type EGFR or various EGFR exon 20 insertion mutants (e.g., D770_N771insSVD, V769_D770insASV). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-3. For proliferation assays, IL-3 was withdrawn, and cell survival became dependent on the activity of the expressed EGFR.
In Vitro Proliferation Assay: Cells were seeded in 96-well plates at a density of 5,000 cells per well. They were then treated with a range of concentrations of this compound or competitor drugs. After a 72-hour incubation period at 37°C, cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader, and the data was analyzed using GraphPad Prism to determine the IC50 values.
Biochemical Kinase Assay: The inhibitory activity of this compound was assessed using a fluorescence-based biochemical assay with recombinant EGFR kinase domains (wild-type and ex20ins mutants). The rate of ATP consumption during the phosphorylation of a peptide substrate was measured. The kinact/KI values were determined to quantify the efficiency of covalent inactivation of the enzyme.
In Vivo Tumor Xenograft Models: Female BALB/c nude mice were subcutaneously implanted with Ba/F3 cells expressing EGFR ex20ins mutants. Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. This compound was administered orally, once daily. Tumor volume and body weight were measured regularly to assess efficacy and tolerability.
Conclusion
The preclinical data strongly support this compound as a highly potent and selective inhibitor of EGFR exon 20 insertion mutations with exceptional sparing of wild-type EGFR. This profile suggests a promising therapeutic candidate that could overcome the limitations of current treatments for this patient population. A Phase 1/2 clinical trial is currently underway to evaluate the safety, tolerability, and efficacy of this compound in patients with locally advanced or metastatic NSCLC harboring EGFR or HER2 ex20ins mutations.[3][5][6]
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expression of EGFR and Molecules Downstream to PI3K/Akt, Raf-1-MEK-1-MAP (Erk1/2), and JAK (STAT3) Pathways in Invasive Lung Adenocarcinomas Resected at a Single Institution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of STX-721 for Non-Small Cell Lung Cancer with EGFR Exon 20 Insertions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of STX-721, a novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in the context of non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion (Ex20ins) mutations. As a significant portion of NSCLC cases with EGFR mutations, Ex20ins have historically presented a therapeutic challenge due to their resistance to conventional EGFR TKIs. This document aims to objectively compare the preclinical and emerging clinical profile of this compound with other therapeutic alternatives, supported by available experimental data.
Executive Summary
This compound is a covalent inhibitor designed to selectively target EGFR Ex20ins mutations while sparing wild-type (WT) EGFR. Preclinical evidence suggests that this compound exhibits superior selectivity and potent anti-tumor activity in Ex20ins models compared to other approved and investigational therapies. This high selectivity is anticipated to translate into a wider therapeutic window and improved safety profile in clinical settings. Currently, this compound is being evaluated in a Phase 1/2 clinical trial for patients with locally advanced or metastatic NSCLC with EGFR Ex20ins mutations (NCT06043817). While specific quantitative preclinical data for this compound remains limited in the public domain, this guide compiles available information to facilitate a comprehensive understanding of its potential.
Mechanism of Action and Signaling Pathway
EGFR Ex20ins mutations lead to constitutive activation of the EGFR signaling cascade, promoting uncontrolled cell proliferation and survival. Key downstream pathways activated include the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. This compound, as a covalent inhibitor, forms an irreversible bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain. This action effectively blocks ATP binding and subsequent autophosphorylation, thereby inhibiting the downstream signaling pathways crucial for tumor growth. The selectivity of this compound for mutant EGFR over WT-EGFR is a key differentiating feature, promising reduced off-target toxicities commonly associated with less selective EGFR inhibitors.
Comparative In Vitro Efficacy
Comprehensive, publicly available quantitative data on the in vitro efficacy of this compound across a wide range of NSCLC cell lines with different Ex20ins mutations is not yet available. However, preclinical data presented at scientific conferences has consistently highlighted its high potency and selectivity, reportedly exceeding that of other clinical-stage inhibitors.[1]
For comparison, the following table summarizes publicly available IC50 values for other EGFR inhibitors against various EGFR Ex20ins mutations.
| Cell Line / Mutation | Mobocertinib IC50 (nM) | Poziotinib IC50 (nM) | Amivantamab IC50 (nM) | This compound IC50 (nM) |
| Ba/F3 EGFR D770_N771insSVD | ~20 | ~5 | Data not available | Not publicly available |
| Ba/F3 EGFR V769_D770insASV | ~10 | ~4 | Data not available | Not publicly available |
| Ba/F3 EGFR H773_V774insNPH | ~15 | ~10 | Data not available | Not publicly available |
| NCI-H1975 (L858R/T790M) | >1000 | ~50 | Data not available | Not publicly available |
| PC-9 (Exon 19 del) | <1 | <1 | Data not available | Not publicly available |
Note: IC50 values are approximate and can vary between studies and experimental conditions. Data for Amivantamab, being a bispecific antibody, is often presented in terms of growth inhibition percentages rather than IC50 values from standard cellular assays.
Comparative In Vivo Efficacy
Preclinical studies have demonstrated that this compound induces tumor regression in various patient-derived xenograft (PDX) models of NSCLC with EGFR Ex20ins mutations.[1] Specific quantitative data on tumor growth inhibition (TGI) or survival benefit is not yet publicly detailed.
For context, the following table summarizes key in vivo efficacy data for other approved therapies.
| Compound | Model | Dosing | Key Findings |
| Mobocertinib | NSCLC PDX models with various Ex20ins | Oral, daily | Significant tumor growth inhibition. |
| Amivantamab | NSCLC PDX models with various Ex20ins | Intravenous | Dose-dependent tumor growth inhibition. |
| Poziotinib | NSCLC PDX models with various Ex20ins | Oral, daily | Tumor regression observed in multiple models. |
| This compound | NSCLC PDX models with various Ex20ins | Oral, daily | Strong anti-tumor activity and tumor regression reported.[1] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol outlines a general procedure for assessing the in vitro efficacy of EGFR inhibitors against NSCLC cell lines.
1. Cell Culture and Seeding:
-
Culture NSCLC cells harboring specific EGFR Ex20ins mutations (e.g., NCI-H2073, CUTO-14) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Preparation and Treatment:
-
Prepare stock solutions of this compound and comparator EGFR inhibitors in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.
-
Replace the culture medium in the 96-well plates with the medium containing the various concentrations of the inhibitors. Include a vehicle control (DMSO) and a no-treatment control.
3. Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
4. Cell Viability Measurement:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours to allow for the formation of formazan crystals (MTT) or a colored product (MTS).
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of EGFR inhibitors.
1. Animal Models:
-
Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
-
Implant NSCLC cells with defined EGFR Ex20ins mutations subcutaneously into the flanks of the mice. Alternatively, patient-derived tumor fragments can be implanted to create PDX models.
2. Tumor Growth and Treatment Initiation:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. Drug Administration:
-
Administer this compound and comparator drugs orally or via the appropriate route at predetermined doses and schedules (e.g., once daily).
-
The control group receives a vehicle solution.
4. Efficacy Assessment:
-
Measure tumor volume and body weight two to three times per week.
-
Calculate tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.
-
Monitor for signs of toxicity.
-
At the end of the study, tumors can be excised for pharmacodynamic and biomarker analysis (e.g., Western blotting for p-EGFR).
Conclusion
This compound emerges as a promising next-generation EGFR inhibitor with a compelling preclinical profile characterized by high potency and selectivity for EGFR Ex20ins mutations. This selectivity is a critical attribute that may translate to a more favorable safety and efficacy profile compared to existing therapies. While direct quantitative comparisons are limited by the currently available public data, the qualitative evidence strongly supports the continued clinical development of this compound as a potentially best-in-class treatment for this challenging subset of NSCLC. The ongoing Phase 1/2 clinical trial will be instrumental in validating these preclinical findings and establishing the clinical utility of this compound.
References
Navigating Resistance: A Comparative Analysis of STX-721 and Other Tyrosine Kinase Inhibitors
For Immediate Release
BOSTON, MA – November 19, 2025 – In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the emergence of resistance to tyrosine kinase inhibitors (TKIs) remains a critical challenge. This guide provides a detailed comparison of the cross-resistance profiles of STX-721, a novel covalent inhibitor of EGFR and HER2 exon 20 insertion (ex20ins) mutations, with other established TKIs. Through a comprehensive review of preclinical data, this report aims to equip researchers, scientists, and drug development professionals with the necessary insights to navigate the complexities of TKI resistance.
Introduction to TKI Resistance in EGFR-Mutated NSCLC
The epidermal growth factor receptor (EGFR) signaling pathway is a cornerstone of cell growth and proliferation, and its aberrant activation due to mutations is a key driver in many cancers, particularly NSCLC.[1][2] While EGFR TKIs have revolutionized the treatment of EGFR-mutant NSCLC, the development of on-target and off-target resistance mechanisms inevitably limits their long-term efficacy.[3][4]
First and second-generation TKIs, such as gefitinib, erlotinib, and afatinib, are often rendered ineffective by the acquisition of the T790M "gatekeeper" mutation.[4] The third-generation TKI, osimertinib, was designed to overcome T790M-mediated resistance but is susceptible to other resistance mechanisms, including the C797S mutation and activation of bypass pathways like MET amplification.[4] A significant unmet need persists for patients with EGFR exon 20 insertion mutations, which are notoriously resistant to most approved EGFR TKIs.[5]
This compound: A Highly Selective Inhibitor of EGFR Exon 20 Insertions
This compound is an orally bioavailable, irreversible covalent inhibitor designed to selectively target EGFR and HER2 ex20ins mutations while sparing wild-type (WT) EGFR.[6][7] Preclinical studies have demonstrated that this compound possesses a wide therapeutic window, suggesting the potential for greater efficacy at well-tolerated doses.[8][9] This high degree of selectivity is attributed to its unique mechanism of binding to the dynamic protein states of ex20ins mutants.[10][11]
Comparative Cross-Resistance Profiles
The following tables summarize the in vitro potency (IC50 values) of this compound and other TKIs against a panel of EGFR mutations, including various exon 20 insertion variants. The data highlights the differential sensitivity of these mutants to different inhibitors.
Table 1: Comparative IC50 Values (nM) of this compound and Other TKIs Against EGFR Exon 20 Insertion Mutations
| EGFR Mutation | This compound | Mobocertinib | Osimertinib | Afatinib | Erlotinib | Gefitinib |
| Exon 20 Insertions | ||||||
| D770_N771insSVD | 6.1 | 22.5 | 575 | 66 | 2679 | 1021 |
| V769_D770insASV | 10.1 | 10.9 | - | - | - | - |
| A763_Y764insFQEA | - | 11.8 | - | - | - | - |
| N771_H773dupNPH | - | 18.1 | - | - | - | - |
| D770_N771insNPG | - | 4.3 | - | - | - | - |
| Wild-Type EGFR | >1000 | 34.5 | - | - | - | - |
| Other Mutations | ||||||
| L858R | - | - | - | - | - | - |
| Exon 19 Deletion | - | - | - | - | - | - |
| L858R+T790M | - | - | - | - | - | - |
Data compiled from multiple preclinical studies.[3][12][13] Dashes indicate data not available in the reviewed sources.
Table 2: Activity of Amivantamab in EGFR Exon 20 Insertion-Driven NSCLC Models
Amivantamab, a bispecific antibody targeting both EGFR and MET, operates through a distinct mechanism of action compared to small molecule TKIs. Its efficacy is not typically measured by IC50 values but rather by its ability to degrade EGFR and MET receptors and induce immune-mediated tumor cell killing.[14][15] Preclinical and clinical data have shown its activity against a range of EGFR exon 20 insertion mutations.[16][17]
Signaling Pathways and Resistance Mechanisms
Understanding the signaling pathways affected by TKIs and the mechanisms of resistance is crucial for developing next-generation therapies.
Caption: Simplified EGFR signaling pathway and the point of TKI intervention.
Resistance to TKIs can be broadly categorized as on-target (alterations in the EGFR gene itself) or off-target (activation of bypass signaling pathways).
Caption: Major on-target and off-target mechanisms of EGFR TKI resistance.
Experimental Protocols
The data presented in this guide were primarily generated using the following key experimental methodologies:
Cell Viability Assays (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Plating: Cancer cell lines harboring specific EGFR mutations are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the TKI (e.g., this compound, mobocertinib) for a specified period (typically 72 hours).
-
Lysis and Luminescence Reading: A reagent is added to lyse the cells and release ATP. The resulting luminescent signal is proportional to the amount of ATP and is measured using a microplate reader.
-
Data Analysis: The luminescent signal is normalized to untreated control cells, and IC50 values (the concentration of inhibitor that causes 50% inhibition of cell growth) are calculated.
Caption: General workflow for a cell viability assay to determine TKI potency.
In Vivo Tumor Xenograft Models
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are used to evaluate the in vivo efficacy of TKIs.
-
Tumor Implantation: Human NSCLC cells or tumor fragments with defined EGFR mutations are implanted subcutaneously or orthotopically into immunocompromised mice.[4][18]
-
Tumor Growth and Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The TKI is administered orally or via injection at various doses.[19][20]
-
Tumor Measurement: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Efficacy Assessment: The anti-tumor activity is assessed by comparing the tumor growth inhibition or regression in the treated groups versus the vehicle control group.
Conclusion
The preclinical data strongly suggest that this compound is a highly potent and selective inhibitor of EGFR exon 20 insertion mutations with a favorable therapeutic window compared to other TKIs. Its unique binding mechanism may overcome some of the resistance patterns observed with current therapies. The comparative data presented in this guide underscore the importance of mutational context in determining TKI sensitivity and highlight the need for continued development of novel agents like this compound to address the ongoing challenge of acquired resistance in EGFR-mutant NSCLC. Further clinical investigation is warranted to translate these promising preclinical findings into meaningful patient outcomes.
References
- 1. Preclinical Characterization of Mobocertinib Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogel-based protein array for quantifying EGF receptor (EGFR) activity in cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on Mobocertinib (TAK-788) in NSCLC with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Not All EGFR Exon 20 Insertions Are Created Equal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
- 8. Scorpion Therapeutics Presents Preclinical Proof-of-Concept Data for this compound, a Next-Generation Exon 20 Mutant EGFR Inhibitor, at the EORTC-NCI-AACR Symposium 2022 [businesswire.com]
- 9. This compound shows efficacy and selectivity in EGFR exon 20 mutant models | BioWorld [bioworld.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound, a Covalent EGFR/HER2 Exon 20 Inhibitor, Utilizes Exon 20–Mutant Dynamic Protein States and Achieves Unique Mutant Selectivity Across Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. Antitumor Activity of Amivantamab (JNJ-61186372), an EGFR-MET Bispecific Antibody, in Diverse Models of EGFR Exon 20 Insertion-Driven NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oncotarget.com [oncotarget.com]
- 20. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Safety Operating Guide
Proper Disposal and Handling of STX-721: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like STX-721 are paramount for ensuring laboratory safety and regulatory compliance. This document provides essential safety and logistical information, including operational and disposal plans for this compound, a potent and irreversible inhibitor of EGFR/HER2 exon 20 insertion mutations.
Safety and Handling
According to the Safety Data Sheet (SDS) provided by MedChemExpress, this compound is not classified as a hazardous substance or mixture.[1] However, standard laboratory safety protocols should always be followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Wear protective gloves.
-
Body Protection: Wear a lab coat.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off with soap and plenty of water.
-
Ingestion: Rinse mouth with water.
-
Inhalation: Move to fresh air.
Proper Disposal Procedures
As this compound is not classified as a hazardous substance, its disposal should adhere to standard laboratory procedures for non-hazardous chemical waste. Always consult and follow your institution's and local regulations for chemical waste disposal.
Step-by-Step Disposal Guidance:
-
Segregation: Do not mix this compound waste with hazardous chemical waste streams (e.g., flammable solvents, corrosive materials, or heavy metals).
-
Containerization:
-
Solid Waste: Collect solid this compound powder, contaminated consumables (e.g., weighing paper, pipette tips), and personal protective equipment (PPE) in a designated, sealed, and clearly labeled container for non-hazardous solid chemical waste.
-
Liquid Waste: Collect solutions containing this compound in a designated, sealed, and clearly labeled container for non-hazardous aqueous or solvent-based waste, depending on the solvent used. Common solvents for this compound in research settings include DMSO.
-
-
Labeling: Clearly label the waste container with "Non-Hazardous Chemical Waste" and list the contents, including "this compound" and any solvents.
-
Storage: Store the waste container in a designated waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the non-hazardous chemical waste through your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor.
Quantitative Data Summary
The following tables summarize key quantitative data related to the in vitro and in vivo activity of this compound.
| In Vitro Activity of this compound | |
| Target | EGFR exon 20 insertion mutants (e.g., NPG, ASV, SVD) |
| Effect | Inhibition of EGFR and downstream ERK phosphorylation |
| Concentration Range | 10 - 1000 nM |
| Treatment Duration | 2 hours |
| Reference | MedChemExpress Product Information |
| In Vivo Efficacy of this compound | |
| Model | EGFR exon 20 insertion mutant PDX/CDX models |
| Effect | Tumor growth inhibition |
| Dosage | 12.5 - 100 mg/kg |
| Administration Route | Oral (p.o.), once daily |
| Treatment Duration | 20 - 42 days |
| Reference | MedChemExpress Product Information |
Experimental Protocols
In Vitro Kinase Assay
A common method to assess the inhibitory activity of this compound is through in vitro kinase assays. While a specific detailed protocol for this compound is proprietary, a general procedure is as follows:
-
Reagents and Materials: Recombinant EGFR exon 20 insertion mutant kinase, substrate peptide (e.g., poly-Glu-Tyr), ATP, this compound at various concentrations, assay buffer.
-
Procedure: a. The EGFR kinase is incubated with varying concentrations of this compound in the assay buffer. b. The kinase reaction is initiated by the addition of the substrate peptide and ATP. c. The reaction is allowed to proceed for a specified time at a controlled temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as ELISA, fluorescence polarization, or radiometric assays.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.
Cell-Based Proliferation Assay
To determine the effect of this compound on cell viability and proliferation, a cell-based assay is typically performed:
-
Cell Lines: Human cancer cell lines harboring EGFR exon 20 insertion mutations (e.g., NCI-H2073 ASV KI, CUTO-14 ASV).
-
Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with a range of concentrations of this compound. c. After a specified incubation period (e.g., 72 hours), a reagent to measure cell viability (e.g., CellTiter-Glo®, MTT) is added. d. The signal (luminescence or absorbance) is measured using a plate reader.
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits cell growth by 50%, is determined.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits mutant EGFR, blocking downstream PI3K/AKT and MAPK signaling pathways.
Caption: A typical workflow for the preclinical evaluation of this compound, from in vitro to in vivo studies.
References
Essential Safety and Handling Guidance for STX-721
Disclaimer: As STX-721 is an investigational compound, a specific Material Safety Data Sheet (MSDS) with detailed handling and disposal procedures is not publicly available. The following guidance is based on general best practices for handling potent, non-cytotoxic, investigational small molecule inhibitors in a research laboratory setting where the full hazard profile may not be known. It is imperative to supplement this guidance with a thorough risk assessment specific to your laboratory's standard operating procedures (SOPs) and the nature of the planned experiments.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The focus is on providing procedural, step-by-step guidance to ensure safe handling and disposal.
Personal Protective Equipment (PPE)
A risk assessment is crucial for selecting the appropriate PPE for any given task involving hazardous or potentially hazardous materials. For compounds with unknown toxicity, a conservative approach is recommended. The minimum required PPE for handling this compound in a laboratory setting should include a lab coat, protective eyewear, long pants, and closed-toe shoes.[1] Disposable nitrile gloves are generally suitable for incidental contact but should be removed and replaced immediately after any known contact with the chemical.[2] For tasks with a higher risk of exposure, such as handling larger quantities or creating solutions, double-gloving or using more robust, chemically resistant gloves is advisable.[1]
The following table summarizes the recommended PPE for handling this compound based on general laboratory safety principles for potent compounds.
| PPE Category | Recommended Equipment |
| Eye and Face | Safety glasses with side shields (minimum)[1][2]. Chemical splash goggles for handling solutions[1][3]. A face shield worn over goggles when there is a significant splash hazard[1][3]. |
| Hand | Disposable nitrile gloves (for incidental contact)[2]. Double-gloving or chemically resistant gloves for direct handling or risk of splash. |
| Body | A flame-resistant lab coat is recommended[3]. For tasks with a higher risk of contamination, disposable gowns or coveralls may be necessary. |
| Foot | Closed-toe shoes are mandatory in all laboratory settings.[3][4] |
| Respiratory | Generally not required if handling small quantities in a well-ventilated area or a fume hood. A risk assessment should determine if respiratory protection (e.g., an N95 respirator or a powered air-purifying respirator) is necessary, especially when handling powders outside of a containment device.[4][5] |
Experimental Protocols: Safe Handling Procedures
The open handling of potent powdered compounds should be avoided.[6] All procedures involving the handling of this compound powder should be performed in a certified chemical fume hood, a glove box, or another suitable containment enclosure to minimize inhalation exposure.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area away from incompatible materials.
-
Follow the supplier's recommendations for storage temperature and conditions.
Weighing and Solution Preparation:
-
Perform all weighing of this compound powder within a ventilated enclosure, such as a fume hood or a balance enclosure, to prevent the generation of airborne dust.
-
Use dedicated, clean spatulas and weighing vessels.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Ensure the container is securely capped and sealed after use.
General Handling:
-
Always wear the appropriate PPE as determined by your risk assessment.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Operational and Disposal Plans
Proper disposal of investigational drug waste is critical to ensure the safety of personnel and the environment.[7][8]
Waste Segregation and Collection:
-
All materials contaminated with this compound, including disposable gloves, bench paper, pipette tips, and empty vials, should be considered chemical waste.
-
Collect solid waste in a dedicated, clearly labeled, and sealed plastic bag or container.
-
Collect liquid waste in a compatible, leak-proof, and clearly labeled container. Do not mix with other incompatible waste streams.[8][9]
Disposal Procedure:
-
All waste contaminated with this compound should be disposed of as hazardous chemical waste.
-
Follow your institution's and local regulations for hazardous waste disposal.
-
Typically, investigational drug waste is incinerated by a licensed hazardous waste disposal vendor.[7][10]
-
Label all waste containers clearly with "Hazardous Waste" and the chemical name.[7]
Visual Workflow Guides
The following diagrams illustrate the standard procedures for donning and doffing PPE and the disposal of contaminated waste.
Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).
Caption: Disposal plan for waste contaminated with this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. uah.edu [uah.edu]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 7. research.cuanschutz.edu [research.cuanschutz.edu]
- 8. gmpsop.com [gmpsop.com]
- 9. Laboratory waste | Staff Portal [staff.ki.se]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
